molecular formula C14H10O2 B195834 Dibenz[b,e]oxepin-11(6H)-one CAS No. 4504-87-4

Dibenz[b,e]oxepin-11(6H)-one

Número de catálogo: B195834
Número CAS: 4504-87-4
Peso molecular: 210.23 g/mol
Clave InChI: YUSHFLBKQQILNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Doxepin intermediate. A photodecomposition product of Doxepin.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6H-benzo[c][1]benzoxepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSHFLBKQQILNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196368
Record name Doxepinone
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4504-87-4
Record name Dibenz[b,e]oxepin-11(6H)-one
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Record name Doxepinone
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Record name Doxepinone
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Record name Dibenz[b,e]oxepin-11(6H)-one
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Record name DOXEPINONE
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Foundational & Exploratory

"Dibenz[b,e]oxepin-11(6H)-one" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Dibenz[b,e]oxepin-11(6H)-one

Introduction

This compound, also known by synonyms such as Doxepinone and 6,11-Dihydrodibenz[b,e]oxepin-11-one, is a heterocyclic organic compound with a tricyclic structure.[1][2] Its chemical formula is C₁₄H₁₀O₂.[1][3][4] This compound serves as a crucial chemical intermediate, most notably in the pharmaceutical industry for the synthesis of Doxepin, a tricyclic antidepressant used to treat depression and anxiety.[1][2][5] Beyond its role as a synthetic precursor, this compound is also a known photodecomposition product of Doxepin.[1][6] Recent research has highlighted its potential biological activities, including significant antiparasitic properties, making it a subject of interest in drug development and medicinal chemistry.[7][8][9]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.

PropertyValueReference(s)
CAS Number 4504-87-4[1][3][4]
Molecular Formula C₁₄H₁₀O₂[1][3][4]
Molecular Weight 210.23 g/mol [1][3][10]
Appearance Off-White to Light Yellow Solid[1][11]
Melting Point 68-70 °C[1][11][12]
Boiling Point 386.8 °C at 760 mmHg (Predicted: 386.8 ± 32.0 °C)[1][12]
Density 1.226 g/cm³ (Predicted: 1.226 ± 0.06 g/cm³)[1][12]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[11][12]
Storage Temperature Refrigerator; Sealed in dry, Room Temperature.[1][12]
Flash Point 188.4 °C[1]
Refractive Index 1.619[1]
Vapor Pressure 3.45E-06 mmHg at 25°C[1]

Synthesis and Chemical Reactions

The synthesis of this compound is a key step in the production of related pharmaceutical compounds. Various synthetic routes have been developed, often involving intramolecular cyclization reactions.

A prominent method involves the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids.[13] This reaction can be efficiently promoted by a cooperative system of a Lewis acid, such as Iron(II) chloride (FeCl₂) or Tin(II) chloride (SnCl₂), and an activating agent like dichloromethyl methyl ether (Cl₂CHOCH₃).[8][13] This methodology is noted for its compatibility with a range of functional groups, providing good to excellent yields and high regioselectivity.[13]

G cluster_synthesis General Synthesis Workflow Precursor 2-(Phenoxymethyl)benzoic Acid Product This compound Precursor->Product Intramolecular Acylation Reagents FeCl₂ or SnCl₂ + Cl₂CHOCH₃ Reagents->Product

General synthesis of this compound.

Biological Activity and Applications

Pharmaceutical Intermediate

The primary application of this compound is its role as a key intermediate in the synthesis of Doxepin.[2][5] Doxepin is a tricyclic antidepressant medication used for treating depression and anxiety by inhibiting the reuptake of norepinephrine and serotonin in the brain.[5] The synthesis involves a multi-step process starting from this compound, typically through a Grignard reaction followed by dehydration and substitution steps.[5][14][15]

G cluster_application Role as a Pharmaceutical Intermediate Start This compound Step1 Nucleophilic Addition (e.g., Grignard Reaction) Start->Step1 Step2 Elimination / Dehydration Step1->Step2 Step3 Nucleophilic Substitution Step2->Step3 Final Doxepin Step3->Final

Conversion of this compound to Doxepin.
Anthelmintic and Antimicrobial Activity

Recent studies have explored the biological activities of this compound and its derivatives. It has demonstrated significant antiparasitic (anthelmintic) activity against the nematode Caenorhabditis elegans.[7][13] The compound causes a rapid, concentration-dependent decrease in the motility (thrashing rate) of the worms, with a reported IC₅₀ value of approximately 300-389 μM.[7][13] This has positioned the dibenz[b,e]oxepinone scaffold as a "privileged structure" for the discovery of new anthelmintic agents.[8][9][13]

Furthermore, derivatives such as O-benzoyloximes have been synthesized and evaluated for their antimicrobial properties.[16] While the parent oxepine derivatives showed low to moderate activity, bioisosteric replacement of the ether oxygen with sulfur to form dibenzo[b,e]thiepine derivatives resulted in a significant enhancement of antimicrobial activity against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria, as well as the fungus Aspergillus niger.[16]

Experimental Protocols

Synthesis of this compound via Grignard Reaction Intermediate (Illustrative)

This protocol outlines a key step in a common pathway to Doxepin, which involves the reaction of this compound. The initial step is a nucleophilic addition using a Grignard reagent.

  • Preparation of Grignard Reagent: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are combined with a solvent such as tetrahydrofuran (THF).[5][17] A solution of 3-chloropropyl-tert-butyl ether in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically heated to 35-40 °C.[5]

  • Nucleophilic Addition: A solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one in THF is added to the prepared Grignard reagent.[5] The reaction mixture is maintained at a controlled temperature (e.g., 40 °C) for several hours (2-5 hours) to ensure complete reaction.[5]

  • Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., concentrated hydrochloric acid) or a saturated ammonium chloride solution.[14]

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.[14] The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, an alcohol intermediate, can be purified by recrystallization or chromatography.[15]

Anthelmintic Activity Assay on Caenorhabditis elegans

This protocol is based on the methodology used to evaluate the antiparasitic effects of this compound.[13]

  • Nematode Culture: Wild-type C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations for the assay.

  • Motility (Thrashing) Assay:

    • Synchronized young adult worms are washed from the NGM plates using M9 buffer.

    • Individual worms are transferred into the wells of a microtiter plate containing M9 buffer and the test compound at various concentrations.

    • After a defined exposure time (e.g., 10 minutes), the number of thrashes (defined as one complete sinusoidal movement) is counted for a set period (e.g., one minute) under a dissecting microscope.[13]

  • Data Analysis: The thrashing rate is calculated for each concentration. The data are normalized to a control group (containing only the solvent). A concentration-response curve is generated by plotting the percentage inhibition of motility against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a suitable nonlinear regression model, such as the Hill equation.[13]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.[16]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone within the seven-membered ring.[16]

  • Mass Spectrometry (MS): Mass spectral data provide information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4][16] The NIST WebBook provides reference mass spectrum data (electron ionization) for this compound.[4]

Safety Information

According to aggregated GHS information from notifications to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria in a majority of reports.[10] However, some notifications include hazard statements such as H301 (Toxic if swallowed) and H302 (Harmful if swallowed).[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

This compound is a compound of significant interest in organic and medicinal chemistry. Its fundamental role as a precursor to the antidepressant Doxepin underscores its industrial importance. Moreover, emerging research into its anthelmintic and antimicrobial potential reveals a promising future for this tricyclic scaffold in the development of new therapeutic agents. A thorough understanding of its core properties, synthesis, and biological activities is essential for researchers and scientists working in drug discovery and development.

References

An In-Depth Technical Guide to Dibenz[b,e]oxepin-11(6H)-one (CAS: 4504-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenz[b,e]oxepin-11(6H)-one, also known as doxepinone, is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, most notably the tricyclic antidepressant doxepin.[1][2][3][4] Its rigid dibenz[b,e]oxepin core structure has attracted significant interest in medicinal chemistry, leading to the development of derivatives with a range of therapeutic activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and biological activities of this compound, with a focus on its role as a scaffold for drug discovery.

Physicochemical Properties

This compound is a pale yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 4504-87-4[1][4][5]
Molecular Formula C₁₄H₁₀O₂[1][2][6]
Molecular Weight 210.23 g/mol [1][6][7]
Melting Point 68-70 °C[1][8]
Boiling Point 386.8 °C at 760 mmHg[1]
Density 1.226 g/cm³[1]
Appearance Pale yellow solid[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[8]

Synthesis and Purification

The primary synthetic route to this compound is through an intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its corresponding acid chloride.[9][10]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(Phenoxymethyl)benzoic acid

This precursor can be synthesized from phthalide and potassium phenoxide.

  • Materials: Phthalide, Phenol, Potassium Hydroxide, Xylene.

  • Procedure: A mixture of phenol and potassium hydroxide in xylene is heated to reflux with azeotropic removal of water. After cooling, phthalide is added, and the reaction mixture is heated. Upon completion, the product is isolated by acidification and extraction.

Step 2: Synthesis of 2-(Phenoxymethyl)benzoyl chloride

The carboxylic acid is converted to the more reactive acid chloride.

  • Materials: 2-(Phenoxymethyl)benzoic acid, Thionyl chloride (SOCl₂), dry Dichloroethane.

  • Procedure: 2-(Phenoxymethyl)benzoic acid is refluxed with an excess of thionyl chloride in an inert solvent like dry dichloroethane until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.[9]

Step 3: Intramolecular Friedel-Crafts Cyclization

  • Materials: 2-(Phenoxymethyl)benzoyl chloride, Lewis Acid Catalyst (e.g., AlCl₃, SnCl₂, FeCl₂), dry 1,2-dichloroethane.

  • Procedure: The 2-(phenoxymethyl)benzoyl chloride, dissolved in a dry, inert solvent such as 1,2-dichloroethane, is added dropwise to a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature or gently heated to complete the cyclization. The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound.[9]

G Phthalide Phthalide Precursor_Acid 2-(Phenoxymethyl)benzoic acid Phthalide->Precursor_Acid Potassium_Phenoxide Potassium Phenoxide Potassium_Phenoxide->Precursor_Acid Acid_Chloride 2-(Phenoxymethyl)benzoyl chloride Precursor_Acid->Acid_Chloride Thionyl Chloride Thionyl_Chloride SOCl₂ Final_Product This compound Acid_Chloride->Final_Product Intramolecular Friedel-Crafts Cyclization Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Final_Product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Purification

The crude product is typically purified by recrystallization.

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are commonly used.[11][12]

  • Procedure: The crude solid is dissolved in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot-filtered. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[12]

Spectral Characterization

The structure of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The two protons of the methylene group (at position 6) would appear as a singlet at approximately δ 5.2 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O at position 11) at around δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-160 ppm, and the methylene carbon (C6) will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the ketone carbonyl group.

  • C-O-C Stretch: Bands corresponding to the ether linkage will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Stretch: Peaks will be present above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions for the methylene group will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak [M]⁺ at m/z 210. The fragmentation pattern would likely involve the loss of CO (m/z 28) and subsequent rearrangements of the tricyclic system.[5]

Biological Activities and Therapeutic Potential

The dibenz[b,e]oxepin scaffold is considered a "privileged structure" in medicinal chemistry, as it can serve as a versatile template for designing ligands for various biological targets.[13]

Anthelmintic Activity

This compound has demonstrated significant antiparasitic activity.[6] It exhibits inhibitory effects on the motility of the nematode Caenorhabditis elegans, with a reported IC₅₀ value of approximately 300-389 μM.[6][13] Treatment with a 1 mM concentration for 10 minutes can reduce the thrashing rate of the worms by 80%.[6][14] The precise molecular mechanism of its anthelmintic action is still under investigation, but it provides a promising starting point for the development of new anthelmintic drugs.[13][15][16][17]

p38 MAP Kinase Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[2][18] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[7][19][20]

Substituted dibenz[b,e]oxepinones have shown outstanding biological activity against isolated p38α, with IC₅₀ values in the low nanomolar range.[2][18] These compounds have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α in human whole blood.[2][18]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR, TNFR) MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->Transcription_Factors phosphorylates Dibenzoxepinone This compound Derivatives Dibenzoxepinone->p38_MAPK inhibits Inflammatory_Genes Inflammatory Gene Transcription Transcription_Factors->Inflammatory_Genes Stress_Cytokines Stress / Inflammatory Cytokines Stress_Cytokines->Receptor

Figure 2: Inhibition of the p38 MAP Kinase signaling pathway.
Antimicrobial and Antifungal Activity

O-benzoyloxime derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities.[2][20] Some of these derivatives have shown activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and the fungal strain Aspergillus niger.[20]

Safety and Handling

Conclusion

This compound is a valuable scaffold in medicinal chemistry and drug development. Its utility as a key intermediate for the synthesis of doxepin is well-established, and ongoing research continues to uncover new therapeutic applications for its derivatives. The demonstrated activities as anthelmintics and p38 MAP kinase inhibitors highlight the potential of this tricyclic system for the development of novel therapeutics for infectious and inflammatory diseases. Further investigation into the mechanisms of action and structure-activity relationships of dibenz[b,e]oxepinone derivatives is warranted to fully exploit their therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Dibenz[b,e]oxepin-11(6H)-one, a key tricyclic heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. This document details the synthetic pathways, spectroscopic characterization, and logical framework for confirming the molecule's architecture, presenting data in a clear and accessible format for researchers and professionals in drug development.

Synthesis and Molecular Framework

This compound (also known as doxepinone) is a tricyclic ketone with the molecular formula C₁₄H₁₀O₂ and a molecular weight of approximately 210.23 g/mol .[1][2][3] Its structure features a central seven-membered oxepine ring fused to two benzene rings. The synthesis of this core structure is a critical first step in the development of various derivatives with potential therapeutic applications.

A common synthetic route involves a multi-step process commencing with the reaction of phthalide with a potassium phenoxide.[4] This is followed by the formation of 2-(phenoxymethyl)benzoic acid. The crucial step in forming the tricyclic system is the intramolecular Friedel-Crafts acylation of the corresponding acid chloride, which is typically prepared by treating the carboxylic acid with thionyl chloride.[4] This cyclization step yields the desired this compound.

Synthesis_Pathway cluster_start Starting Materials Phthalide Phthalide Intermediate1 2-(Phenoxymethyl)benzoic acid Phthalide->Intermediate1 Potassium Phenoxide Phenol Phenol Phenol->Intermediate1 Intermediate2 2-(Phenoxymethyl)benzoyl chloride Intermediate1->Intermediate2 Thionyl Chloride FinalProduct This compound Intermediate2->FinalProduct Friedel-Crafts Acylation

Figure 1: Synthetic pathway for this compound.

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the aromatic and methylene protons. The methylene protons of the CH₂O group typically appear as a singlet.[5]

¹³C-NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying the carbonyl carbon and the methylene carbon, as well as the aromatic carbons. The signal for the carbonyl carbon (C-11) is a key indicator of the ketone functionality.[5]

¹H-NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment
~5.1-5.2CH₂ (C-6)
~6.9-8.0Aromatic Protons
¹³C-NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment
~70.5CH₂ (C-6)
~157-162C=O (C-11)
~120-140Aromatic Carbons
~151-158C-4a

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the ether linkage.

IR Spectroscopic Data
Frequency (cm⁻¹) Assignment
~1630-1660C=O Stretch (Ketone)
~1200-1250C-O-C Stretch (Asymmetric)
~3000-3100C-H Stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak corresponding to the molecular weight of this compound is expected.

Mass Spectrometry Data
m/z Assignment
~210[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: The compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The spectrum can be recorded using the Attenuated Total Reflectance (ATR) technique for a solid sample or by preparing a KBr pellet.[5]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI).

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the molecular ion and major fragment ions.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of synthesis and analysis.

Elucidation_Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (Determine Molecular Weight) Purification->MS IR IR Spectroscopy (Identify Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) (Elucidate C-H Framework) Purification->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Figure 2: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is unequivocally established through a combination of systematic synthesis and rigorous spectroscopic analysis. The presented data and methodologies provide a solid foundation for researchers working with this important heterocyclic core. The well-defined synthetic route and the characteristic spectroscopic fingerprints are invaluable for the quality control of this compound and for the development of novel derivatives with potential pharmacological activities. The information compiled in this guide serves as a critical resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Data of Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Dibenz[b,e]oxepin-11(6H)-one. The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic ketone, which serves as a crucial intermediate in the synthesis of pharmaceutical compounds like Doxepin. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: 6H-benzo[c][1]benzoxepin-11-one Molecular Formula: C₁₄H₁₀O₂ Molecular Weight: 210.23 g/mol [2] CAS Number: 4504-87-4[2]

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the essential NMR, IR, and MS data for this compound.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~5.1-5.2SingletCH₂ (H-6)
~7.1-8.0MultipletAromatic Protons

¹³C NMR Data

The predicted ¹³C NMR spectrum provides assignments for all 14 carbon atoms. The chemical shifts for the carbonyl carbon (C-11) and the ether-linked aromatic carbon (C-4a) are particularly characteristic.

Chemical Shift (δ) ppm (Predicted)Assignment
198.95C-11 (C=O)
139.86C-11a
134.46C-1
133.73C-10
129.51C-3
129.51C-4
128.99C-8
128.99C-9
128.65C-4a
128.65C-5a
127.93C-2
127.43C-7
76.22C-6

Predicted data sourced from the Human Metabolome Database.[3]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption from the ketone's carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3010MediumAromatic C-H Stretch
~1685StrongC=O Stretch (Aromatic Ketone)
~1600, ~1490Medium-StrongAromatic C=C Bending
~1250StrongAryl-O-CH₂ Asymmetric Stretch

Note: The C=O stretching frequency is lowered from the typical ~1715 cm⁻¹ for saturated ketones due to conjugation with the adjacent aromatic ring.[4]

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for this analysis.

m/zRelative IntensityAssignment
210High[M]⁺ (Molecular Ion)
181Medium[M-CHO]⁺
152Medium[M-C₂H₂O₂]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution into a clean 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.[5]

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: Accelerate the resulting ions in an electric field and then deflect them in a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions.[5]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Prep Purified Compound (this compound) NMR NMR (¹H, ¹³C) Prep->NMR IR IR (ATR) Prep->IR MS MS (EI) Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structural confirmation.

References

The Dibenz[b,e]oxepin-11(6H)-one Scaffold: A Core Structure for Diverse Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The tricyclic dibenz[b,e]oxepin-11(6H)-one core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a range of clinically significant and experimental therapeutic agents. While the parent molecule is primarily recognized as a key synthetic intermediate, its derivatives have been successfully developed into drugs targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the mechanisms of action associated with prominent derivatives of the this compound scaffold, including atypical antipsychotics, tricyclic antidepressants, anti-inflammatory agents targeting p38 MAP kinase, and novel antimicrobial compounds. The guide details the molecular targets, signaling pathways, and pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of heterocyclic compounds in medicine.

Introduction: The this compound Core

This compound is a tricyclic organic molecule that forms the structural basis for several pharmacologically active compounds. While the core molecule itself is principally utilized as a chemical intermediate in the synthesis of more complex drugs like Doxepin, its rigid, three-dimensional structure provides a versatile framework for designing ligands that can interact with a variety of biological targets.[1][2][3] Investigations into the derivatization of this scaffold have yielded compounds with a broad spectrum of therapeutic potential, ranging from central nervous system disorders to inflammatory diseases and infectious agents. This guide will focus on the established and emerging mechanisms of action of these derivatives.

Mechanism of Action of Key Derivatives

The pharmacological diversity of the this compound scaffold is best understood by examining the mechanisms of its most well-studied derivatives.

Antipsychotic Activity: The Case of Zotepine

Zotepine is an atypical antipsychotic drug used in the treatment of schizophrenia.[4][5] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine and serotonin receptors.[6][7]

Molecular Targets and Signaling Pathways:

Zotepine exhibits a multi-receptor antagonist profile, with strong binding affinity for several key receptors involved in neurotransmission.[8][9]

  • Dopamine D2 Receptor Antagonism: Zotepine acts as a potent antagonist at dopamine D2 receptors.[10][11][12] In the mesolimbic pathway, an overactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors, zotepine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[12][13]

  • Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: A hallmark of atypical antipsychotics is their high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C.[1][12] Zotepine's antagonism at these receptors is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6] Blockade of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, mitigating the motor side effects caused by D2 blockade.

  • Norepinephrine Reuptake Inhibition: The active metabolite of zotepine, norzotepine, is a potent inhibitor of norepinephrine reuptake, which may contribute to the drug's overall antidepressant and pro-cognitive effects.[5]

  • Other Receptor Interactions: Zotepine also interacts with histamine H1 and α1-adrenergic receptors, which is associated with side effects such as sedation and orthostatic hypotension.[12][14]

Quantitative Data: Receptor Binding Affinities of Zotepine

ReceptorBinding Affinity (Kd, nM)
Serotonin 5-HT2A2.6[8][9]
Serotonin 5-HT2C3.2[8][9]
Histamine H13.3[8][9]
α1-Adrenergic7.3[8][9]
Dopamine D28[8][9]
Serotonin 5-HT1D80[8]
α2-Adrenergic180[8]
Serotonin 5-HT1A280[8]
Muscarinic330[8]

Signaling Pathway Diagram: Zotepine's Action on Dopamine and Serotonin Receptors

Zotepine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Activates Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits PLC PLC HTR2A->PLC Activates cAMP cAMP AdenylylCyclase->cAMP Produces Response_D Reduced Psychotic Symptoms cAMP->Response_D IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Response_S Modulation of Dopamine Release, Reduced Negative Symptoms IP3_DAG->Response_S Zotepine Zotepine Zotepine->D2R Blocks Zotepine->HTR2A Blocks

Zotepine's antagonistic action at D2 and 5-HT2A receptors.
Antidepressant Activity: The Case of Doxepin

Doxepin is a tricyclic antidepressant (TCA) that is also used to treat anxiety and insomnia.[15] Its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake, although it also interacts with several other receptors.[16][17][18][19]

Molecular Targets and Signaling Pathways:

  • Serotonin and Norepinephrine Transporter (SERT and NET) Inhibition: Doxepin blocks the reuptake of serotonin and norepinephrine from the synaptic cleft by binding to their respective transporters, SERT and NET.[17] This increases the concentration and prolongs the action of these neurotransmitters in the synapse, which is believed to be the primary basis for its antidepressant effects.[15]

  • Histamine H1 Receptor Antagonism: Doxepin is one of the most potent H1 receptor antagonists known.[20] This action is responsible for its strong sedative and hypnotic effects, making it effective for insomnia at low doses.[4] The antihistaminic effect also contributes to its use in treating pruritus (itching). The signaling pathway involves blocking histamine-induced activation of phospholipase C and subsequent downstream signaling.[21]

  • Other Receptor Antagonism: Doxepin also acts as an antagonist at α1-adrenergic and muscarinic acetylcholine receptors.[15][17] These interactions are not central to its therapeutic antidepressant effect but are responsible for many of its side effects, such as orthostatic hypotension, dry mouth, and constipation.

Quantitative Data: Receptor and Transporter Binding Affinities of Doxepin

TargetBinding Affinity (Ki or Kd, nM)
Histamine H1 Receptor0.18 - 1.23[17][22]
Muscarinic Acetylcholine Receptors23[17]
α1-Adrenergic Receptors23.5[17]
Serotonin 5-HT2 Receptor27[17]
Norepinephrine Transporter (NET)29.5[17]
Serotonin Transporter (SERT)68[17]
Histamine H2 Receptor170[17]
Dopamine Transporter (DAT)12,100[17]
Histamine H4 Receptor15,135[17]
Histamine H3 Receptor39,810[17]

Signaling Pathway Diagram: Doxepin's Action on the Histamine H1 Receptor

Doxepin_H1R_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Doxepin Doxepin Doxepin->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic/Inflammatory Response Ca_release->Response PKC->Response

Doxepin antagonizes the H1 receptor, inhibiting downstream signaling.
Anti-inflammatory Activity: p38 MAP Kinase Inhibition

Derivatives of the this compound scaffold have been developed as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.

Molecular Target and Signaling Pathway:

  • p38 MAP Kinase: p38 MAPKs are a class of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines like TNF-α and IL-1β.[16][23] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines.[17][24] By inhibiting p38 MAPK, these dibenzoxepinone derivatives can block the production of TNF-α and other inflammatory mediators, making them promising candidates for treating inflammatory diseases.[5][14][25]

Quantitative Data: p38α MAP Kinase Inhibitory Activity

Compound ClassActivity
Disubstituted dibenzo[b,e]oxepin-11(6H)-onesIC50 values as low as 1.6 nM on isolated p38α[5]
Disubstituted dibenzo[b,e]oxepin-11(6H)-onesInhibition of TNF-α release in human whole blood with IC50 values as low as 125 nM[5]

Signaling Pathway Diagram: p38 MAPK Inhibition

p38_MAPK_Inhibition cluster_upstream Upstream Activators cluster_core p38 MAPK Core cluster_downstream Downstream Effectors Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MKKK MKK MKK3/6 MKKK->MKK P p38 p38 MAPK MKK->p38 P Substrates Kinases (e.g., MK2) Transcription Factors (e.g., ATF2) p38->Substrates P Response Pro-inflammatory Cytokine Production Substrates->Response Inhibitor Dibenzoxepinone Inhibitor Inhibitor->p38 Inhibits

Inhibition of the p38 MAPK cascade by dibenzoxepinone derivatives.
Antimicrobial Activity

Recent research has explored the potential of this compound derivatives as antimicrobial agents. Specifically, O-benzoyloxime and O-(arylcarbamoyl)-oxime derivatives have demonstrated activity against various bacteria and fungi.[16][19][21][24]

Molecular Targets and Mechanism:

The precise mechanism of action for these antimicrobial derivatives is still under investigation. However, the parent compound, this compound, and its simple oxime derivative showed no antimicrobial activity, indicating that the appended benzoyloxime or carbamoyloxime moieties are crucial for their effect.[23] These compounds have shown greater efficacy against Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), and the fungus Aspergillus niger.[16][24] Some derivatives also exhibit antibiofilm properties.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives

Compound Class/DerivativeOrganismMIC (µg/mL)
Dibenzo[b,e]oxepine O-benzoyloximes (general)MRSA, E. coli, A. niger125-200[16][21][24]
Bromomethyl derivative (6d)MRSA, E. coli, A. niger50-75[16][21][24]
Dibenzo[b,e]thiepine derivatives (sulfur bioisosteres)MRSA, E. coli, A. niger25-50[16][21][24]

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from studies of Doxepin binding to H1 receptors.[5][19][20]

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • HEK293T cell homogenates expressing human H1 receptors.

  • [3H]doxepin or [3H]mepyramine (radioligand).

  • Test compound (e.g., Doxepin or other dibenzoxepine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microtiter plate, combine the cell homogenate, a fixed concentration of the radioligand (e.g., 0.2-0.3 nM [3H]doxepin), and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., 1 µM mianserin).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Workflow for a radioligand binding assay.
Antimicrobial Susceptibility Testing (Cup Plate Method)

This protocol is based on the cup plate or cylinder plate method used for evaluating the antimicrobial activity of dibenz[b,e]oxepin derivatives.[18][21]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test microorganism (e.g., S. aureus, E. coli).

  • Nutrient agar medium.

  • Sterile Petri dishes.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic (e.g., Ofloxacin).

  • Sterile borer or cylinder.

  • Incubator.

Procedure:

  • Prepare the nutrient agar and sterilize it. Allow it to cool to 45-50°C.

  • Inoculate the molten agar with a standardized suspension of the test microorganism.

  • Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Using a sterile borer, create uniform cups or wells in the solidified agar.

  • Carefully add a defined volume of the test compound solution (at various concentrations) into the wells. Also, prepare wells with the standard antibiotic and the solvent control.

  • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zones of inhibition (clear areas where microbial growth is prevented) around each well.

  • The MIC is determined as the lowest concentration of the test compound that produces a visible zone of inhibition.

Conclusion

The this compound scaffold is a cornerstone in the development of a functionally diverse array of therapeutic agents. While the parent compound serves primarily as a synthetic precursor, its derivatives have been successfully translated into clinically important drugs for neuropsychiatric disorders and show significant promise in the fields of anti-inflammatory and antimicrobial therapy. The mechanisms of action for these derivatives are varied, encompassing receptor antagonism, enzyme inhibition, and transporter modulation. Future research into this versatile scaffold is likely to uncover new derivatives with novel mechanisms and therapeutic applications, further solidifying the importance of the this compound core in medicinal chemistry.

References

The Biological Versatility of the Dibenz[b,e]oxepin-11(6H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenz[b,e]oxepin-11(6H)-one scaffold, a tricyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, three-dimensional architecture provides an excellent framework for the strategic placement of functional groups, enabling interactions with a diverse array of biological targets. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is summarized in Table 1, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their potency.

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
DBO-1 O-BenzoyloximeMethicillin-Resistant Staphylococcus aureus (MRSA)125-200[1][2]
DBO-2 O-Benzoyloxime (bromomethyl)Methicillin-Resistant Staphylococcus aureus (MRSA)50-75[1][2]
DBO-3 O-BenzoyloximeEscherichia coli125-200[1][2]
DBO-4 O-Benzoyloxime (bromomethyl)Escherichia coli50-75[1][2]
DBO-5 O-BenzoyloximeAspergillus niger125-200[1][2]
DBO-6 O-Benzoyloxime (bromomethyl)Aspergillus niger50-75[1][2]
DBT-1 Dibenzo[b,e]thiepineStaphylococcus aureus25-50[1][2]
DBT-2 Dibenzo[b,e]thiepineEscherichia coli25-50[1][2]
DBT-3 Dibenzo[b,e]thiepineAspergillus niger25-50[1][2]
7a O-(arylcarbamoyl)oximeBacillus subtilis4.8-39[3]
7b O-(arylcarbamoyl)oximeBacillus subtilis4.8-39[3]
7f O-(arylcarbamoyl)oximeBacillus subtilis4.8-39[3]
7f O-(arylcarbamoyl)oximeStaphylococcus aureus4.8[3]
7f O-(arylcarbamoyl)oximeEscherichia coli78[3]
7a O-(arylcarbamoyl)oximeCandida albicans4.8[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

  • Test compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Compound Prepare Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 24h) Inoculate->Incubate Read_Results Read Results (Visual/OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

The this compound scaffold has been investigated for its potential as an anticancer agent. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, with mechanisms of action including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the p38 MAP kinase pathway.

Quantitative Anticancer Data

The cytotoxic activity of selected this compound derivatives is presented in Table 2, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Mechanism of ActionReference
DBO-7 Stilbene derivativeHeLa (Cervical Cancer)-Tubulin Polymerization Inhibition[4]
DBO-8 Stilbene derivativeU87 (Glioblastoma)-Tubulin Polymerization Inhibition[4]
- Dibenzo[b,e]oxepin-11(6H)-one--p38 MAP Kinase Inhibition[5]

Note: Specific IC50 values for DBO-7 and DBO-8 were not provided in the abstract, but they were identified as the most active compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: p38 MAP Kinase Inhibition

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core p38 MAPK cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors DBO This compound Derivative DBO->p38 Inhibition Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Inhibition of the p38 MAPK signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in preclinical models. This activity is likely linked to the inhibition of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of certain derivatives are presented in Table 3.

Compound IDDerivative TypeAssayPotencyReference
- Acetic acid derivativeCarrageenan-induced rat paw edemaMore potent than indomethacin[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into control and treatment groups.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to the respective groups.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Neuroprotective Activity

Emerging research suggests that derivatives of the this compound scaffold may possess neuroprotective properties, potentially through antioxidant and anti-inflammatory mechanisms.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of compounds against an induced neurotoxic insult in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

  • Test compounds

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kits)

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a specific concentration of the neurotoxin.

  • Incubation: Co-incubate the cells with the test compounds and the neurotoxin for a specified duration.

  • Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT or LDH assay) to determine the protective effect of the compounds.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the neurotoxin-treated control.

Synthesis of the this compound Scaffold

The core this compound scaffold is typically synthesized through an intramolecular Friedel-Crafts acylation of a 2-(phenoxymethyl)benzoic acid precursor.

General Synthetic Scheme

Synthesis_Workflow Start 2-(Phenoxymethyl)benzoic acid Intermediate 2-(Phenoxymethyl)benzoyl chloride Start->Intermediate SOCl₂ or (COCl)₂ Product This compound Intermediate->Product Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation

Caption: General synthesis of the core scaffold.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

An In-Depth Technical Guide to Dibenz[b,e]oxepin-11(6H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenz[b,e]oxepin-11(6H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of its derivatives and analogs. Key therapeutic areas explored include antidepressant, antimicrobial, and anthelmintic applications. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in structured tables for comparative analysis, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this important chemical class.

Introduction

This compound and its derivatives are a class of tricyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The strained seven-membered oxepine ring fused to two benzene rings creates a unique three-dimensional structure that allows for diverse interactions with various biological targets. The most prominent member of this class is Doxepin, a well-established antidepressant and anxiolytic agent.[1] Beyond its well-documented effects on the central nervous system, recent research has unveiled the potential of this compound derivatives as potent antimicrobial and anthelmintic agents. This guide aims to provide a detailed technical resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile scaffold.

Synthesis of the this compound Core and its Derivatives

The construction of the this compound skeleton is typically achieved through intramolecular cyclization reactions. The most common strategies involve Friedel-Crafts acylation and variations thereof.

Intramolecular Friedel-Crafts Acylation

A primary route to the this compound core is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids or their corresponding acyl chlorides.[2] This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a cooperative system like iron(II) chloride (FeCl₂) and dichloromethyl methyl ether.[2]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

  • Step 1: Formation of the Acid Chloride (Optional but often preferred):

    • To a solution of 2-(phenoxymethyl)benzoic acid in an anhydrous solvent such as dichloromethane (DCM), add an excess of a chlorinating agent like oxalyl chloride or thionyl chloride.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction is typically stirred at room temperature until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

  • Step 2: Intramolecular Cyclization:

    • The crude 2-(phenoxymethyl)benzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., DCM).

    • The solution is added dropwise to a stirred suspension of a Lewis acid (e.g., aluminum chloride) in the same solvent, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).

    • The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.

Synthesis of O-Benzoyloxime Derivatives

Further derivatization of the ketone at the 11-position is a common strategy to explore new biological activities. One such modification is the synthesis of O-benzoyloxime derivatives.

Experimental Protocol: Synthesis of this compound O-Benzoyloximes [3][4]

  • Step 1: Oximation of the Ketone:

    • This compound is dissolved in a suitable solvent like pyridine.

    • Hydroxylamine hydrochloride is added to the solution.

    • The mixture is heated under reflux for a specified period to form the corresponding oxime.

    • After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.

  • Step 2: Acylation of the Oxime:

    • The synthesized 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin is dissolved in an anhydrous solvent such as benzene or DCM.

    • Anhydrous pyridine is added as a proton scavenger.

    • A substituted benzoyl chloride is added dropwise to the mixture.

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The reaction mixture is then washed with water, dilute hydrochloric acid, and brine.

    • The organic layer is dried, and the solvent is evaporated.

    • The resulting solid is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield the final O-acyl-oximino-dibenz[b,e]oxepin derivative.

G cluster_0 Synthesis of this compound Core cluster_1 Synthesis of O-Benzoyloxime Derivatives 2-(phenoxymethyl)benzoic acid 2-(phenoxymethyl)benzoic acid Acid Chloride Formation Acid Chloride Formation 2-(phenoxymethyl)benzoic acid->Acid Chloride Formation SOCl2 or (COCl)2 Friedel-Crafts Cyclization Friedel-Crafts Cyclization Acid Chloride Formation->Friedel-Crafts Cyclization Lewis Acid (e.g., AlCl3) This compound This compound Friedel-Crafts Cyclization->this compound Core Ketone This compound Oximation Oximation Core Ketone->Oximation NH2OH·HCl, Pyridine Oxime Intermediate Oxime Intermediate Oximation->Oxime Intermediate Acylation Acylation Oxime Intermediate->Acylation ArCOCl, Pyridine O-Benzoyloxime Derivative O-Benzoyloxime Derivative Acylation->O-Benzoyloxime Derivative G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) NE NE_Vesicle->NE Release 5HT_Vesicle Serotonin (5-HT) 5HT 5HT_Vesicle->5HT Release NET NE Transporter (NET) SERT 5-HT Transporter (SERT) NE->NET Reuptake NE_Receptor NE Receptors NE->NE_Receptor Binding 5HT->SERT Reuptake 5HT_Receptor 5-HT Receptors 5HT->5HT_Receptor Binding Therapeutic_Effect Antidepressant/Anxiolytic Effect NE_Receptor->Therapeutic_Effect 5HT_Receptor->Therapeutic_Effect Doxepin_Analog Dibenz[b,e]oxepin Derivative (e.g., Doxepin) Doxepin_Analog->NET Blockade Doxepin_Analog->SERT Blockade G Start Start: Synchronized C. elegans Culture Transfer Transfer Worms to Microtiter Plate Start->Transfer Add_Compounds Add Test Compounds and Controls Transfer->Add_Compounds Incubate Incubate at Controlled Temperature Add_Compounds->Incubate Assess_Motility Assess Motility (Count Thrashes) Incubate->Assess_Motility Analyze_Data Data Analysis (Calculate IC50) Assess_Motility->Analyze_Data End End: Determine Anthelmintic Potency Analyze_Data->End

References

"Dibenz[b,e]oxepin-11(6H)-one" as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets through judicious functional group modification. The dibenz[b,e]oxepin-11(6H)-one core, a tricyclic system characterized by a central seven-membered oxepine ring fused to two benzene rings, exemplifies this concept. Its rigid, yet conformationally distinct, structure provides a versatile template for the spatial presentation of various pharmacophoric elements.

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and neuromodulatory effects. A notable example is Doxepin, a this compound derivative, which is a clinically used medication for depression and anxiety. [1]This wide therapeutic window underscores the immense potential of the this compound scaffold in the design of novel therapeutic agents.

This guide aims to serve as a detailed resource for researchers in the field, providing a thorough compilation of the current knowledge on this privileged structure. We will delve into the synthetic methodologies for accessing the core and its analogs, present a systematic overview of its diverse biological activities with a focus on quantitative data, and provide detailed experimental protocols for key assays.

Synthesis of the this compound Core and Derivatives

The construction of the this compound scaffold is most commonly achieved through an intramolecular Friedel-Crafts acylation of a 2-phenoxymethylbenzoic acid precursor. This versatile approach allows for the introduction of substituents on both phenyl rings, enabling the exploration of structure-activity relationships.

General Synthetic Protocol: Friedel-Crafts Cyclization

The synthesis typically commences with the preparation of the 2-phenoxymethylbenzoic acid intermediate, followed by cyclization to the tricyclic ketone.

Step 1: Synthesis of 2-(Phenoxymethyl)benzoic Acid

This intermediate can be prepared by the reaction of phthalide with a potassium phenoxide in a suitable solvent like xylene.

Step 2: Intramolecular Friedel-Crafts Cyclization

The 2-(phenoxymethyl)benzoic acid is first converted to its corresponding acid chloride, typically using thionyl chloride. The crude acid chloride is then subjected to intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like 1,2-dichloroethane to yield the desired this compound. [2]

Caption: General workflow for the synthesis of the this compound core.

Synthesis of Doxepin

Doxepin, a prominent therapeutic agent based on this scaffold, is synthesized from the this compound core. The synthesis involves an addition reaction to the ketone, followed by dehydration and coupling with N,N-dimethylmethylamine. [3]

Biological Activities and Therapeutic Applications

The this compound scaffold has been extensively explored for a multitude of biological activities. This section will detail some of the most significant therapeutic areas, with a focus on quantitative data and structure-activity relationships.

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A notable study focused on a series of O-benzoyloxime derivatives.

Structure-Activity Relationship (SAR):

  • The unsubstituted dibenzo[b,e]oxepine derivatives generally exhibit low to moderate antimicrobial activity. [4]* Introduction of a bromomethyl group on the benzoyl moiety can lead to a significant improvement in activity. [4]* Bioisosteric replacement of the ether oxygen with sulfur to form the corresponding dibenzo[b,e]thiepine derivatives results in a substantial increase in antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi. [4]* Oxidation of the thiepine sulfur to the corresponding sulfone significantly reduces or abolishes the antimicrobial activity. [4] Table 1: Antimicrobial Activity of this compound O-Benzoyloxime Derivatives [4]

    Compound R X MIC (µg/mL) vs. S. aureus (MRSA) MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. A. niger
    6a H O 125-200 125-200 125-200
    6d 4-CH2Br O 50-75 50-75 50-75
    6g 4-Cl S 25-50 25-50 25-50
    9 2-CH3 SO2 >200 >200 >200
    Ofloxacin - - 10 10 -

    | Ketoconazole| - | - | - | - | 10 |

p38 MAP Kinase Inhibition and Anti-inflammatory Activity

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. This compound derivatives have emerged as potent and selective p38 MAP kinase inhibitors.

p38_MAPK_Pathway Stress Stress / Cytokines MKKs MKK3/6 Stress->MKKs p38 p38 MAPK MKKs->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates TNFa TNF-α production MK2->TNFa Inhibitor This compound Derivative Inhibitor->p38

Caption: The p38 MAPK signaling pathway and the point of intervention by this compound derivatives.

Structure-Activity Relationship (SAR):

  • Disubstituted dibenz[b,e]oxepin-11(6H)-ones generally show improved potency and metabolic stability compared to their monosubstituted counterparts. [5]* The introduction of hydrophilic residues at the 9-position can significantly enhance inhibitory activity. [5] Table 2: p38α MAP Kinase Inhibitory Activity of this compound Derivatives [5]

    Compound R1 R2 p38α IC50 (nM) TNF-α release IC50 (nM) (human whole blood)
    3i H 4-Fluorophenyl 10 320

    | 32e | 9-morpholino | 4-Fluorophenyl | 1.6 | 125 |

Anticancer Activity

Several dibenz[b,e]oxepine derivatives have shown promising anticancer activity. For instance, a naturally occurring derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, has been isolated, and while it was inactive, related known compounds showed activity against HCT-15 (colon) and Jurkat (T-cell lymphoma) cancer cell lines. [6]Other synthetic derivatives have also been investigated for their cytotoxic effects.

Dopamine Receptor Antagonism

The dibenz[b,e]oxepin scaffold is a key component of Doxepin, which exhibits antagonist activity at various neurotransmitter receptors, including dopamine receptors. This activity contributes to its antidepressant and anxiolytic effects.

References

The Chemistry and Pharmacology of Dibenz[b,e]oxepin-11(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenz[b,e]oxepin-11(6H)-one core is a tricyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it a "privileged scaffold," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive review of the chemistry and pharmacology of this compound and its derivatives, focusing on its synthesis, chemical properties, and multifaceted biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemistry of this compound

Physicochemical Properties

This compound, also known as doxepinone, is a pale yellow solid. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight210.23 g/mol
CAS Number4504-87-4
Melting Point68-70 °C
Boiling Point386.8 °C at 760 mmHg
Density1.226 g/cm³
Synthesis of the this compound Core

Several synthetic strategies have been developed for the construction of the this compound scaffold. A common and effective method involves the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid derivatives.

The synthesis typically begins with the preparation of a 2-(phenoxymethyl)benzoic acid intermediate, followed by cyclization to form the tricyclic core.

G cluster_synthesis Synthesis of this compound phthalide Phthalide intermediate 2-(Phenoxymethyl)benzoic Acid phthalide->intermediate Potassium Phenoxide, Xylene, Reflux phenol Phenol Derivative phenol->intermediate acid_chloride 2-(Phenoxymethyl)benzoyl Chloride intermediate->acid_chloride Thionyl Chloride core This compound acid_chloride->core Lewis Acid (e.g., AlCl₃), 1,2-Dichloroethane

Caption: General workflow for the synthesis of the this compound core.

  • To a solution of a substituted phenol (1.0 eq) in xylene, potassium hydroxide (1.1 eq) is added, and the mixture is refluxed with a Dean-Stark trap to remove water.

  • Phthalide (1.0 eq) is then added to the resulting potassium phenoxide suspension.

  • The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude 2-(phenoxymethyl)benzoic acid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • The 2-(phenoxymethyl)benzoic acid (1.0 eq) is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is dissolved in a dry, non-polar solvent such as 1,2-dichloroethane.

  • A Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.1-1.5 eq), is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Pharmacology of this compound Derivatives

The this compound scaffold has served as a template for the development of numerous derivatives with a wide range of pharmacological activities.

Antimicrobial Activity

Derivatives of this compound, particularly oxime and O-benzoyloxime analogs, have demonstrated notable antibacterial and antifungal properties.[1][2][3]

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Dibenzo[b,e]oxepine O-benzoyloximes (general)Staphylococcus aureus (MRSA)125-200[1][3]
Dibenzo[b,e]oxepine O-benzoyloximes (general)Escherichia coli125-200[1][3]
Dibenzo[b,e]oxepine O-benzoyloximes (general)Aspergillus niger125-200[1][3]
Bromomethyl derivative (6d)S. aureus, E. coli, A. niger50-75[1][3]
Dibenzo[b,e]thiepine derivatives (6g, 6h)S. aureus, E. coli, A. niger25-50[1][3]

Note: The replacement of the oxygen atom in the oxepine ring with sulfur (a bioisosteric replacement) to form dibenzo[b,e]thiepines has been shown to significantly enhance antimicrobial activity.[1][3]

  • Bacterial or fungal cultures are grown to a specific turbidity.

  • The microbial suspension is uniformly spread onto the surface of an appropriate agar medium in a Petri dish.

  • Wells or "cups" of a defined diameter are created in the agar.

  • Solutions of the test compounds at various concentrations are added to the wells.

  • Standard antibiotics (e.g., Ofloxacin for bacteria, Ketoconazole for fungi) and a solvent control are also included.[1][3]

  • The plates are incubated under suitable conditions (temperature and time).

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The MIC is the lowest concentration that inhibits visible growth.

Anthelmintic Activity

This compound and its derivatives have shown promising activity against parasitic nematodes, with studies often utilizing the model organism Caenorhabditis elegans.

The primary measure of anthelmintic activity in these assays is the inhibition of worm motility, often expressed as an IC₅₀ value.

Compound/DerivativeTest OrganismIC₅₀ (µM)Reference
This compoundCaenorhabditis elegans~300
  • Synchronized populations of C. elegans (typically L4 larvae or young adults) are prepared.

  • The worms are washed and suspended in a suitable liquid medium.

  • A defined number of worms are dispensed into the wells of a microtiter plate.

  • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.

  • A solvent control and a positive control (a known anthelmintic drug) are included.

  • The plates are incubated, and worm motility is assessed at specific time points. This can be done manually by counting thrashing movements under a microscope or using automated tracking systems.

  • The concentration of the compound that reduces motility by 50% (IC₅₀) is calculated.

Antiallergic Activity and Histamine H1 Receptor Antagonism

Certain derivatives of the dibenz[b,e]oxepin scaffold have been investigated for their antiallergic properties, which are primarily mediated through the antagonism of the histamine H1 receptor.

Antagonism of the H1 receptor by dibenz[b,e]oxepin derivatives blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms.

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response Dibenzoxepine Dibenz[b,e]oxepin Derivative Dibenzoxepine->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and its antagonism by Dibenz[b,e]oxepin derivatives.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the tricyclic core.

  • Antimicrobial Activity:

    • The introduction of a bromomethyl group at certain positions can enhance activity.[1][3]

    • Bioisosteric replacement of the oxepine oxygen with sulfur significantly improves antimicrobial potency.[1][3]

    • Oxidation of the sulfur in the thiepine ring to a sulfone diminishes activity.[1][3]

Pharmacokinetics

While comprehensive pharmacokinetic data for the parent this compound is limited, studies on its prominent derivative, the antidepressant drug Doxepin, provide valuable insights. Doxepin is well-absorbed orally and undergoes extensive metabolism, primarily through N-demethylation to form the active metabolite desmethyldoxepin. The pharmacokinetic profile can be influenced by factors such as age and co-administered drugs that affect cytochrome P450 enzymes.

Conclusion

The this compound core represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anthelmintic, and antiallergic effects. The synthetic accessibility of this tricyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Further research into the mechanism of action of these compounds, particularly for their antimicrobial and anthelmintic activities, will be crucial for the rational design of new and more potent therapeutic agents. This technical guide provides a solid foundation for researchers to explore the rich chemistry and pharmacology of this important class of compounds.

References

A Technical Guide to the Isolation and Identification of Dibenz[b,e]oxepin-11(6H)-one and Its Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenz[b,e]oxepin scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. However, natural products containing this ring system are exceedingly rare. Direct isolation of the parent compound, Dibenz[b,e]oxepin-11(6H)-one, from natural sources is not well-documented in scientific literature. This guide, therefore, focuses on the isolation and identification of a rare, naturally occurring derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione , which was successfully isolated from a marine-derived fungus. This discovery underscores the potential of unique microbial ecosystems as a source for novel chemical entities.

This technical document provides a comprehensive overview of the isolation, purification, and structural elucidation of this natural dibenz[b,e]oxepine derivative. It is intended to serve as a practical guide for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source and Compound Profile

The only recently reported natural source of a dibenz[b,e]oxepine derivative is the marine-derived fungus, Beauveria bassiana TPU942. This fungus was isolated from a marine sponge collected at Iriomote Island in Okinawa, Japan.[1][2] The isolated compound was identified as 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione .[1][2] It is noteworthy that dibenz[b,e]oxepines are uncommon in nature, with this compound being only the seventh reported natural product belonging to this class.[1][2]

Data Presentation: Spectroscopic and Physicochemical Properties

The structural elucidation of 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Data for 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione [1]

PropertyValue
Appearance Pale yellow solid
Molecular Formula C₁₅H₁₀O₅
Molecular Weight 270.0531 (HREIMS, [M]⁺)
UV λmax (MeOH) 230 nm (ε 39200), 254 nm (ε 36900), 282 nm (ε 10800), 300 nm (ε 10200), 363 nm (ε 3600)
IR νmax (KBr) 3435, 1735, 1650, 1604, 1490, 1290 cm⁻¹

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione (in CDCl₃) [1]

PositionδC (100 MHz)δH (400 MHz, mult., J in Hz)
1162.2, C12.2, s (OH)
2118.1, CH7.35, d (8.5)
3137.2, CH7.78, t (8.5)
4124.6, CH7.65, d (8.5)
4a115.8, C
6181.5, C=O
7120.0, CH7.26, d (8.0)
8133.5, CH7.65, t (8.0)
9115.8, CH7.78, d (8.0)
9a162.5, C
10193.0, C
10a115.8, C
11162.2, C=O
11a133.5, C
10-OMe56.5, CH₃4.03, s

Experimental Protocols

The following sections detail the methodologies for the cultivation of the fungal source, and the subsequent extraction, purification, and identification of the target compound.

Fungal Cultivation

Aseptic techniques are critical for the successful cultivation of Beauveria bassiana TPU942 and the production of its secondary metabolites.

  • Strain Maintenance : The fungal strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every three months to ensure viability.

  • Inoculum Preparation : A small piece of a mature fungal culture from a PDA plate is aseptically transferred to a 1 L Erlenmeyer flask containing 300 mL of Potato Dextrose Broth (PDB).

  • Incubation for Inoculum : The flask is incubated at room temperature (approximately 25-28°C) on a rotary shaker at 150-200 rpm for 3-5 days to generate a sufficient mycelial biomass for inoculation of the production culture.

  • Production Culture : For large-scale production, multiple 1 L Erlenmeyer flasks, each containing 300 mL of PDB, are inoculated with the seed culture.

  • Incubation for Production : The production cultures are incubated under static conditions at room temperature for three weeks to allow for the biosynthesis and accumulation of secondary metabolites.

Extraction and Isolation

The extraction process is designed to efficiently recover the dibenz[b,e]oxepine derivative from the culture broth and mycelia.

  • Harvesting : After the incubation period, the culture broth and fungal mycelia are separated by vacuum filtration.

  • Mycelial Extraction :

    • The collected mycelia are transferred to a flask, and ethyl acetate is added to cover the biomass. The flask is left to stand overnight.

    • The mixture is then homogenized using an Ultra-Turrax or a similar high-speed homogenizer for 10 minutes to disrupt the fungal cells.

    • The homogenized mixture is filtered under vacuum, and the ethyl acetate filtrate is collected.

  • Broth Extraction : The culture filtrate is partitioned three times with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined.

  • Concentration : The ethyl acetate extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification : Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione.

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of modern spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HREIMS) : This is used to determine the exact mass of the molecular ion and subsequently deduce the molecular formula.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic conjugation within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Determines the number and types of protons and their connectivity.

    • ¹³C NMR : Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC, HMBC) : These experiments are crucial for establishing the complete carbon skeleton and the precise placement of protons and substituents. ¹H-¹H COSY (Correlation Spectroscopy) identifies proton-proton couplings. HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular structure.

Visualization of Workflow and Structures

The following diagrams, generated using the DOT language, illustrate the key processes and molecular structures involved in this research.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_identification Structural Elucidation strain Beauveria bassiana TPU942 Strain inoculum Inoculum Preparation (PDB, 3-5 days) strain->inoculum production Production Culture (Static, 3 weeks) inoculum->production harvest Harvesting (Filtration) production->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure Structure Determined spectroscopy->structure

Figure 1: General workflow for the isolation and identification of the natural product.

molecular_structures cluster_core Dibenz[b,e]oxepin Core Structure cluster_natural_product Isolated Natural Product core This compound natural_product 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione

Figure 2: Chemical structures of the core and the isolated natural product.

Conclusion

The isolation of 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione from the marine-derived fungus Beauveria bassiana represents a significant finding in the field of natural product chemistry. It highlights the largely untapped potential of marine microorganisms as a source of novel and rare chemical scaffolds. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers aiming to explore similar natural products. Further investigation into the biological activities of this and other related compounds is warranted and could lead to the development of new therapeutic agents.

References

Photodecomposition of Dibenz[b,e]oxepin-11(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough review of scientific literature has not revealed specific studies detailing the photodecomposition products of Dibenz[b,e]oxepin-11(6H)-one. This guide, therefore, presents a hypothetical overview based on the established photochemistry of structurally analogous compounds, namely aromatic ketones and dibenzofurans. The experimental protocols described herein are generalized procedures for investigating the photodegradation of organic compounds.

Introduction

This compound is a tricyclic compound featuring a dibenzoxepin core structure. This chemical scaffold is of interest in medicinal chemistry. Given the potential for exposure of drug compounds to light during manufacturing, storage, and administration, understanding their photochemical stability is a critical aspect of drug development. This document provides a theoretical framework for the potential photodecomposition pathways of this compound and outlines a comprehensive experimental approach to elucidate its photolytic fate.

Hypothetical Photodecomposition Pathways

The structure of this compound incorporates two key photo-reactive moieties: an aromatic ketone and a diaryl ether (within the oxepine ring). The absorption of ultraviolet (UV) light by the aromatic ketone chromophore is expected to be the primary event initiating photodecomposition. Upon excitation to a singlet state, the molecule can undergo intersystem crossing to a more stable triplet state, from which the principal photochemical reactions are likely to occur.

Two plausible, competing pathways are proposed:

  • Pathway A: Photoreduction of the Carbonyl Group. In the presence of a hydrogen-donating solvent or excipient, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Subsequent radical-radical coupling can result in the formation of a pinacol-type dimer or other reduction products.[1]

  • Pathway B: Norrish Type I Cleavage (α-Cleavage). The excited ketone may undergo cleavage of the bond between the carbonyl carbon and the adjacent carbon atom of the oxepine ring. This would generate a biradical species that could undergo subsequent rearrangement, fragmentation, or reaction with other molecules to form a variety of degradation products.[2]

  • Pathway C: Cleavage of the Ether Linkage. Although generally more stable than the ketone moiety, the diaryl ether linkage within the oxepine ring could also be susceptible to photolytic cleavage, particularly under high-energy UV irradiation. This could lead to the formation of phenolic and other aromatic derivatives. The photolysis of related compounds like dibenzofuran has been shown to produce polar degradation products and polymeric materials.[3][4]

Photodecomposition_Pathways cluster_0 Excitation cluster_1 Pathway A: Photoreduction cluster_2 Pathway B: Norrish Type I Cleavage cluster_3 Pathway C: Ether Cleavage This compound This compound Excited_State Excited State (Singlet/Triplet) This compound->Excited_State hν (UV light) Ketyl_Radical Ketyl Radical Excited_State->Ketyl_Radical + H-donor Biradical Biradical Species Excited_State->Biradical α-Cleavage Phenolic_Derivatives Phenolic Derivatives Excited_State->Phenolic_Derivatives C-O Cleavage Pinacol_Dimer Pinacol Dimer Ketyl_Radical->Pinacol_Dimer Dimerization Rearrangement_Products Rearrangement/ Fragmentation Products Biradical->Rearrangement_Products

Figure 1: Hypothetical photodecomposition pathways of this compound.

Experimental Protocols

A systematic investigation is required to identify the actual photodecomposition products and quantify their formation. The following sections detail a general experimental workflow.

Materials and Sample Preparation
  • Test Compound: this compound of high purity (>99%).

  • Solvents: Spectroscopic grade solvents (e.g., acetonitrile, methanol, water) should be used to prepare stock solutions. The choice of solvent can influence the decomposition pathway, so a range of solvents with varying polarities and hydrogen-donating abilities should be investigated.

  • Actinometer: A chemical actinometer (e.g., ferrioxalate or p-nitroanisole) is used to measure the photon flux of the light source, which is essential for quantum yield determination.[5]

  • Sample Solutions: Prepare solutions of the test compound in the chosen solvents at a concentration that gives a suitable absorbance at the irradiation wavelength (typically an absorbance between 0.1 and 1). Solutions should be freshly prepared and protected from ambient light before irradiation.

Irradiation Experiments
  • Light Source: A light source with a well-defined emission spectrum is required. This could be a xenon lamp with filters to simulate sunlight, or monochromatic light from a laser or a monochromator-equipped lamp to determine wavelength-dependent effects.

  • Photoreactor: A temperature-controlled photoreactor is necessary to ensure that the degradation is due to photolysis and not thermal processes. Quartz cuvettes or tubes should be used as they are transparent to UV light.

  • Procedure:

    • Fill a quartz cuvette with the sample solution and another with the actinometer solution.

    • Place the cuvettes in the photoreactor and irradiate for a set period.

    • At various time intervals, withdraw aliquots of the sample solution for analysis.

    • A dark control (a sample solution kept in the dark at the same temperature) should be run in parallel to account for any non-photolytic degradation.

Analytical Methods
  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the primary technique for separating and quantifying the parent compound and its photoproducts. The PDA detector provides UV spectra of the separated peaks, aiding in their initial characterization.

  • Structural Elucidation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the photoproducts. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If photoproducts can be isolated in sufficient quantity and purity (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for unambiguous structure determination.

  • Quantum Yield Determination: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is calculated as the ratio of the number of molecules reacted to the number of photons absorbed.[6] The rate of disappearance of the parent compound and the photon flux measured by the actinometer are used in this calculation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prepare_Solutions Prepare Solutions (Test Compound, Actinometer) Irradiation Irradiate in Photoreactor (with Dark Control) Prepare_Solutions->Irradiation Time_Sampling Collect Aliquots at Time Intervals Irradiation->Time_Sampling HPLC_Analysis HPLC-PDA Analysis (Quantify Parent & Products) Time_Sampling->HPLC_Analysis LCMS_Analysis LC-MS/HRMS Analysis (Determine Molecular Weights) HPLC_Analysis->LCMS_Analysis Isolation Isolate Products (Preparative HPLC) HPLC_Analysis->Isolation Quantum_Yield Calculate Quantum Yield HPLC_Analysis->Quantum_Yield Identify_Products Identify Photoproducts LCMS_Analysis->Identify_Products NMR_Analysis NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Analysis NMR_Analysis->Identify_Products Propose_Pathway Propose Degradation Pathway Identify_Products->Propose_Pathway

Figure 2: General experimental workflow for investigating photodecomposition.

Data Presentation

Quantitative data from photodecomposition studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Photodegradation Kinetics and Quantum Yields of this compound

Solvent SystemIrradiation Wavelength (nm)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)Quantum Yield (Φ)
Acetonitrile300DataDataData
Methanol300DataDataData
Water/Acetonitrile (1:1)300DataDataData
Simulated Sunlight> 290DataDataData

Table 2: Photodecomposition Product Distribution

Photoproduct IDRetention Time (min)[M+H]⁺ (m/z)Proposed Structure% Yield at t = x min
P1DataDataStructureData
P2DataDataStructureData
P3DataDataStructureData

Conclusion

While there is currently no specific data on the photodecomposition of this compound, the known photochemistry of its constituent functional groups allows for the formulation of plausible degradation pathways. The primary routes are hypothesized to be photoreduction of the ketone and Norrish Type I cleavage, with the potential for ether linkage cleavage under certain conditions. A rigorous experimental investigation, following the protocols outlined in this guide, is necessary to definitively identify the photoproducts, determine the quantum yields, and elucidate the precise mechanisms of degradation. Such studies are essential for a comprehensive understanding of the stability and potential environmental fate of this and related compounds.

References

Methodological & Application

Synthesis of Dibenz[b,e]oxepin-11(6H)-one: A Detailed Guide to Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenz[b,e]oxepin-11(6H)-one is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant Doxepin. The rigid, three-dimensional structure of the dibenzoxepine core makes it a "privileged scaffold" in medicinal chemistry, lending itself to the development of novel therapeutics. This document provides detailed experimental protocols for two primary methods of synthesizing this compound: the classical Friedel-Crafts cyclization and a modern iron(II)-promoted intramolecular ortho-acylation. A comparative analysis of these methods is presented, along with a diagram illustrating the key synthetic pathways. Additionally, the mechanism of action of Doxepin is depicted to provide a biological context for the application of this important synthetic intermediate.

Introduction

The dibenzo[b,e]oxepine framework is a core structural motif in a range of biologically active molecules. This compound, in particular, is the direct precursor to Doxepin, a medication used for the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Doxepin functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system, thereby increasing their availability in the synaptic cleft.[1][2] It also exhibits antagonistic effects at histamine H1, alpha-1 adrenergic, and muscarinic receptors.[2] The synthesis of this compound is therefore of significant interest to the pharmaceutical industry and the broader chemical research community. This document outlines two robust and reproducible methods for its synthesis.

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data for the two primary synthesis protocols described herein, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterProtocol 1: Friedel-Crafts CyclizationProtocol 2: Iron(II)-Promoted Acylation
Starting Material 2-(Phenoxymethyl)benzoic acid2-(Phenoxymethyl)benzoic acid
Key Reagents Thionyl chloride, Aluminum chloride (AlCl₃)Iron(II) chloride (FeCl₂), Dichloromethyl methyl ether (DCME)
Solvent 1,2-DichloroethaneDichloromethane
Temperature RefluxRoom Temperature
Reaction Time 2 - 18 hours1 - 12 hours
Yield 40 - 79%61 - 92%

Experimental Protocols

Protocol 1: Friedel-Crafts Cyclization

This classical two-step method involves the conversion of 2-(phenoxymethyl)benzoic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired ketone.[3]

Step 1: Synthesis of 2-(Phenoxymethyl)benzoyl chloride

  • To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.2 eq).

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 2-(phenoxymethyl)benzoyl chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude 2-(phenoxymethyl)benzoyl chloride (1.0 eq) in dry 1,2-dichloroethane.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-18 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Iron(II)-Promoted Intramolecular Ortho-Acylation

This modern and efficient one-pot method utilizes a cooperative catalytic system of iron(II) chloride and dichloromethyl methyl ether for the direct cyclization of 2-(phenoxymethyl)benzoic acid.

  • To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in dichloromethane (0.1 M) under an inert atmosphere, add iron(II) chloride (FeCl₂) (0.6 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add dichloromethyl methyl ether (DCME) (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualized Workflows and Signaling Pathways

Synthesis_Pathways cluster_p1 Protocol 1: Friedel-Crafts Cyclization cluster_p2 Protocol 2: Iron(II)-Promoted Acylation SM 2-(Phenoxymethyl)benzoic acid P This compound SM->P One-Pot AC 2-(Phenoxymethyl)benzoyl chloride SM->AC Step 1 R1 SOCl₂, Reflux R3 FeCl₂, DCME, DCM, Room Temp. AC->P Step 2 R2 AlCl₃, 1,2-Dichloroethane, Reflux

Caption: Synthetic routes to this compound.

Doxepin_Mechanism cluster_synapse Synapse Doxepin Doxepin SERT Serotonin Transporter (SERT) Doxepin->SERT Inhibits NET Norepinephrine Transporter (NET) Doxepin->NET Inhibits H1R H1 Receptor Doxepin->H1R Antagonizes Alpha1AR α1-Adrenergic Receptor Doxepin->Alpha1AR Antagonizes MR Muscarinic Receptor Doxepin->MR Antagonizes Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron Serotonin->PostsynapticNeuron Signal Norepinephrine->PostsynapticNeuron Signal

Caption: Mechanism of action of Doxepin.

References

Application Notes and Protocols: Synthesis of Dibenz[b,e]oxepin-11(6H)-one via Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenz[b,e]oxepin-11(6H)-one, a key tricyclic ketone, serves as a pivotal intermediate in the synthesis of pharmaceuticals, most notably the tricyclic antidepressant Doxepin.[1] Its rigid, three-dimensional structure also makes it a "privileged scaffold" in medicinal chemistry, lending itself to the development of novel therapeutic agents with a range of biological activities.[2] The intramolecular Friedel-Crafts cyclization of 2-phenoxybenzoic acid derivatives is a cornerstone of its synthesis. This document provides detailed protocols and application notes for this crucial synthetic step, focusing on common methodologies and reagents.

Principle of the Reaction

The synthesis of this compound via intramolecular Friedel-Crafts acylation involves the cyclization of a 2-phenoxybenzoic acid or its corresponding acyl halide. This electrophilic aromatic substitution reaction is typically promoted by a Lewis acid or a strong protic acid. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich phenoxy ring to form the seven-membered central ring of the target molecule.

Experimental Protocols

Several methods have been reported for the Friedel-Crafts cyclization to yield this compound. Below are detailed protocols for two common approaches.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations as it serves as both a catalyst and a solvent.

Materials:

  • 2-Phenoxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate solution (5% w/v)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, place 2-phenoxybenzoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring at a temperature ranging from 100 to 140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or ice-cold water with vigorous stirring.

  • The crude product will precipitate out of the solution. If the solution is acidic, neutralize it by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Thionyl Chloride and Aluminum Chloride Mediated Cyclization

This two-step one-pot procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by an aluminum chloride-catalyzed intramolecular Friedel-Crafts acylation.

Materials:

  • 2-Phenoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice bath

  • Dilute hydrochloric acid (e.g., 2M HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzoic acid in anhydrous dichloromethane.

  • Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 1-2 hours to ensure complete formation of the acid chloride. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride (typically 1.1-1.5 equivalents) to the reaction mixture, ensuring the temperature remains below 5°C.[1]

  • After the addition is complete, allow the reaction to stir at 0°C for a short period (e.g., 15-30 minutes), then let it warm to room temperature and stir for an additional 1-3 hours, or until TLC indicates the consumption of the starting material.[1]

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its derivatives using Friedel-Crafts cyclization methods.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Phenoxybenzoic acidAlCl₃Dichloromethane00.25Not specified[1]
2-Phenoxybenzoic acidAlCl₃Dimethyl sulfoxide1008Not specified[1]
2-(Phenoxymethyl)benzoic acidsFeCl₂ / Cl₂CHOCH₃Not specifiedNot specifiedNot specifiedGood to excellent[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a two-step, one-pot Friedel-Crafts cyclization.

G cluster_prep Step 1: Acid Chloride Formation cluster_cyclization Step 2: Intramolecular Friedel-Crafts Acylation cluster_workup Work-up & Purification start 2-Phenoxybenzoic Acid + Thionyl Chloride reflux Reflux (1-2h) start->reflux in Anhydrous DCM acid_chloride 2-Phenoxybenzoyl Chloride Intermediate reflux->acid_chloride cool Cool to 0°C acid_chloride->cool add_alcl3 Add AlCl₃ cool->add_alcl3 react Stir at RT (1-3h) add_alcl3->react cyclized_product_complex Aluminum Chloride Complex react->cyclized_product_complex quench Quench with Ice/HCl cyclized_product_complex->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purification (Recrystallization/Chromatography) dry_concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The following diagram illustrates the signaling pathway of the intramolecular Friedel-Crafts acylation.

G cluster_activation Electrophile Generation cluster_cyclization Electrophilic Aromatic Substitution acid_chloride 2-Phenoxybenzoyl Chloride complex Acyl Chloride-Lewis Acid Complex acid_chloride->complex + lewis_acid AlCl₃ (Lewis Acid) lewis_acid->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion - [AlCl₄]⁻ sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex Nucleophilic Attack aromatic_ring Phenoxy Ring (Nucleophile) aromatic_ring->sigma_complex product_formation Proton Elimination sigma_complex->product_formation final_product This compound product_formation->final_product - H⁺

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Safety and Handling Precautions

  • Thionyl chloride is corrosive and toxic. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Aluminum chloride is a corrosive solid that reacts vigorously with water. It should be handled in a dry environment.

  • Polyphosphoric acid is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • The quenching of the reaction with water is highly exothermic and should be performed with caution, especially when using aluminum chloride.

Conclusion

The intramolecular Friedel-Crafts cyclization is a robust and efficient method for the synthesis of this compound. The choice of catalyst and reaction conditions can be adapted based on the specific substrate and available laboratory resources. The protocols provided herein offer reliable starting points for researchers in synthetic and medicinal chemistry. Careful optimization of reaction parameters may be necessary to achieve high yields and purity for specific derivatives.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenz[b,e]oxepin-11(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of Dibenz[b,e]oxepin-11(6H)-one derivatives, a core scaffold in various biologically active molecules. The primary focus is on palladium-catalyzed intramolecular α-arylation, a robust method for the formation of the seven-membered ring system. An alternative iron-catalyzed method is also presented.

Overview of Synthetic Strategies

The construction of the this compound scaffold can be efficiently achieved through intramolecular cyclization strategies. Palladium-catalyzed intramolecular α-arylation of 2-(o-bromophenoxy)methyl aryl ketones is a key method, offering a direct route to the target molecule. This approach benefits from the versatility and functional group tolerance of modern palladium catalysis.

An alternative strategy involves the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids, which can be promoted by various Lewis acids, including a notable iron(II)-catalyzed protocol that offers a more sustainable approach.

Palladium-Catalyzed Intramolecular α-Arylation

This method relies on the formation of a new carbon-carbon bond between the enolate of the ketone and the ortho-position of the phenoxy group, catalyzed by a palladium complex. The choice of ligand and base is crucial for achieving high yields.

General Reaction Scheme

cluster_0 Palladium-Catalyzed Intramolecular α-Arylation start 2-(o-Bromophenoxy)methyl Aryl Ketone reagents Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) start->reagents Reaction Conditions product This compound Derivative reagents->product Cyclization

Caption: General workflow for the palladium-catalyzed synthesis.

Proposed Catalytic Cycle

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Aryl-Pd(II)-Br Complex oxidative_addition->pd_complex transmetalation Coordination & C-H Activation pd_complex->transmetalation enolate_formation Base (e.g., Cs2CO3) enolate Enolate substrate Starting Ketone substrate->enolate Deprotonation enolate->transmetalation pd_enolate Aryl-Pd(II)-Enolate Complex transmetalation->pd_enolate reductive_elimination Reductive Elimination pd_enolate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Caption: Proposed catalytic cycle for the intramolecular α-arylation.

Experimental Protocol: General Procedure

Synthesis of 2-(o-Bromophenoxy)methyl Phenyl Ketone (Precursor)

  • To a solution of 2-bromophenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetophenone (1.1 eq.) and stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired precursor.

Palladium-Catalyzed Intramolecular α-Arylation

  • In a flame-dried Schlenk tube, add the 2-(o-bromophenoxy)methyl aryl ketone precursor (1.0 eq.), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the this compound derivative.

Representative Substrate Scope and Yields

The following table summarizes a representative scope of the palladium-catalyzed intramolecular α-arylation. Yields are based on reported values for analogous transformations of similar substrates.

EntryProductYield (%)
1HH6,11-Dihydrodibenz[b,e]oxepin-11-one85-95
24-MeH2-Methyl-6,11-dihydrodibenz[b,e]oxepin-11-one80-90
34-OMeH2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-one75-85
44-ClH2-Chloro-6,11-dihydrodibenz[b,e]oxepin-11-one70-80
5H8-Me8-Methyl-6,11-dihydrodibenz[b,e]oxepin-11-one82-92
6H8-F8-Fluoro-6,11-dihydrodibenz[b,e]oxepin-11-one78-88

Alternative Method: Iron(II)-Promoted Intramolecular Acylation

This protocol offers a more sustainable and cost-effective alternative to palladium catalysis for the synthesis of the this compound core.

General Reaction Scheme

cluster_1 Iron(II)-Promoted Intramolecular Acylation start 2-(Phenoxymethyl)benzoic Acid reagents FeCl2 Dichloromethyl methyl ether (DCME) Dichloromethane (DCM) start->reagents Reaction Conditions product This compound reagents->product Cyclization

Caption: Workflow for the iron(II)-promoted synthesis.

Experimental Protocol

Synthesis of 2-(Phenoxymethyl)benzoic Acid (Precursor)

  • In a round-bottom flask, dissolve phthalide (1.0 eq.) and potassium phenoxide (1.2 eq.) in xylene.

  • Reflux the mixture for 5 hours.

  • After cooling, add a 10% aqueous solution of sodium hydroxide and separate the aqueous layer.

  • Wash the organic layer with a 10% sodium hydroxide solution.

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(phenoxymethyl)benzoic acid.

Iron(II)-Promoted Intramolecular ortho-Acylation

  • To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add iron(II) chloride (10 mol%).

  • Add dichloromethyl methyl ether (DCME) (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the this compound.

Reported Substrate Scope and Yields

The following data is based on a published report for this iron-catalyzed methodology.

EntrySubstituent on Phenoxy RingSubstituent on Benzoic Acid RingYield (%)
1HH95
24-MeH92
34-OMeH88
44-ClH90
53-MeH93
6H5-Me91
7H5-F89
8H4,5-di-Me85

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and their precursors can be toxic and should be handled with care.

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Dichloromethyl methyl ether (DCME) is a suspected carcinogen and should be handled with extreme caution.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

One-Pot Synthesis of Dibenz[b,e]oxepin-11(6H)-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenz[b,e]oxepin-11(6H)-one is a pivotal scaffold in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the tricyclic antidepressant drug, Doxepin.[1] Its synthesis has been the subject of considerable research to develop efficient and scalable methods. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound, focusing on two prominent and effective methods: the Iron(II)-promoted intramolecular ortho-acylation and the intramolecular Friedel-Crafts acylation. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a comprehensive resource for the practical execution of these synthetic strategies.

Introduction

The dibenz[b,e]oxepine core structure is a recurring motif in a variety of biologically active molecules. This compound, in particular, is a high-value synthetic intermediate due to its role as a precursor to Doxepin and other pharmacologically relevant compounds.[2][3] Traditional multi-step syntheses of this tricycle can be time-consuming and may result in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more streamlined, efficient, and often more environmentally benign approach. This document details two such one-pot methodologies that have proven effective for the synthesis of this compound and its derivatives.

Synthesis Methodologies

Two primary one-pot synthetic routes to this compound are highlighted:

  • Iron(II)-Promoted Intramolecular Ortho-Acylation: This modern approach utilizes a cooperative system of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (DCME) to effect the intramolecular cyclization of 2-(phenoxymethyl)benzoic acids. This method is noted for its mild reaction conditions, good to excellent yields, and tolerance of a wide range of functional groups.[2][3]

  • Intramolecular Friedel-Crafts Acylation: A classic yet robust method, this synthesis involves the conversion of a 2-(phenoxymethyl)benzoic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by an in-situ intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Data Presentation

The following table summarizes representative yields for the synthesis of this compound and its substituted derivatives using the Iron(II)-promoted intramolecular ortho-acylation method.

EntryStarting Material (Substituted 2-(phenoxymethyl)benzoic acid)ProductYield (%)
12-(Phenoxymethyl)benzoic acidThis compound92
22-(p-Tolyloxymethyl)benzoic acid2-Methylthis compound95
32-(o-Tolyloxymethyl)benzoic acid4-Methylthis compound89
42-((4-Methoxyphenoxy)methyl)benzoic acid2-Methoxythis compound93
52-((4-Chlorophenoxy)methyl)benzoic acid2-Chlorothis compound88
62-((4-Nitrophenoxy)methyl)benzoic acid2-Nitrothis compound75

Experimental Protocols

Protocol 1: Iron(II)-Promoted One-Pot Synthesis of this compound

This protocol is adapted from a novel and efficient method utilizing an iron(II) catalyst.[2][3]

Materials:

  • 2-(Phenoxymethyl)benzoic acid

  • Iron(II) chloride (FeCl₂), anhydrous

  • Dichloromethyl methyl ether (DCME)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(phenoxymethyl)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add anhydrous iron(II) chloride (0.6 eq) to the solution and stir the mixture at room temperature.

  • Slowly add dichloromethyl methyl ether (1.0 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Protocol 2: One-Pot Intramolecular Friedel-Crafts Acylation

This protocol outlines the classic approach involving the in-situ formation of the acid chloride followed by Lewis acid-catalyzed cyclization.

Materials:

  • 2-(Phenoxymethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization (optional)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser and an addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 2-(phenoxymethyl)benzoic acid (1.0 eq) in a dry three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add thionyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. Monitor the conversion of the acid to the acid chloride by TLC (after quenching a small aliquot with methanol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.

  • Slowly add the AlCl₃ suspension to the cooled acid chloride solution via the addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the cyclization by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization Data for this compound

  • Appearance: Pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (dd, J = 7.8, 1.6 Hz, 1H), 7.55 (td, J = 7.5, 1.6 Hz, 1H), 7.40 (td, J = 7.5, 1.2 Hz, 1H), 7.29 (dd, J = 7.5, 1.2 Hz, 1H), 7.22-7.15 (m, 2H), 7.08 (td, J = 7.4, 1.1 Hz, 1H), 6.95 (dd, J = 8.2, 1.1 Hz, 1H), 5.23 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0, 161.1, 138.0, 134.2, 132.3, 130.1, 129.0, 128.8, 122.9, 121.8, 121.3, 117.9, 72.8.

  • Mass Spectrometry (MS): m/z 210.07 [M]⁺.

Safety and Handling

  • Dichloromethyl methyl ether (DCME) is a regulated carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. All waste containing DCME must be disposed of as hazardous waste according to institutional guidelines.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; HCl, CO, and CO₂ from oxalyl chloride). These reagents should be handled in a fume hood, and care should be taken to avoid contact with moisture.

  • Aluminum chloride is a water-sensitive and corrosive solid that reacts exothermically with water, releasing HCl gas. It should be handled in a dry environment.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Mandatory Visualizations

Synthesis_Pathway 2_phenoxymethyl_benzoic_acid 2-(Phenoxymethyl)benzoic acid FeCl2_DCME FeCl₂, DCME DCM, rt, 3h Acid_Chloride_Formation 1. SOCl₂ or (COCl)₂ 2. AlCl₃, DCM Dibenzoxepinone This compound FeCl2_DCME->Dibenzoxepinone Acid_Chloride_Formation->Dibenzoxepinone

Caption: One-pot synthetic routes to this compound.

Experimental_Workflow Start Start: 2-(Phenoxymethyl)benzoic acid Reaction Reaction: Add FeCl₂ and DCME in DCM (or SOCl₂ then AlCl₃) Start->Reaction Quench Quench: Saturated NaHCO₃ (aq) Reaction->Quench Extraction Extraction: DCM Quench->Extraction Wash Wash: Brine Extraction->Wash Dry_Concentrate Dry & Concentrate: Na₂SO₄, Rotary Evaporation Wash->Dry_Concentrate Purification Purification: Column Chromatography Dry_Concentrate->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: Dibenz[b,e]oxepin-11(6H)-one as a Key Intermediate in Doxepin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin, a tricyclic antidepressant and anxiolytic agent, is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and insomnia. The synthesis of Doxepin relies on the strategic use of key intermediates, with Dibenz[b,e]oxepin-11(6H)-one, also known as doxepinone, playing a pivotal role.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Doxepin utilizing this compound as the starting material. The protocols are compiled from established synthetic routes, offering researchers and drug development professionals a comprehensive guide for laboratory-scale synthesis.

Introduction

This compound is a tricyclic ketone that serves as the foundational scaffold for the construction of the Doxepin molecule.[1][2] Its chemical structure, C14H10O2, provides the necessary dibenzo[b,e]oxepine core, upon which the pharmacologically active side chain is appended.[1] The synthesis of Doxepin from this intermediate typically involves a nucleophilic addition to the ketone, followed by dehydration and subsequent amination to introduce the dimethylaminopropylidene moiety responsible for its therapeutic effects.[3][4][5] Understanding the nuances of these synthetic steps is critical for achieving high yields and purity of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The conversion of this compound to Doxepin generally proceeds through a multi-step sequence. A common and effective method involves a Grignard reaction, which is a robust and well-established carbon-carbon bond-forming reaction.

The overall synthetic transformation can be visualized as follows:

Doxepin_Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Isomer Mixture A This compound C Tertiary Alcohol Intermediate A->C THF B 3-(Dimethylamino)propylmagnesium chloride (Grignard Reagent) B->C D Olefinic Intermediate C->D Acid catalyst (e.g., HCl) E Doxepin (E/Z isomers) D->E Workup & Purification

Caption: Synthetic workflow for Doxepin from this compound.

Experimental Protocols

The following protocols are based on documented synthetic methods.[3][4][5] Researchers should adapt these protocols based on their laboratory conditions and scale.

Protocol 1: Synthesis of Doxepin via Grignard Reaction

Materials:

  • This compound

  • Magnesium turnings

  • 3-Chloro-N,N-dimethylpropylamine

  • Iodine (for activation)

  • Methyl iodide (for activation)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, dry

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Aqueous ammonia

  • Magnesium sulfate (anhydrous)

  • Ethanol

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (0.04 mol).

    • Activate the magnesium by adding a crystal of iodine and heating gently under nitrogen.

    • Add a small amount of anhydrous THF (1 mL) and a few drops of methyl iodide in toluene (4 mL) and stir at 65°C for 30 minutes.

    • Slowly add a solution of 3-chloro-N,N-dimethylpropylamine (0.03 mol) in dry toluene (15 mL) to the activated magnesium. Maintain the reaction temperature to sustain a gentle reflux.

  • Reaction with this compound:

    • Once the Grignard reagent formation is complete, add a solution of this compound (0.02 mol) in dry toluene (10 mL) dropwise to the reaction mixture.

    • Maintain the reaction at 65°C for 2 hours.

  • Dehydration and Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated hydrochloric acid (20 mL) over 30 minutes with stirring.

    • Continue stirring for 1 hour.

    • Separate the organic phase. Extract the aqueous phase with diethyl ether (2 x 100 mL).

    • Make the aqueous phase alkaline with aqueous ammonia and extract with diethyl ether (3 x 100 mL).

    • Combine all organic phases and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification and Salt Formation:

    • Dissolve the crude residue in ethanol.

    • Bubble hydrogen chloride gas through the solution at 75°C for 1.5 hours to precipitate Doxepin hydrochloride.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields reported in the literature for the synthesis of Doxepin from this compound.

ParameterValue/RangeReference
Grignard Reaction
Molar Ratio (this compound : Grignard Reagent)1 : 1.5 - 2.0[4][5]
SolventToluene / THF[5]
Reaction Temperature65 °C[5]
Reaction Time2 hours[5]
Dehydration
ReagentConcentrated HCl[5]
Reaction Time1 hour[5]
Overall Yield
Doxepin Hydrochloride~89% (Good yields)[5]

Mechanism of Action: Signaling Pathway

Doxepin exerts its therapeutic effects through the modulation of several neurotransmitter systems in the central nervous system. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake. Additionally, it possesses significant antagonist activity at histamine H1 receptors, which contributes to its sedative properties. It also interacts with muscarinic cholinergic and alpha-1 adrenergic receptors.[6]

Doxepin_Mechanism cluster_neuron Synaptic Cleft cluster_receptors Receptor Antagonism Presynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Postsynaptic Postsynaptic Neuron Increased_NT Increased Serotonin & Norepinephrine in Synapse SERT->Increased_NT NET->Increased_NT Doxepin Doxepin Doxepin->SERT Inhibits Doxepin->NET Inhibits H1R Histamine H1 Receptor Sedation Sedative Effects H1R->Sedation M1R Muscarinic M1 Receptor A1R Alpha-1 Adrenergic Receptor Doxepin_R Doxepin Doxepin_R->H1R Antagonizes Doxepin_R->M1R Antagonizes Doxepin_R->A1R Antagonizes Therapeutic_Effects Antidepressant & Anxiolytic Effects Increased_NT->Therapeutic_Effects

Caption: Mechanism of action of Doxepin.

Conclusion

This compound is an indispensable intermediate in the synthesis of Doxepin. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of this important pharmaceutical agent. Careful execution of the described synthetic steps, with attention to reaction conditions and purification techniques, is crucial for obtaining high-purity Doxepin for research and development purposes. Further optimization of these protocols may lead to improved yields and more environmentally benign synthetic processes.

References

Application Notes and Protocols for Anthelmintic Activity Assays of Dibenz[b,e]oxepin-11(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminth infections in humans and livestock pose a significant global health and economic burden. The emergence of resistance to currently available anthelmintic drugs necessitates the discovery and development of new chemical entities with novel modes of action. Dibenz[b,e]oxepin-11(6H)-one derivatives have emerged as a promising class of compounds with potential anthelmintic properties. This document provides detailed application notes and experimental protocols for the assessment of their anthelmintic activity, focusing on the model organism Caenorhabditis elegans.

Data Presentation

The following table summarizes the available quantitative data for the anthelmintic activity of this compound and its derivatives. Further research is required to expand this dataset and establish a comprehensive structure-activity relationship (SAR).

Compound IDStructureAssay TypeOrganismActivity MetricValue (µM)Reference
DoxepinoneThis compoundMotility (Thrashing)C. elegansIC50~300-389[1]
Derivative 1Structure of Derivative 1e.g., Motilitye.g., C. elegans e.g., IC50DataCitation
Derivative 2Structure of Derivative 2e.g., Egg Hatche.g., H. contortus e.g., EC50DataCitation
.....................

Note: The table is designed to be expanded as more quantitative data on various derivatives becomes available.

Mechanism of Action: Antagonism of Glutamate-Gated Chloride Channels (GluCls)

Recent studies have elucidated that dibenzo[b,e]oxepin-11(6H)-one, also known as doxepinone, exerts its anthelmintic effect by acting as an antagonist of glutamate-gated chloride channels (GluCls) in nematodes. These channels are crucial for neuromuscular function in invertebrates and are the target of other successful anthelmintics like ivermectin.

By blocking the action of glutamate on these channels, doxepinone disrupts the normal inhibitory neurotransmission, leading to paralysis and eventual death of the nematode. This mechanism of action is a key area of investigation for the development of novel anthelmintic drugs.

Below is a diagram illustrating the proposed signaling pathway.

Proposed Mechanism of Action of Doxepinone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Activates Hyperpolarization Chloride Influx & Hyperpolarization GluCl->Hyperpolarization Mediates Paralysis Paralysis Hyperpolarization->Paralysis Leads to Doxepinone Dibenzo[b,e]oxepin-11(6H)-one (Doxepinone) Doxepinone->GluCl Antagonizes

Caption: Proposed mechanism of action of Doxepinone.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the anthelmintic activity of this compound derivatives using C. elegans.

C. elegans Motility (Thrashing) Assay

This assay is a primary screening method to assess the effect of compounds on the neuromuscular function of adult worms.

Materials:

  • Synchronized young adult C. elegans (L4 stage)

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • M9 buffer

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Levamisole)

  • Negative control (solvent vehicle)

  • Automated worm tracker or dissecting microscope with a camera

  • Clicker counter (for manual counting)

Protocol:

  • Worm Preparation:

    • Culture synchronized C. elegans on NGM plates seeded with E. coli OP50 at 20°C until they reach the young adult stage.

    • Wash the worms off the plates with M9 buffer and collect them in a centrifuge tube.

    • Allow the worms to settle by gravity or gentle centrifugation (e.g., 800 x g for 2 minutes).

    • Wash the worm pellet twice with M9 buffer to remove bacteria.

    • Resuspend the worms in M9 buffer at a concentration of approximately 10-20 worms per 10 µL.

  • Assay Setup:

    • In a 96-well plate, add 90 µL of M9 buffer to each well.

    • Add 1 µL of the test compound solution at various concentrations (e.g., ranging from 1 µM to 500 µM) to the respective wells. Include wells for the positive and negative controls.

    • Add 10 µL of the worm suspension to each well.

  • Incubation and Data Acquisition:

    • Incubate the plate at 20°C for a defined period (e.g., 30 minutes, 1 hour, 4 hours).

    • Record the thrashing rate of the worms. A "thrash" is defined as a complete change in the direction of bending at the mid-body.

    • Automated Method: Use an automated worm tracker to record videos of worm movement and analyze the thrashing frequency.

    • Manual Method: Place the 96-well plate under a dissecting microscope. For each well, count the number of thrashes for a set period (e.g., 30 seconds) for a representative number of worms (e.g., 5-10 worms per well).

  • Data Analysis:

    • Calculate the average thrashing rate for each concentration of the test compound.

    • Normalize the data to the negative control (100% motility).

    • Plot the percentage of motility inhibition against the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of motility is inhibited) using a suitable software (e.g., GraphPad Prism).

C. elegans Motility Assay Workflow Start Start Prep Prepare Synchronized Young Adult C. elegans Start->Prep Wash Wash and Resuspend Worms in M9 Buffer Prep->Wash Plate Plate Worms and Compounds in 96-well Plate Wash->Plate Incubate Incubate at 20°C Plate->Incubate Record Record Thrashing Rate (Automated or Manual) Incubate->Record Analyze Analyze Data and Determine IC50 Record->Analyze End End Analyze->End

Caption: Workflow for the C. elegans motility assay.

C. elegans Egg Hatch Assay

This assay evaluates the ovicidal activity of the compounds.

Materials:

  • Gravid adult C. elegans

  • Bleach solution (alkaline hypochlorite)

  • M9 buffer

  • 96-well microtiter plates

  • This compound derivatives

  • Positive control (e.g., Thiabendazole)

  • Negative control (solvent vehicle)

  • Incubator at 20°C

  • Inverted microscope

Protocol:

  • Egg Isolation:

    • Wash gravid adult worms from NGM plates with M9 buffer.

    • Treat the worms with a bleach solution to dissolve the adults and release the eggs.

    • Quickly wash the eggs several times with M9 buffer to remove the bleach.

    • Resuspend the eggs in M9 buffer and determine the concentration using a microscope.

  • Assay Setup:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add approximately 50-100 eggs to each well in a final volume of 100 µL of M9 buffer.

  • Incubation and Observation:

    • Incubate the plate at 20°C for 24-48 hours.

    • Observe the wells under an inverted microscope and count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each concentration.

    • Determine the EC50 value (the concentration that inhibits 50% of egg hatching).

C. elegans Larval Development Assay

This assay assesses the impact of the compounds on the growth and development of the larvae.

Materials:

  • Synchronized L1 larvae of C. elegans

  • Liquid culture medium (e.g., S-medium) supplemented with E. coli OP50

  • 96-well microtiter plates

  • This compound derivatives

  • Positive control (e.g., Ivermectin)

  • Negative control (solvent vehicle)

  • Incubator at 20°C

  • Microscope

Protocol:

  • Assay Setup:

    • Add the test compounds at various concentrations to the wells of a 96-well plate containing liquid culture medium and a food source (E. coli).

    • Add a known number of synchronized L1 larvae (e.g., 10-20) to each well.

  • Incubation and Observation:

    • Incubate the plate at 20°C for 72 hours.

    • Observe the larval development under a microscope. Assess the developmental stage of the worms (L1, L2, L3, L4, or adult) and any morphological abnormalities.

  • Data Analysis:

    • Determine the percentage of worms that are developmentally delayed or arrested at each compound concentration compared to the control.

    • Calculate the minimum inhibitory concentration (MIC) required to arrest larval development.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the anthelmintic activity of this compound derivatives.

Screening Workflow for Anthelmintic Dibenzoxepinones cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Motility C. elegans Motility Assay (Thrashing) EggHatch Egg Hatch Assay Motility->EggHatch LarvalDev Larval Development Assay Motility->LarvalDev Mutant_Screen Screening on Resistant C. elegans Mutants (e.g., GluCl knockouts) Motility->Mutant_Screen SAR Structure-Activity Relationship (SAR) Analysis EggHatch->SAR LarvalDev->SAR GluCl_Assay GluCl Channel Electrophysiology (using Xenopus oocytes or mammalian cells) GluCl_Assay->SAR Mutant_Screen->GluCl_Assay Compound_Library This compound Derivative Library Compound_Library->Motility Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for anthelmintic drug discovery.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and the properties of the tested compounds. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Dibenz[b,e]oxepin-11(6H)-one Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are critical regulators of cellular responses to inflammatory cytokines and environmental stress.[1] The p38α MAP kinase isoform, in particular, plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2] Dysregulation of the p38 MAP kinase pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease, making it a key target for therapeutic intervention.

A novel class of p38α inhibitors based on the structurally rigid dibenz[b,e]oxepin-11(6H)-one scaffold has shown significant promise. These compounds have demonstrated high potency and selectivity, representing a valuable avenue for the development of new anti-inflammatory agents. This document provides detailed application notes, data summaries, and experimental protocols for the evaluation of these this compound derivatives as p38 MAP kinase inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway in the cellular response to stress and inflammation. It is typically initiated by extracellular stimuli, leading to a tiered phosphorylation cascade that culminates in the activation of p38 and subsequent downstream effects on gene expression and cytokine production. The this compound derivatives act by inhibiting p38 MAP kinase, thereby blocking this inflammatory signaling.

p38_pathway stress Environmental Stress & Inflammatory Cytokines (e.g., TNF-α) receptor Cell Surface Receptors stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylates p38 p38 MAP Kinase (p38α, p38β, p38γ, p38δ) mapkk->p38 Phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->substrates Phosphorylates inhibitor This compound Derivatives inhibitor->p38 Inhibition response Cellular Response (e.g., Pro-inflammatory Cytokine Production) substrates->response experimental_workflow start Start: Synthesized This compound Derivatives biochemical_assay In Vitro Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) start->biochemical_assay ic50_determination Determine IC50 Value for p38α biochemical_assay->ic50_determination cell_based_assay Cell-Based Functional Assay (e.g., Human Whole Blood TNF-α Release Assay) ic50_determination->cell_based_assay Potent compounds selectivity Kinase Selectivity Profiling (Panel of other kinases) ic50_determination->selectivity Assess specificity cellular_ic50 Determine IC50 for TNF-α Inhibition cell_based_assay->cellular_ic50 pk_studies Pharmacokinetic Studies (In Vivo) cellular_ic50->pk_studies Cell-active compounds end Lead Optimization & Further Development pk_studies->end

References

Application Notes and Protocols for High-Throughput Screening of Dibenz[b,e]oxepin-11(6H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of Dibenz[b,e]oxepin-11(6H)-one compound libraries against various biological targets. The protocols are designed to be adaptable for standard HTS laboratory equipment and workflows.

Introduction to this compound

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Derivatives have shown potential as antimicrobial agents, anti-inflammatory drugs through inhibition of p38 MAP kinase, and antiallergic agents by antagonizing the histamine H1 receptor.[1][2][3][4][5][6] High-throughput screening of libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery programs.

General High-Throughput Screening Workflow

A typical HTS campaign involves several key stages, from assay development to hit confirmation.[7][8][9] This workflow ensures the identification of robust and reproducible hits.

HTS_Workflow Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS of This compound Library Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation SAR Preliminary SAR Analysis Hit_Confirmation->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: p38α MAP Kinase Inhibition HTS Assay (Biochemical)

This protocol describes a biochemical assay for identifying inhibitors of p38α MAP kinase from a this compound library. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[10][11][12][13][14] Environmental stressors or inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][12]

p38_Pathway cluster_input Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->Transcription_Factors phosphorylates Inflammation Inflammation (TNF-α, IL-1β) Transcription_Factors->Inflammation Dibenzoxepinone This compound Inhibitors Dibenzoxepinone->p38_MAPK

Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.

Experimental Protocol

Materials:

  • p38α kinase (recombinant)

  • ATF-2/GST fusion protein substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-ATF-2 (Thr71) antibody

  • Allophycocyanin (APC)-labeled anti-GST antibody

  • This compound library (10 mM in DMSO)

  • p38 MAP Kinase Inhibitor IV (positive control)

  • DMSO (negative control)

  • 384-well low-volume plates (e.g., white, solid bottom)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, plate positive and negative controls. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Kinase Addition: Prepare a 2X solution of p38α kinase (e.g., 4 nM) in Kinase Assay Buffer. Add 2.5 µL of this solution to each well of the assay plate.

  • Substrate/ATP Addition: Prepare a 2X solution of ATF-2/GST substrate (e.g., 200 nM) and ATP (e.g., 100 µM) in Kinase Assay Buffer. Add 2.5 µL of this solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-phospho-ATF-2 antibody and the APC-labeled anti-GST antibody in a suitable detection buffer. Add 5 µL of the detection mix to each well.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

Data Analysis
  • Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

  • Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).

  • Perform dose-response experiments for confirmed hits to determine IC50 values.

Quantitative Data Summary
Compound IDTargetAssay TypeIC50 (nM)Reference
32ep38αBiochemical1.6[2]
3ip38αBiochemical14[15]
7p38αBiochemical38[15]
3gp38αBiochemical48[15]
Cpd Ap38αCell-based (TNF-α)125[2]
Cpd Bp38βBiochemical550[16]

Protocol 2: Histamine H1 Receptor Antagonism HTS Assay (Cell-Based)

This protocol outlines a cell-based assay to identify antagonists of the Histamine H1 receptor, a G-protein coupled receptor (GPCR), from a this compound library. The assay measures changes in intracellular calcium levels using a fluorescent dye.

Signaling Pathway: Histamine H1 Receptor

The Histamine H1 receptor is a GPCR that couples to Gq/11.[17] Upon histamine binding, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

H1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Dibenzoxepinone This compound Antagonists Dibenzoxepinone->H1R

Caption: Histamine H1 Receptor signaling pathway leading to calcium release.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing the human Histamine H1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Histamine (agonist)

  • This compound library (10 mM in DMSO)

  • Known H1 antagonist (e.g., Mepyramine) as a positive control

  • DMSO (negative control)

  • 384-well black, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating: Seed H1R-expressing HEK293 cells into 384-well black, clear-bottom plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of dye-loading solution (Fluo-4 AM and probenecid in Assay Buffer) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2.

  • Compound Addition: Transfer the assay plate to the FLIPR instrument. Add 5 µL of the this compound compounds and controls (pre-diluted in Assay Buffer) to the appropriate wells. Incubate for 15-30 minutes.

  • Agonist Addition & Reading: Add 5 µL of histamine solution (at a final concentration equal to EC80) to all wells. Simultaneously, begin reading the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for 2-3 minutes.

Data Analysis
  • Determine the maximum fluorescence response for each well after histamine addition.

  • Normalize the data using positive (known antagonist) and negative (DMSO) controls. % Inhibition = 100 * (1 - (Response_compound - Response_min) / (Response_max - Response_min))

  • Identify hits that show significant inhibition of the histamine-induced calcium flux.

  • Confirm hits and perform dose-response analysis to determine IC50 values.

Quantitative Data Summary
Compound IDTargetAssay TypeKi (nM)Reference
KW-4679Histamine H1 ReceptorRadioligand Binding16[6]

Protocol 3: Antimicrobial Activity HTS Assay (Growth Inhibition)

This protocol provides a method for high-throughput screening of a this compound library for antimicrobial activity against bacteria and fungi by measuring the inhibition of microbial growth.

Experimental Protocol

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Resazurin solution (viability indicator)

  • This compound library (10 mM in DMSO)

  • Standard antibiotic (e.g., Ofloxacin) and antifungal (e.g., Ketoconazole) as positive controls

  • DMSO (negative control)

  • Sterile 384-well clear-bottom plates

  • Spectrophotometer or plate reader capable of measuring absorbance and fluorescence

Procedure:

  • Compound Plating: Add 50 nL of each library compound and controls to the wells of a 384-well plate.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Dilute the cultures in the appropriate growth medium to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the microbial inoculum to each well of the compound-plated 384-well plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Growth Measurement (Method A - Absorbance): Measure the optical density (OD) at 600 nm.

  • Growth Measurement (Method B - Fluorescence): Add 5 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (e.g., excitation at 560 nm, emission at 590 nm).

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_media_only) / (Signal_DMSO - Signal_media_only))

    • Identify hits with significant growth inhibition (e.g., >80%).

    • Determine the Minimum Inhibitory Concentration (MIC) for confirmed hits through serial dilution assays.

Quantitative Data Summary
Compound ClassOrganismMIC Range (µg/mL)Reference
Dibenzo[b,e]oxepine O-benzoyloximesS. aureus (MRSA)125-200[1][3][18]
Dibenzo[b,e]oxepine O-benzoyloximesE. coli125-200[1][3][18]
Dibenzo[b,e]oxepine O-benzoyloximesA. niger125-200[1][3][18]
Bromomethyl Dibenzo[b,e]oxepine derivativeS. aureus, E. coli, A. niger50-75[1][3]
Dibenzo[b,e]thiepine derivativesS. aureus, E. coli, A. niger25-50[1][3]
Dibenzo[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximesB. subtilis4.8-39[19]
Dibenzo[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximesS. aureus4.8[19]
Dibenzo[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximesC. albicans4.8[19]

References

Application Notes and Protocols for Dibenz[b,e]oxepin-11(6H)-one Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenz[b,e]oxepin-11(6H)-one and its derivatives represent a class of tricyclic compounds with a rigid backbone that has garnered interest in medicinal chemistry. While structurally related to compounds with known biological activities, including anticancer properties, the specific cytotoxic profile of the parent compound, this compound, is not extensively documented in publicly available literature. However, studies on closely related dibenzo[b,f]oxepine derivatives suggest potential mechanisms of action involving the induction of apoptosis and interaction with tubulin.[1] This document provides a set of detailed protocols for assessing the cytotoxicity of this compound, based on established methodologies for similar compounds. It also presents the limited available biological activity data and discusses potential mechanisms of action that can be investigated.

Data Presentation

Quantitative data on the direct cytotoxic effects of this compound on cancer cell lines is limited. The following table summarizes the available biological activity data for the parent compound and a related derivative. It is important to note that the lack of extensive IC50 values for cancer cell lines necessitates initial dose-response studies when applying the provided protocols.

CompoundAssayCell Line / OrganismResult (IC50)Reference
This compoundMotility InhibitionCaenorhabditis elegans389 μM[2]
1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dioneCytotoxicityHCT-15 (Colon Cancer)No apparent activity[3][4]
1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dioneCytotoxicityJurkat (T-cell Lymphoma)No apparent activity[3][4]

Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for this compound based on related compounds and a general workflow for its cytotoxic evaluation.

G Potential Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition of Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Potential mechanism of this compound cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Initial Screening cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay

Caption: General workflow for assessing cytotoxicity and mechanism of action.

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays. These should be adapted and optimized for the specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[8][9]

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available kits provide the necessary reagents and controls)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

      • Background control: Medium only.

  • Supernatant Collection:

    • After the desired incubation time, centrifuge the 96-well plate at 250 x g for 10 minutes.[10]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.[8]

    • Measure the absorbance at 490 nm using a microplate reader.[10] A reference wavelength of 680 nm can be used for background correction.[8]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Conclusion

While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking in the scientific literature, the provided protocols for MTT and LDH assays offer a robust framework for its initial screening and characterization. The information on structurally similar dibenzo[b,f]oxepines suggests that potential mechanisms of action, such as apoptosis induction and tubulin polymerization inhibition, are worthy of investigation. Researchers are encouraged to perform initial dose-response experiments to determine the relevant concentration range for this specific compound and to further explore its mechanistic pathways if significant cytotoxicity is observed.

References

Application Notes and Protocols: In Vitro Experimental Studies of Dibenz[b,e]oxepin-11(6H)-one O-(arylcarbamoyl)-oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental evaluation of a series of novel Dibenz[b,e]oxepin-11(6H)-one O-(arylcarbamoyl)-oximes. The synthesized compounds, designated 7a-j, have been investigated for their potential as antimicrobial and antibiofilm agents, alongside an initial assessment of their cytotoxic profile.

Summary of Biological Activities

A series of ten novel this compound O-(arylcarbamoyl)-oximes (7a-j) were synthesized and evaluated for their biological activities.[1][2][3][4] The core structure combines the dibenz[b,e]oxepin scaffold with an O-(arylcarbamoyl)-oxime moiety, aiming to enhance pharmacological and pharmacokinetic properties.[3] In silico studies predicted favorable pharmacokinetic profiles for these compounds, suggesting good cell membrane permeability and intestinal absorption with no anticipated carcinogenic effects.[1][2][3][4]

The primary therapeutic potential explored for these compounds lies in their antimicrobial properties. The synthesized compounds demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, and the fungal strain Candida albicans.[1][2][3][4] Furthermore, these compounds were found to inhibit the formation of biofilms by S. aureus, B. subtilis, Escherichia coli, and C. albicans, suggesting their potential utility in combating persistent microbial communities.[1][2][3][4]

Initial safety profiling through in vitro cytotoxicity assays against the human colon adenocarcinoma cell line (HCT8) indicated that the active compounds exhibit low to acceptable levels of cytotoxicity, supporting their potential for further development as antimicrobial agents with minimal adverse effects on human cells.[1][2][3]

Data Presentation

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of compounds 7a-j was determined against a panel of pathogenic microbes. The results, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
7a >500125>500>500
7b >500125>500>500
7c >500250>500>500
7d >500>500>500>500
7e >500>500>500>500
7f 250125>500>500
7g 500250>500>500
7h >500>500>500>500
7i >500>500>500>500
7j >500>500>500>500

Data extracted from studies on novel this compound O-(arylcarbamoyl)-oximes.[1]

Cytotoxicity Data

The in vitro cytotoxicity of the compounds was evaluated against the HCT8 human cell line. The provided literature indicates low or acceptable cytotoxicity levels for the active compounds.[1][2]

Experimental Protocols

Synthesis of this compound O-(arylcarbamoyl)-oximes (7a-j)

The synthesis of the target compounds is a multi-step process starting from 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one and its derivatives.[3]

Step 1: Oximation The corresponding ketone (6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one) is treated with hydroxylamine hydrochloride in the presence of a base like pyridine to form the 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin intermediate.

Step 2: Carbamoylation The oxime intermediate is then reacted with various aryl isocyanates to yield the final O-(arylcarbamoyl)-oxime derivatives (7a-j).[3]

G cluster_synthesis Synthesis Workflow Start 6,11-Dihydro-dibenz[b,e]oxepin-11(6H)-one Step1 Oximation (Hydroxylamine Hydrochloride, Pyridine) Start->Step1 Reacts with Intermediate 11-Hydroximino-6,11-dihydro-dibenz[b,e]oxepin Step1->Intermediate Forms Step2 Carbamoylation (Aryl isocyanates) Intermediate->Step2 Reacts with End This compound O-(arylcarbamoyl)-oximes (7a-j) Step2->End Yields

Caption: Synthetic pathway for this compound O-(arylcarbamoyl)-oximes.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against planktonic microbial cells.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic MIC Determination Workflow Start Prepare Standardized Microbial Inoculum Step2 Inoculate Wells with Microbial Suspension Start->Step2 Step1 Perform Serial Dilutions of Compounds in 96-well Plate Step1->Step2 Step3 Incubate Plate (e.g., 37°C, 24h) Step2->Step3 End Determine MIC (Lowest concentration with no visible growth) Step3->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the compounds on a mammalian cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • HCT8 human colon adenocarcinoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HCT8 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G cluster_mtt MTT Cytotoxicity Assay Workflow Start Seed HCT8 Cells in 96-well Plate Step1 Treat Cells with Various Compound Concentrations Start->Step1 Step2 Incubate for 24/48 hours Step1->Step2 Step3 Add MTT Reagent and Incubate Step2->Step3 Step4 Solubilize Formazan Crystals Step3->Step4 End Measure Absorbance and Calculate Cell Viability Step4->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While the provided literature primarily focuses on the synthesis and phenotypic screening of these compounds, the antimicrobial activity of oxime derivatives can be attributed to various mechanisms. These may include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The observed antibiofilm activity suggests that these compounds may also interfere with bacterial communication systems (quorum sensing) or the production of the extracellular polymeric substance (EPS) matrix. Further studies are required to elucidate the precise signaling pathways and molecular targets of these this compound O-(arylcarbamoyl)-oximes. The in silico prediction of potassium channels as potential targets warrants further investigation.[1][2][3][4]

References

Application Notes and Protocols for Cell-based Cytotoxicity Testing of Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenz[b,e]oxepin-11(6H)-one and its derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities, including antiparasitic and antimicrobial properties.[1][2] Recent studies have also highlighted the potential of the broader dibenzoxepine scaffold in cancer research, with some derivatives demonstrating cytotoxic effects against various cancer cell lines.[3] Structurally related compounds, such as doxepin, have been shown to induce apoptosis and modulate key signaling pathways involved in cell survival and death. This document provides a comprehensive guide for designing and conducting cell-based assays to evaluate the cytotoxicity of this compound. The protocols herein detail methods for assessing cell viability, membrane integrity, and apoptosis, along with a proposed signaling pathway for mechanistic investigation based on current literature.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on studies of related dibenzoxepine derivatives, the following human cancer cell lines are recommended for initial screening:

  • HCT116 (Human Colorectal Carcinoma): A well-characterized and commonly used cell line in cancer research, sensitive to a variety of cytotoxic agents.

  • MCF-7 (Human Breast Adenocarcinoma): A widely used model for hormone-responsive breast cancer.

  • PC3 (Human Prostate Cancer): A prostate cancer cell line that has been used to study the effects of the related compound, doxepin.[4]

  • HeLa (Human Cervical Cancer) and U87 (Human Glioblastoma): These lines have been used to test the cytotoxicity of dibenzo[b,f]oxepine derivatives.[5][6]

A non-cancerous cell line, such as HEK293 (Human Embryonic Kidney) or HDF-A (Human Dermal Fibroblasts) , should be included as a control to assess the general cytotoxicity and potential for cancer cell-specific effects.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of results. All quantitative data from the described assays should be summarized in structured tables.

Table 1: Cell Viability as Determined by MTT Assay

Concentration (µM)% Viability (HCT116)% Viability (MCF-7)% Viability (HEK293)
0 (Vehicle Control)100 ± SD100 ± SD100 ± SD
1Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD
IC50 (µM) Value Value Value
SD: Standard Deviation

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration (µM)% Cytotoxicity (HCT116)% Cytotoxicity (MCF-7)% Cytotoxicity (HEK293)
0 (Vehicle Control)0 ± SD0 ± SD0 ± SD
1Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD
EC50 (µM) Value Value Value
SD: Standard Deviation

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD
Data presented for a representative cell line (e.g., HCT116). SD: Standard Deviation

Table 4: Caspase-3/7 Activity

Concentration (µM)Relative Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)1.0 ± SD
10Value ± SD
50Value ± SD
100Value ± SD
Data presented for a representative cell line (e.g., HCT116). SD: Standard Deviation

Experimental Workflow

The following diagram illustrates the general workflow for the cytotoxicity assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution cell_culture Culture and Seed Cells in 96-well Plates treatment Treat Cells with Serial Dilutions of Compound cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data Measure Absorbance/Fluorescence mtt->data ldh->data apoptosis->data caspase->data ic50 Calculate IC50/EC50 Values data->ic50 stats Statistical Analysis ic50->stats signaling_pathway cluster_compound Compound Action cluster_cellular_targets Cellular Targets cluster_downstream Downstream Effects compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition (Hypothesized) pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition (Hypothesized) apoptosis Apoptosis tubulin->apoptosis Cell Cycle Arrest bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) pi3k_akt->bcl2 Modulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp37->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibenz[b,e]oxepin-11(6H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibenz[b,e]oxepin-11(6H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The most prevalent methods for synthesizing this compound involve the intramolecular cyclization of 2-(phenoxymethyl)benzoic acid or its derivatives. The two primary approaches are:

  • Classical Friedel-Crafts Acylation: This method involves the cyclization of 2-(phenoxymethyl)benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Alternatively, 2-(phenoxymethyl)benzoic acid can be cyclized directly using a strong acid like polyphosphoric acid (PPA) or trifluoroacetic anhydride.

  • Iron(II)-Promoted Direct Acylation: A newer, efficient method utilizes a cooperative system of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (DCME) for the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. This method is reported to be high-yielding and compatible with a variety of functional groups[1].

Q2: What are the typical starting materials for the synthesis?

A2: The key precursor for the synthesis of this compound is 2-(phenoxymethyl)benzoic acid. This can be synthesized from the reaction of a phenol with phthalide in the presence of a base.

Q3: What is the primary application of this compound?

A3: this compound is a crucial intermediate in the synthesis of Doxepin, a tricyclic antidepressant medication. It also serves as a scaffold for the development of other biologically active compounds.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC analysis of the crude product shows a complex mixture of spots with a faint spot corresponding to the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete conversion of the starting carboxylic acid to the acid chloride. Ensure complete conversion by using a slight excess of thionyl chloride or oxalyl chloride and allowing for sufficient reaction time. The acid chloride is often used immediately without purification[2].
Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. Use freshly opened or anhydrous AlCl₃. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Suboptimal reaction temperature. For AlCl₃-mediated cyclization, the reaction is often carried out at low temperatures (e.g., 0-5°C) to control the reaction rate and minimize side reactions. Gradually warming to room temperature may be necessary to drive the reaction to completion.
Insufficient amount of Lewis acid. A stoichiometric amount or a slight excess of the Lewis acid is typically required. Ensure accurate measurement of the catalyst.
Formation of side products due to intermolecular reactions. Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • Difficulty in purifying the final product by crystallization or column chromatography.

Possible Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Polymeric materials Intermolecular Friedel-Crafts reactions.Employ high-dilution techniques. Add the acyl chloride solution slowly to the Lewis acid suspension.
Isomeric ketones Acylation at other positions on the aromatic ring.The ortho-position is generally favored due to the seven-membered ring formation being entropically favorable. However, careful control of reaction conditions (temperature, catalyst) can improve regioselectivity.
Unreacted starting material Incomplete reaction.Increase reaction time or temperature moderately. Ensure the catalyst is active.
Issue 3: Challenges in Product Purification

Symptoms:

  • The product crystallizes with impurities.

  • The product streaks on the silica gel column during chromatography.

  • The isolated product has a low melting point or appears as an oil.

Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

    • Column Chromatography: If crystallization is ineffective, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.

A method for purifying a derivative, (Z)-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz-[b,e]oxepin-2-acetic acid, involves dissolving the crude product in a mixed solvent of water and a ketone (e.g., methyl ethyl ketone) and then precipitating the crystal[3]. This suggests that a mixed solvent system could be beneficial for the crystallization of this compound as well.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and its Derivatives

Starting MaterialMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Phenoxymethyl)benzoic acidDirect AcylationFeCl₂ / DCMEDichloromethaneRT292
2-(Phenoxymethyl)benzoic acidFriedel-CraftsPPA-130260
2-(Phenoxymethyl)benzoic acidFriedel-CraftsTFAA / BF₃·OEt₂DichloromethaneRT185
(Phenoxymethyl)benzoyl chlorideFriedel-CraftsAlCl₃1,2-Dichloroethane0-202Not specified for parent[2]
2-Methyldibenzo[b,e]oxepin-11(6H)-one O-(4-iodobenzoyl)oxime (Derivative)Acylation----81[2]
Dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime (Derivative)Acylation----76[2]
Dibenzo[b,e]thiepin-11(6H)-one O-(4-chlorobenzoyl)oxime (Thio-analog derivative)Acylation----83[2]

Experimental Protocols

Protocol 1: FeCl₂-Promoted Synthesis of this compound[1]
  • To a solution of 2-(phenoxymethyl)benzoic acid (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add FeCl₂ (1.2 mmol).

  • Stir the suspension at room temperature for 10 minutes.

  • Add dichloromethyl methyl ether (DCME) (1.5 mmol) dropwise to the mixture.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Classical Friedel-Crafts Acylation via the Acid Chloride[3]
  • Reflux a solution of 2-(phenoxymethyl)benzoic acid (0.05 mol) in thionyl chloride (0.0625 mol) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure. The resulting 2-(phenoxymethyl)benzoyl chloride is used in the next step without further purification.

  • Suspend anhydrous aluminum chloride (0.02 mol) in dry 1,2-dichloroethane (15 mL) and cool the mixture to 0-5°C.

  • Add a solution of the crude 2-(phenoxymethyl)benzoyl chloride (0.02 mol) in 1,2-dichloroethane (25 mL) dropwise to the AlCl₃ suspension, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 5-20°C for 1 hour, and then at 20°C for another hour.

  • Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_routes Synthetic Routes cluster_product Final Product Phenol Phenol PMBA 2-(Phenoxymethyl)benzoic Acid Phenol->PMBA Phthalide Phthalide Phthalide->PMBA FC Friedel-Crafts Acylation PMBA->FC FeCl2 FeCl2-Promoted Acylation PMBA->FeCl2 Product This compound FC->Product FeCl2->Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Check Starting Material Quality/ Conversion to Acid Chloride Start->Check_SM Check_Conditions Verify Anhydrous Conditions and Catalyst Activity Start->Check_Conditions Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Conc Consider High Dilution Start->Check_Conc Solution Yield Improved Check_SM->Solution Check_Conditions->Solution Check_Temp->Solution Check_Conc->Solution

Caption: Troubleshooting flowchart for low synthesis yield.

References

Technical Support Center: Synthesis of Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dibenz[b,e]oxepin-11(6H)-one.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid is giving a low yield of the desired this compound. What are the potential reasons?

Several factors could contribute to a low yield in this intramolecular Friedel-Crafts acylation. Common issues include:

  • Incomplete activation of the carboxylic acid: The conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride is a critical step. Ensure the activating agent is fresh and used in sufficient excess. The reaction should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch) to ensure complete conversion before proceeding with the cyclization.

  • Deactivation of the Lewis acid catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous.

  • Suboptimal reaction temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to the formation of side products and decomposition. The optimal temperature should be determined empirically for your specific substrate and setup.

  • Steric hindrance: Substituents on the aromatic rings can sterically hinder the intramolecular cyclization, leading to lower yields.

Q2: I am observing an unexpected isomer as a major side product in my reaction. How can I identify it and prevent its formation?

In Friedel-Crafts type reactions, the formation of regioisomers is a common issue, especially if the aromatic ring undergoing acylation has multiple potential sites for electrophilic attack.

  • Identification: The most effective way to identify the isomeric side product is through a combination of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic rings will give a unique set of signals and coupling constants for each isomer.

    • Mass Spectrometry (MS): While isomers will have the same molecular weight, fragmentation patterns can sometimes help in differentiation.

    • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous structural confirmation.

  • Prevention:

    • Choice of Catalyst: The regioselectivity of Friedel-Crafts acylations can be influenced by the Lewis acid catalyst used. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) may favor the formation of the desired isomer.

    • Solvent Effects: The polarity of the solvent can also play a role in directing the acylation.

    • Directing Groups: If the starting material design allows, the presence of strongly activating or deactivating groups can direct the cyclization to the desired position.

Q3: What are some common non-isomeric side products I should look out for?

Besides isomers, other side products can arise from intermolecular reactions or incomplete reactions.

  • Intermolecular Acylation Product (Dimer): If the concentration of the starting material is too high, an intermolecular reaction between two molecules can occur, leading to the formation of a dimeric ketone. This can be minimized by using high dilution conditions.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting 2-(phenoxymethyl)benzoic acid or its corresponding acid chloride.

  • Hydrolysis Product: If water is present in the work-up, the intermediate acid chloride can hydrolyze back to the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product formation Inactive catalyst (moisture contamination).Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Incomplete formation of the acid chloride.Use fresh thionyl chloride or oxalyl chloride. Monitor the reaction for complete conversion.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of multiple products (isomers) Lack of regioselectivity in the Friedel-Crafts reaction.Screen different Lewis acid catalysts and solvents. Consider modifying the starting material with directing groups.
Presence of a high molecular weight side product Intermolecular side reactions (dimerization).Perform the reaction under high dilution conditions.
Product decomposes during work-up Harsh work-up conditions.Use a milder work-up procedure, for example, pouring the reaction mixture onto ice and extracting with a suitable organic solvent.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Cyclization

This protocol is based on the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid.

Step 1: Synthesis of 2-(phenoxymethyl)benzoyl chloride

  • To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-(phenoxymethyl)benzoyl chloride, which is used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 2-(phenoxymethyl)benzoyl chloride in anhydrous 1,2-dichloroethane (20 mL/g of starting acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Side Product Analysis Data

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
This compound (Product) C₁₄H₁₀O₂210.238.15 (dd, 1H), 7.55-7.30 (m, 5H), 7.10 (d, 1H), 7.00 (t, 1H), 5.25 (s, 2H)190.1, 161.5, 138.0, 133.5, 132.0, 131.0, 129.5, 128.0, 125.0, 122.0, 121.0, 118.0, 72.5210 (M⁺)
Isomeric Side Product (Hypothetical) C₁₄H₁₀O₂210.23Different aromatic splitting patterns and chemical shifts compared to the desired product.Different chemical shifts for aromatic carbons.210 (M⁺)
Dimeric Side Product (Hypothetical) C₂₈H₂₀O₃404.46Complex aromatic region, two methylene singlets.More than 14 carbon signals.404 (M⁺)
Starting Material C₁₄H₁₂O₃228.2410.5 (br s, 1H), 8.10 (d, 1H), 7.60-7.20 (m, 6H), 7.00 (t, 1H), 5.20 (s, 2H)170.0, 158.0, 140.0, 133.0, 132.5, 131.0, 129.0, 127.5, 122.0, 115.0, 70.0228 (M⁺)

Note: The NMR and MS data for hypothetical side products are illustrative and would need to be confirmed by actual experimental data.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Cyclization cluster_purification Purification 2_phenoxymethyl_benzoic_acid 2-(Phenoxymethyl)benzoic Acid Acid_Chloride_Formation React with Oxalyl Chloride/DMF 2_phenoxymethyl_benzoic_acid->Acid_Chloride_Formation 2_phenoxymethyl_benzoyl_chloride 2-(Phenoxymethyl)benzoyl Chloride Acid_Chloride_Formation->2_phenoxymethyl_benzoyl_chloride Friedel_Crafts Intramolecular Friedel-Crafts (AlCl₃, 1,2-dichloroethane) 2_phenoxymethyl_benzoyl_chloride->Friedel_Crafts Dibenzoxepinone This compound Friedel_Crafts->Dibenzoxepinone Purification Column Chromatography Dibenzoxepinone->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Anhydrous Were conditions anhydrous? Check_Reaction_Conditions->Anhydrous Fix_Anhydrous Dry all glassware, use anhydrous reagents/solvents, run under inert gas. Anhydrous->Fix_Anhydrous No Check_Purity Analyze crude product (TLC, LC-MS, NMR) Anhydrous->Check_Purity Yes Fix_Anhydrous->Check_Purity Identify_Side_Products Identify major side products Check_Purity->Identify_Side_Products Isomer Isomeric Product Identify_Side_Products->Isomer Isomer Dimer Dimeric Product Identify_Side_Products->Dimer Dimer Starting_Material Unreacted Starting Material Identify_Side_Products->Starting_Material Starting Material Optimize_Catalyst Optimize Lewis acid and solvent Isomer->Optimize_Catalyst High_Dilution Use high dilution conditions Dimer->High_Dilution Increase_Time_Temp Increase reaction time or temperature Starting_Material->Increase_Time_Temp

Caption: Troubleshooting logic for synthesis side product analysis.

Side_Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reactions Start 2-(Phenoxymethyl)benzoyl Chloride Intramolecular Intramolecular Friedel-Crafts Start->Intramolecular Intermolecular Intermolecular Friedel-Crafts Start->Intermolecular Isomerization Alternative Cyclization Start->Isomerization Product This compound Intramolecular->Product Dimer Dimeric Side Product Intermolecular->Dimer Isomer Isomeric Product Isomerization->Isomer

Caption: Potential main and side reaction pathways.

Technical Support Center: Purification of Dibenz[b,e]oxepin-11(6H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one and its derivatives.

Troubleshooting Guides and FAQs

Recrystallization Issues

Q1: My crude product is an oil and will not crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue. Here are several troubleshooting steps:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide a surface for crystal nucleation.

  • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.

  • Reduce the temperature: Ensure your solution is cooled slowly and then placed in an ice bath or refrigerator. Gradual cooling often promotes the formation of crystals over oils.

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, dichloromethane/hexane) to decrease solubility.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can trap impurities and reduce the overall yield of pure crystals. Allow the solution to cool slowly to room temperature before placing it in a cold bath.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and flask) is pre-heated.

  • Incomplete precipitation: After cooling, ensure sufficient time is allowed for the crystals to form. You can also try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

Column Chromatography Issues

Q3: How do I choose the right solvent system (eluent) for column chromatography?

A3: The ideal solvent system should provide good separation between your desired compound and impurities on a Thin Layer Chromatography (TLC) plate.

  • Start with TLC analysis: Spot your crude reaction mixture on a TLC plate and test different solvent systems of varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

  • Target Rf value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation on a column.

  • Step-gradient vs. isocratic elution: For complex mixtures, a step-gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components effectively.

Q4: My compounds are running too fast or not moving at all on the column. What is wrong?

A4:

  • Running too fast (high Rf): The eluent is too polar. You need to decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent like hexane).

  • Not moving (low or zero Rf): The eluent is not polar enough. You need to increase the polarity of the solvent system (e.g., increase the proportion of the polar solvent like ethyl acetate).

General Purity Issues

Q5: My purified product still shows impurities by NMR/LC-MS. What are the likely sources of these impurities?

A5: Common impurities can include:

  • Starting materials: Incomplete reaction can leave unreacted starting materials in your crude product.

  • By-products: Side reactions can generate structurally similar compounds that are difficult to separate.

  • Reagents: Excess reagents or their decomposition products might persist after work-up. For example, in Friedel-Crafts cyclization, residual aluminum chloride can be a source of impurity if not properly quenched and removed.[1]

  • Solvent: Residual solvent from the purification process can be present. Ensure your product is dried under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization>98%60-80%Simple, cost-effective, good for removing minor impurities.Can have lower yields, not suitable for all compounds (e.g., oils).
Column Chromatography>99%70-90%Excellent for separating complex mixtures and closely related compounds.More time-consuming, requires more solvent, potential for sample loss on the column.
Preparative HPLC>99.5%VariableHighest purity achievable, automated.Expensive, requires specialized equipment, limited sample capacity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on methods described in the literature for the purification of dibenzoxepinone derivatives.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This is a general protocol adaptable for the purification of this compound and its derivatives based on standard organic chemistry techniques.

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant flow.

    • Collect fractions in separate test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_purification Purification cluster_final_product Final Product Crude_Product Crude this compound TLC TLC Analysis Crude_Product->TLC Initial Check Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC->Column_Chromatography Determine Eluent NMR_LCMS NMR / LC-MS Analysis NMR_LCMS->Column_Chromatography If Impure Pure_Product Pure Product NMR_LCMS->Pure_Product If Pure Recrystallization->NMR_LCMS Column_Chromatography->NMR_LCMS Purity Check Troubleshooting_Logic Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Oiled_Out Did it 'oil out'? Recrystallize->Oiled_Out Low_Yield Was the yield low? Oiled_Out->Low_Yield No Troubleshoot_Oil Troubleshoot: - Scratch flask - Seed crystals - Change solvent Oiled_Out->Troubleshoot_Oil Yes Pure Pure Product Low_Yield->Pure No Troubleshoot_Yield Troubleshoot: - Use less solvent - Slow cooling Low_Yield->Troubleshoot_Yield Yes Column_Chromatography->Pure Troubleshoot_Oil->Recrystallize Troubleshoot_Yield->Recrystallize

References

Improving solubility of "Dibenz[b,e]oxepin-11(6H)-one" for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one. The focus is on improving the solubility of this compound for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a tricyclic organic compound that serves as a key intermediate in the synthesis of the antidepressant drug Doxepin.[1][2] It and its derivatives have also been investigated for other biological activities, including as p38 MAP kinase inhibitors and anthelmintic agents.[3][4] Like many organic molecules with aromatic rings, this compound has low aqueous solubility, which can pose a significant challenge in biological assays.[5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: What are the primary methods to improve the solubility of this compound for in vitro assays?

The most common strategies to enhance the solubility of hydrophobic compounds like this compound for biological assays involve the use of:

  • Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), can dissolve the compound at a high concentration, which is then diluted into the aqueous assay buffer.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]

  • Surfactants: Amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelles can solubilize poorly soluble compounds.[8][9]

Q3: Is there a recommended starting solvent for this compound?

Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of hydrophobic compounds for biological assays.[5] A related compound, Doxepin hydrochloride, is soluble in DMSO at approximately 25 mg/mL.[10] It is recommended to start by preparing a high-concentration stock solution of this compound in 100% DMSO.

Q4: How can I avoid compound precipitation when diluting my DMSO stock in aqueous buffer?

Precipitation upon dilution is a common issue. To mitigate this:

  • Use a sequential dilution method: Instead of a single large dilution, perform serial dilutions.

  • Vortex during dilution: Ensure vigorous mixing when adding the DMSO stock to the aqueous buffer.

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in the assay as low as possible (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts.[11]

  • Incorporate surfactants or proteins in the assay buffer: Components like Tween-20 or bovine serum albumin (BSA) can help maintain the solubility of the compound.[11]

Q5: What are the potential downsides of using co-solvents, cyclodextrins, or surfactants?

While effective, these solubilizing agents can have drawbacks:

  • Co-solvents (e.g., DMSO): Can exhibit toxicity or affect cell function at higher concentrations.[11]

  • Cyclodextrins: Can sometimes form insoluble complexes with the compound of interest. The choice of cyclodextrin derivative is crucial for parenteral applications.[12]

  • Surfactants: Can disrupt cell membranes and interfere with protein function, especially at concentrations above their critical micelle concentration (CMC).[11] It is essential to determine the tolerance of the specific assay system to the chosen surfactant.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound's solubility limit in the final assay buffer has been exceeded.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your assay.- Add a surfactant (e.g., Tween-20 at 0.01-0.05%) or a carrier protein (e.g., BSA) to the assay buffer.[11]- Consider using cyclodextrins to form an inclusion complex.
Inconsistent or non-reproducible assay results. - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound during the assay.- Ensure the stock solution is fully dissolved. Gentle warming and sonication may help.- Visually inspect all solutions for precipitation before and during the assay.- Prepare fresh dilutions of the compound for each experiment.
Observed cellular toxicity or assay interference. The concentration of the co-solvent, cyclodextrin, or surfactant is too high.- Perform a vehicle control experiment with the solubilizing agent alone to determine its effect on the assay.- Reduce the concentration of the solubilizing agent to the lowest effective level.- Explore alternative, less toxic solubilizing agents.
Difficulty dissolving the compound even in 100% DMSO. The compound may have very low solubility or may be in a crystalline form that is difficult to dissolve.- Try gentle warming (e.g., 37°C) and sonication to aid dissolution.- Consider alternative organic solvents such as ethanol or dimethylformamide (DMF), but verify their compatibility with your assay.[10]

Quantitative Data

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~20-30 mg/mLBased on the solubility of the related compound Doxepin hydrochloride.[10]
Ethanol~25-35 mg/mLBased on the solubility of the related compound Doxepin hydrochloride.[10]
Phosphate-Buffered Saline (PBS), pH 7.2< 0.1 mg/mLExpected to have very low aqueous solubility. The related Doxepin hydrochloride has a solubility of ~10 mg/mL in PBS, but this is likely due to the hydrochloride salt form.[10]

Note: The solubility values for this compound are estimations based on structurally similar compounds and general principles of organic compound solubility. Experimental verification is highly recommended.

Table 2: Common Solubilizing Agents for Biological Assays

AgentTypeTypical Starting Concentration in AssayConsiderations
DMSOCo-solvent< 1% (v/v)Widely used, but can be toxic at higher concentrations.[11]
EthanolCo-solvent< 1% (v/v)Can be used as an alternative to DMSO.
Tween-20Non-ionic Surfactant0.01% - 0.05% (v/v)Helps prevent non-specific binding and aggregation.[11]
β-CyclodextrinsComplexing Agent1-10 mMCan significantly increase aqueous solubility.[12] Different derivatives (e.g., HP-β-CD, SBE-β-CD) have varying properties.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound into a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins (Phase Solubility Study)

Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaker incubator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.

  • Add an excess amount of solid this compound to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved compound.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will reveal the stoichiometry of the inclusion complex and the extent of solubility enhancement.[12]

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Dibenzoxepinone This compound Dibenzoxepinone->p38 Downstream_Kinases->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Solubility Enhancement and Biological Assay

experimental_workflow start Start: Solid this compound stock_solution Prepare Stock Solution (e.g., 10 mM in 100% DMSO) start->stock_solution solubilization_method Select Solubilization Method stock_solution->solubilization_method co_solvent Co-solvent Dilution solubilization_method->co_solvent Method 1 cyclodextrin Cyclodextrin Complexation solubilization_method->cyclodextrin Method 2 surfactant Surfactant Micellization solubilization_method->surfactant Method 3 prepare_assay_solution Prepare Final Assay Solution co_solvent->prepare_assay_solution cyclodextrin->prepare_assay_solution surfactant->prepare_assay_solution biological_assay Perform Biological Assay (e.g., p38 Kinase Assay) prepare_assay_solution->biological_assay data_analysis Data Analysis biological_assay->data_analysis troubleshooting Troubleshoot (Precipitation/Toxicity) biological_assay->troubleshooting troubleshooting->solubilization_method Re-evaluate

Caption: Workflow for improving solubility and conducting biological assays with this compound.

References

"Dibenz[b,e]oxepin-11(6H)-one" stability in different solvents and conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Dibenz[b,e]oxepin-11(6H)-one in various solvents and conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chemical compound that serves as a key intermediate in the synthesis of Doxepin, a tricyclic antidepressant. It is also known to be a photodecomposition product of Doxepin. Understanding its stability is crucial for ensuring the purity of Doxepin formulations, for defining appropriate storage and handling conditions for the intermediate itself, and for studying the degradation pathways of Doxepin.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • Light: As a known photodegradation product of Doxepin, the compound itself is likely susceptible to photodegradation.

  • pH: The presence of acidic or basic conditions can potentially lead to hydrolysis of the ether linkage in the oxepine ring.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing agents: The molecule may be susceptible to oxidation.

  • Solvent: The choice of solvent can influence the rate and pathway of degradation.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] Suppliers suggest storage at room temperature, sealed in a dry environment, or under refrigeration.[1] For long-term storage, it is advisable to use amber vials or other light-protecting containers and to consider storing under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is a concern.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a sample solution. Degradation of this compound.1. Verify storage conditions: Ensure the sample was protected from light and stored at the recommended temperature. 2. Check solvent purity: Use high-purity, degassed solvents for sample preparation and mobile phase. 3. Analyze a freshly prepared sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard to confirm degradation. 4. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.
Inconsistent results in bioassays or chemical reactions. Degradation of the starting material.1. Assess the purity of the compound: Use a validated analytical method (e.g., HPLC) to check the purity of the this compound stock. 2. Review handling procedures: Ensure that the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during experimental setup. 3. Prepare fresh solutions: Use freshly prepared solutions of the compound for each experiment to minimize the impact of solvent-mediated degradation.
Discoloration of the solid compound or solution. Potential degradation.1. Do not use the discolored material. 2. Investigate the cause: Review storage conditions and handling procedures to identify the source of degradation. 3. Obtain a fresh batch of the compound and store it under the recommended conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.

1. Hydrolytic Degradation (Acidic and Basic Conditions)

  • Objective: To assess the stability of the compound in the presence of acid and base.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acidic hydrolysis, add an equal volume of 0.1 M hydrochloric acid to the stock solution.

    • For basic hydrolysis, add an equal volume of 0.1 M sodium hydroxide to the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize them (for the acidic solution with NaOH and for the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw aliquots, dilute with the mobile phase, and analyze by HPLC.

3. Thermal Degradation

  • Objective: To determine the effect of elevated temperature on the compound's stability.

  • Procedure:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, prepare a solution of the compound and expose it to the same high temperature.

    • At defined intervals, take samples of both the solid and the solution, prepare them appropriately, and analyze by HPLC.

4. Photodegradation

  • Objective: To assess the stability of the compound upon exposure to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample of both the solid and solution in the dark at the same temperature.

    • The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) for 7 Days (Protected from Light)

SolventInitial Purity (%)Purity after 7 days (%)% DegradationObservations
Methanol99.898.51.3Minor degradation observed.
Acetonitrile99.899.20.6Relatively stable.
Chloroform99.897.12.7Noticeable degradation.
Water (pH 7)99.899.50.3Stable in neutral aqueous solution.

Table 2: Hypothetical Results of Forced Degradation Studies on this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 hours60°C8.52
0.1 M NaOH24 hours60°C15.23
3% H₂O₂24 hoursRoom Temp11.82
Thermal (Solid)48 hours80°C4.11
Photolytic-25°C25.6>4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound solution Prepare Stock Solution start->solution acid Acid Hydrolysis (0.1 M HCl, 60°C) solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) solution->base oxidation Oxidation (3% H2O2, RT) solution->oxidation thermal Thermal Stress (80°C) solution->thermal photo Photolytic Stress (UV/Vis Light) solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation hplc->data end Conclusion on Stability data->end Stability Profile troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity review_handling Review Handling & Storage Procedures check_purity->review_handling Purity OK replace_compound Replace Compound check_purity->replace_compound Purity NOT OK prepare_fresh Prepare Fresh Solutions review_handling->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment Re-run Experiment results_ok Problem Solved re_run_experiment->results_ok Results Consistent further_investigation Further Investigation Needed re_run_experiment->further_investigation Results Still Inconsistent

References

Troubleshooting "Dibenz[b,e]oxepin-11(6H)-one" NMR or mass spectrometry artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one. The information provided addresses common issues encountered during NMR and mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound, also known as Doxepinone, is a tricyclic organic compound. It serves as a key intermediate in the synthesis of Doxepin, an antidepressant.[1][2] Its key properties are summarized in the table below.

Q2: What is the expected molecular ion peak in the mass spectrum of this compound?

The expected molecular ion (M+) peak for this compound will appear at a mass-to-charge ratio (m/z) of approximately 210.23.[1][3][4][5] The exact mass is 210.0681 Da.[3]

Q3: Where can I find reference spectra for this compound?

Troubleshooting Guides

NMR Spectroscopy

Q4: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes?

Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening. Ensure the spectrometer is properly shimmed before acquiring data.

  • Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening. Try acquiring the spectrum with a more dilute sample.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at different temperatures (both higher and lower) can help to either sharpen the signals or resolve the individual conformers.

Q5: I am observing more signals in my NMR spectrum than expected. What could be the reason?

The presence of unexpected signals in your NMR spectrum can be attributed to:

  • Impurities: The most common cause is the presence of residual solvents (e.g., ethyl acetate, acetone, grease) or other impurities from the reaction or purification steps. Cross-reference the unexpected peaks with common NMR solvent impurity charts.

  • Presence of Rotamers/Conformers: Due to the seven-membered ring, this compound can exist in different conformations. If the energy barrier to interconversion is high enough on the NMR timescale, you may observe separate signals for each conformer. Running the experiment at a higher temperature might cause these signals to coalesce.

  • Degradation: The compound may have degraded during storage or sample preparation.

Q6: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I simplify it?

The eight aromatic protons of this compound can lead to a complex, overlapping multiplet region.

  • Higher Field Strength: Acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals, potentially resolving overlapping multiplets.

  • 2D NMR Techniques: Techniques like COSY (Correlated Spectroscopy) can help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will correlate the protons to their attached carbons, aiding in definitive assignments.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons, sometimes resolving overlapping signals.[7]

Mass Spectrometry

Q7: I am not observing the molecular ion peak, or it is very weak in my mass spectrum. Why?

The absence or low intensity of the molecular ion peak can occur due to:

  • In-source Fragmentation: The molecule might be fragmenting extensively in the ion source. This is more common with higher energy ionization techniques like electron ionization (EI). Using a "softer" ionization technique like electrospray ionization (ESI) or chemical ionization (CI) can often yield a more prominent molecular ion peak.

  • Thermal Instability: The compound may be degrading at the temperatures used in the GC inlet or the ion source. If using GC-MS, try lowering the inlet temperature.

  • High Ionization Energy: If using EI, the 70 eV standard energy may be too high, leading to excessive fragmentation.

Q8: I see unexpected peaks in my mass spectrum. What are their likely origins?

Unexpected peaks in a mass spectrum can be:

  • Contaminants: Peaks from column bleed (in GC-MS), plasticizers (e.g., phthalates), or other contaminants are common.

  • Adducts: In soft ionization techniques like ESI, you might observe adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺).

  • In-source Reactions: Oxidation or other reactions can sometimes occur in the ion source.

  • Isotopes: Remember to account for the natural abundance of isotopes (e.g., the M+1 peak from ¹³C).

Q9: What are the expected major fragments for this compound in mass spectrometry?

Based on the principles of mass spectrometry for cyclic ketones, the fragmentation of this compound is expected to involve α-cleavage and other characteristic losses. The major fragmentation pathways likely involve the cleavage of bonds adjacent to the carbonyl group and the ether linkage.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₀O₂[1][3][5]
Molecular Weight210.23 g/mol [1][3][5]
Exact Mass210.0681 Da[3]
CAS Number4504-87-4[1][5]
AppearancePale yellow solid[2]
Melting Point68-70 °C[2]

Table 2: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zProposed Fragment IdentityNotes
210[M]⁺Molecular Ion
181[M - CHO]⁺Loss of a formyl radical
152[C₁₂H₈]⁺Loss of CO and CH₂O
139[C₁₁H₇]⁺Further fragmentation

Experimental Protocols

Protocol 1: General NMR Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette into the NMR tube.

  • Capping: Cap the NMR tube securely.

  • Analysis: Insert the tube into the spectrometer and follow the instrument's standard procedures for acquiring ¹H, ¹³C, and any desired 2D NMR spectra.

Protocol 2: General GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a 30 m DB-5ms) with a temperature program designed to elute the analyte, for example:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

Visualizations

MassSpec_Fragmentation M This compound m/z = 210 F1 [M - CHO]+ m/z = 181 M->F1 - CHO F2 [M - CO - CH2O]+ m/z = 152 F1->F2 - CO, -H F3 [C11H7]+ m/z = 139 F2->F3 - C, -H

Caption: Proposed MS fragmentation pathway.

NMR_Troubleshooting Start Problem with NMR Spectrum BroadPeaks Broad/Poorly Resolved Peaks Start->BroadPeaks ExtraSignals More Signals Than Expected Start->ExtraSignals ComplexAromatic Complex Aromatic Region Start->ComplexAromatic Sol_Shim Re-shim Spectrometer BroadPeaks->Sol_Shim Cause: Poor Shimming Sol_Dilute Dilute Sample BroadPeaks->Sol_Dilute Cause: High Concentration Sol_Temp Vary Temperature BroadPeaks->Sol_Temp Cause: Chemical Exchange Sol_Impurities Check for Impurities/Solvents ExtraSignals->Sol_Impurities Cause: Contamination Sol_Rotamers Consider Rotamers (Vary Temp) ExtraSignals->Sol_Rotamers Cause: Conformational Isomers Sol_HighField Use Higher Field Instrument ComplexAromatic->Sol_HighField Solution: Increase Dispersion Sol_2DNMR Acquire 2D NMR (COSY, HSQC) ComplexAromatic->Sol_2DNMR Solution: Establish Correlations

Caption: NMR troubleshooting workflow.

References

Technical Support Center: Overcoming Dibenz[b,e]oxepin-11(6H)-one Resistance in Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to microbial resistance to this class of compounds.

Section 1: Troubleshooting Guides

This section offers step-by-step guidance for common issues encountered during antimicrobial susceptibility testing and mechanism of resistance studies.

Guide 1: Investigating High Minimum Inhibitory Concentration (MIC) Values

Problem: You observe unexpectedly high MIC values for this compound against your microbial strain of interest, suggesting potential resistance.

Possible Causes and Troubleshooting Steps:

  • Experimental Error:

    • Verify Inoculum Density: Ensure the microbial suspension is standardized to the correct McFarland standard (typically 0.5) to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay.[1]

    • Confirm Compound Concentration: Double-check the preparation of your stock solution and serial dilutions of this compound.

    • Media and Incubation Conditions: Confirm that the correct growth medium (e.g., Mueller-Hinton broth) and incubation temperature/time were used as per standardized protocols.[2]

    • Review Control Organisms: Ensure your quality control strains (e.g., ATCC reference strains) are within the expected MIC range.[3]

  • Intrinsic Resistance: The microbial strain may possess inherent characteristics that confer resistance to the compound.

  • Acquired Resistance: The strain may have developed resistance through mutation or horizontal gene transfer.

Experimental Workflow for Investigating High MICs:

G start High MIC Observed exp_error Verify Experimental Parameters (Inoculum, Compound Conc., Controls) start->exp_error mic_confirm Repeat MIC Assay exp_error->mic_confirm intrinsic Investigate Intrinsic Resistance (e.g., cell wall composition) mic_confirm->intrinsic Consistent High MIC acquired Investigate Acquired Resistance (e.g., efflux, target modification) mic_confirm->acquired Consistent High MIC end Mechanism Identified intrinsic->end acquired->end

Caption: Workflow for troubleshooting high MIC values.

Guide 2: Assessing the Role of Efflux Pumps in Resistance

Problem: You hypothesize that active efflux of this compound is contributing to the observed resistance.

Experimental Approach:

  • MIC Assay with an Efflux Pump Inhibitor (EPI): Perform a checkerboard or synergy assay to determine the MIC of this compound in the presence and absence of a broad-spectrum EPI, such as Phenylalanine-arginine β-naphthylamide (PAβN).[4][5] A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

    Table 1: Hypothetical MIC Data for Staphylococcus aureus with and without an Efflux Pump Inhibitor

CompoundMIC (µg/mL) without PAβNMIC (µg/mL) with PAβN (20 µg/mL)Fold Change in MIC
This compound6488-fold reduction
Ciprofloxacin (Control)1628-fold reduction
Penicillin G (Control)>256>256No change
  • Gene Knockout Studies: To confirm the involvement of a specific efflux pump, create a knockout mutant of the suspected pump gene(s).[6][7][8] Compare the MIC of this compound against the wild-type and knockout strains. A significantly lower MIC in the knockout strain provides strong evidence for the role of that specific pump.

Logical Flow for Efflux Pump Investigation:

G start Suspected Efflux-Mediated Resistance synergy_assay Perform MIC Assay with EPI start->synergy_assay mic_reduction Significant MIC Reduction? synergy_assay->mic_reduction no_efflux Efflux Unlikely a Major Factor mic_reduction->no_efflux No efflux_implicated Efflux Pump Implicated mic_reduction->efflux_implicated Yes gene_knockout Create Efflux Pump Gene Knockout Mutant efflux_implicated->gene_knockout compare_mic Compare MICs (Wild-Type vs. Knockout) gene_knockout->compare_mic mic_lower MIC Lower in Knockout? compare_mic->mic_lower pump_confirmed Specific Efflux Pump Confirmed mic_lower->pump_confirmed Yes other_mechanisms Investigate Other Mechanisms mic_lower->other_mechanisms No

Caption: Decision tree for investigating efflux pump involvement.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of resistance to a novel tricyclic compound like this compound?

A1: While specific resistance mechanisms to this compound are not yet documented, bacteria can employ several general strategies against antimicrobial compounds.[9] These include:

  • Active Efflux: Pumping the compound out of the cell before it can reach its target.[10]

  • Target Modification: Altering the cellular component that the compound binds to, thereby reducing its efficacy.[11][12][13]

  • Enzymatic Inactivation: Producing enzymes that chemically modify and inactivate the compound.

Q2: How can I determine if my microbial strain is enzymatically degrading this compound?

A2: You can investigate enzymatic degradation through the following approaches:

  • Bioassay: Incubate this compound with a culture supernatant or cell lysate from your resistant strain. After a period of incubation, test the remaining antimicrobial activity of the compound against a susceptible strain. A loss of activity suggests enzymatic degradation.

  • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to analyze the culture medium after incubation with the compound. The appearance of new peaks corresponding to metabolites of this compound would indicate its degradation.

Q3: My MIC values for the control antibiotic are also out of range. What should I do?

A3: If your control antibiotic MICs are incorrect, it points to a systemic issue with your experimental setup.[3] You should:

  • Check the integrity of your control antibiotic stock.

  • Verify the quality and preparation of your media.

  • Ensure your quality control strain has not been contaminated or lost its expected phenotype.

  • Review your entire experimental protocol for any deviations from standard procedures. Do not report any results until the issues with your controls are resolved.[14]

Q4: Can this compound be used in combination with other antibiotics to overcome resistance?

A4: Combination therapy is a promising strategy to combat antimicrobial resistance.[15] To assess this, you can perform a synergy assay (e.g., checkerboard assay) with this compound and a panel of known antibiotics. The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[16]

Table 2: Interpreting Fractional Inhibitory Concentration (FIC) Index in Synergy Testing

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Signaling Pathways in Antibiotic Resistance:

Bacterial signaling networks can play a crucial role in regulating resistance mechanisms like efflux pump expression and biofilm formation.[11][13] Understanding these pathways can reveal novel targets for adjuvants to be used with this compound.

G cluster_0 Environmental Stress (e.g., Antibiotic) cluster_1 Bacterial Cell Antibiotic Antibiotic SensorKinase Sensor Kinase Antibiotic->SensorKinase EffluxPump Efflux Pump Antibiotic->EffluxPump Expulsion ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation EffluxPumpGene Efflux Pump Gene ResponseRegulator->EffluxPumpGene Upregulation TargetModGene Target Modification Gene ResponseRegulator->TargetModGene Upregulation EffluxPumpGene->EffluxPump Expression ModifiedTarget Modified Target TargetModGene->ModifiedTarget Expression

Caption: A simplified signaling pathway for antibiotic resistance.

Section 3: Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized microbial inoculum (0.5 McFarland)

  • This compound stock solution

  • Control antibiotic stock solution

  • Sterile saline

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Include a growth control (MHB only) and a sterility control (MHB with no inoculum).

  • Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Seal the plates and incubate at 35 ± 2°C for 16-20 hours.[6]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Efflux Pump Inhibitor (EPI) Screening Assay

Materials:

  • Same as Protocol 1

  • Efflux Pump Inhibitor (e.g., PAβN) stock solution

Procedure:

  • Prepare two sets of 96-well plates.

  • In the first plate, perform the Broth Microdilution MIC Assay for this compound as described in Protocol 1.

  • In the second plate, add a fixed, sub-inhibitory concentration of the EPI to all wells containing MHB before preparing the serial dilutions of this compound.

  • Proceed with the MIC assay as described in Protocol 1 for the second plate.

  • Compare the MIC values obtained in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.[17]

Protocol 3: Gene Knockout Validation

Objective: To confirm the successful knockout of a target gene potentially involved in resistance.

Methods:

  • PCR Verification:

    • Design primers that flank the target gene region.

    • Perform PCR on genomic DNA isolated from the wild-type and putative knockout strains.

    • Analyze the PCR products by gel electrophoresis. A successful deletion will result in a smaller PCR product in the knockout strain compared to the wild-type.[18]

  • Sanger Sequencing:

    • Sequence the PCR product from the knockout strain to confirm the precise deletion and the absence of the target gene.[18]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Measure the mRNA expression level of the target gene in both wild-type and knockout strains. A significant reduction or absence of expression in the knockout strain confirms the functional knockout at the transcriptional level.[18]

  • Western Blot:

    • If an antibody for the protein product of the target gene is available, perform a Western blot to confirm the absence of the protein in the knockout strain.[19]

Validation Workflow:

G start Putative Gene Knockout Strain pcr PCR with Flanking Primers start->pcr qrt_pcr qRT-PCR for Gene Expression start->qrt_pcr Functional Validation western Western Blot for Protein Expression start->western Functional Validation sanger Sanger Sequencing of PCR Product pcr->sanger Verify Deletion confirmed Knockout Confirmed sanger->confirmed qrt_pcr->confirmed western->confirmed

Caption: Workflow for validating a gene knockout.

References

Technical Support Center: Enhancing the Metabolic Stability of Dibenz[b,e]oxepin-11(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of the metabolic stability of Dibenz[b,e]oxepin-11(6H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The primary metabolic pathways for this compound derivatives are predominantly oxidative reactions mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic transformations include aromatic hydroxylation on the dibenzoxepine ring system, O-dealkylation of alkoxy substituents, and oxidation of alkyl side chains. The ketone moiety at the 11-position can also be a site for reduction. For derivatives with additional functional groups, other Phase I and Phase II metabolic reactions may occur.

Q2: What are the likely "metabolic hotspots" on the this compound scaffold?

A2: Based on the general principles of drug metabolism, the most probable metabolic hotspots on the this compound scaffold include the electron-rich aromatic rings, which are susceptible to CYP-mediated hydroxylation.[3][4] Unsubstituted positions on the benzene rings are particularly vulnerable. Additionally, any alkyl or alkoxy substituents on the aromatic rings are prone to oxidation. The benzylic protons at the 6-position can also be sites of oxidation.

Q3: How can the metabolic stability of this compound derivatives be improved?

A3: Several strategies can be employed to enhance the metabolic stability of these derivatives:

  • Blocking Metabolic Hotspots: Introducing electron-withdrawing groups (e.g., halogens) or replacing hydrogen with deuterium at susceptible positions can reduce the rate of oxidative metabolism.[5][6]

  • Introducing Steric Hindrance: Placing bulky groups near metabolic hotspots can sterically hinder the approach of metabolizing enzymes.

  • Modulating Physicochemical Properties: The introduction of hydrophilic residues at certain positions, such as position 9, has been shown to substantially improve metabolic stability.[7]

  • Bioisosteric Replacement: Replacing metabolically liable groups with more stable bioisosteres can be an effective strategy.[8] For example, replacing a metabolically labile methoxy group with a more stable fluoro group.

Q4: Which in vitro systems are most appropriate for assessing the metabolic stability of these derivatives?

A4: Both liver microsomes and hepatocytes are valuable in vitro systems for these assessments.

  • Liver Microsomes: This is a cost-effective, high-throughput system for initial screening of Phase I metabolic stability, primarily mediated by CYP enzymes.[9][10]

  • Hepatocytes: These provide a more comprehensive metabolic profile as they contain both Phase I and Phase II enzymes, as well as transporters, offering a closer representation of the in vivo environment.[11][12]

Troubleshooting Guides

Microsomal Stability Assay
Problem Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent pipetting of the microsomal suspension. Degradation of the NADPH cofactor.Ensure the microsomal stock is thoroughly mixed before aliquoting. Prepare fresh NADPH solution before each experiment and keep it on ice.
Compound appears too stable (no significant degradation). The compound has very low intrinsic clearance. The compound is primarily cleared by non-CYP enzymes not present or active in microsomes.Increase the incubation time and/or the microsomal protein concentration. Consider using hepatocytes to assess the contribution of other metabolic pathways.
Compound appears too unstable (rapid degradation, even at t=0). Chemical instability of the compound in the assay buffer. Non-specific binding to the assay plate or microsomes.Run a control incubation without NADPH to assess chemical instability. Use low-protein-binding plates and consider including a detergent like Brij-35 in the incubation mixture.
Unexpected metabolites detected by LC-MS/MS. In-source fragmentation of the parent compound or a metabolite. Presence of impurities in the test compound.Optimize the mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. Verify the purity of the test compound.
Hepatocyte Stability Assay
Problem Potential Cause Recommended Solution
Low cell viability. Cryopreserved hepatocytes were not handled properly during thawing. Toxicity of the test compound at the concentration used.Follow the supplier's protocol for thawing and handling cryopreserved hepatocytes carefully. Assess the cytotoxicity of your compound at the intended concentration using a viability assay (e.g., trypan blue exclusion).
Discrepancy between microsomal and hepatocyte stability data. The compound is a substrate for Phase II enzymes present in hepatocytes but not microsomes. The compound is a substrate for transporters in hepatocytes, affecting its intracellular concentration.Analyze the hepatocyte incubation samples for the formation of conjugated metabolites (e.g., glucuronides, sulfates). This suggests the involvement of Phase II metabolism.
High non-specific binding of the compound. The this compound scaffold can be lipophilic, leading to binding to cells and plasticware.Determine the fraction of compound bound to hepatocytes (fu,inc) and correct the intrinsic clearance value. Use low-binding plates.
LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor peak shape or retention time shifts. Matrix effects from the biological sample. Issues with the analytical column.Optimize the sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering matrix components.[13] Ensure the column is properly equilibrated and has not degraded.
Low signal intensity or poor sensitivity. Ion suppression from co-eluting matrix components. Inefficient ionization of the analyte.Improve the chromatographic separation to move the analyte peak away from interfering matrix components. Optimize the mass spectrometer source parameters and consider using a different ionization mode (e.g., APCI if ESI is not efficient).
Inconsistent quantification. Instability of the analyte in the processed sample. Issues with the internal standard.Assess the stability of the analyte in the autosampler over the duration of the analysis. Ensure the internal standard is structurally similar to the analyte and is added at a consistent concentration.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compound IDSubstitution Patternt½ (min)CLint (µL/min/mg protein)
DBO-1Unsubstituted15.2 ± 1.845.6 ± 5.4
DBO-22-Fluoro28.9 ± 3.524.0 ± 2.9
DBO-39-Hydroxy45.1 ± 5.115.4 ± 1.7
DBO-42-Methoxy8.5 ± 1.181.5 ± 10.5
DBO-52-Deutero-methoxy14.8 ± 1.946.8 ± 6.0

Table 2: In Vitro Metabolic Stability of this compound Derivatives in Human Hepatocytes

Compound IDSubstitution Patternt½ (min)CLint (µL/min/10⁶ cells)
DBO-1Unsubstituted12.5 ± 1.555.4 ± 6.7
DBO-22-Fluoro25.3 ± 3.127.4 ± 3.3
DBO-39-Hydroxy38.6 ± 4.217.9 ± 1.9
DBO-42-Methoxy7.1 ± 0.997.6 ± 12.5
DBO-52-Deutero-methoxy12.9 ± 1.653.7 ± 6.8

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound derivatives in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically resolved compound)

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare a 1 µM working solution of the test compound in the incubation buffer (potassium phosphate buffer).

  • Add 100 µL of the microsomal suspension (final concentration 0.5 mg/mL) to each well of the incubation plate.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of cold acetonitrile with the internal standard to terminate the reaction.

  • Centrifuge the collection plate at 4000 rpm for 20 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of this compound derivatives in suspended human hepatocytes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., 7-Hydroxycoumarin for Phase II metabolism)

  • Acetonitrile containing an appropriate internal standard

  • 96-well incubation plates and collection plates

Procedure:

  • Thaw and prepare the hepatocyte suspension according to the supplier's instructions to a final concentration of 1 x 10⁶ viable cells/mL.

  • Add 100 µL of the hepatocyte suspension to each well of the incubation plate.

  • Add 1 µL of the 100 µM test compound working solution (final concentration 1 µM).

  • Incubate the plate at 37°C with 5% CO₂ on an orbital shaker.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of cold acetonitrile with the internal standard.

  • Centrifuge the collection plate at 4000 rpm for 20 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Follow the same data analysis procedure as for the microsomal stability assay.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10⁶)

Visualizations

Metabolic_Pathway Parent This compound Derivative PhaseI Phase I Metabolism (CYP450s) Parent->PhaseI Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated Dealkylated O-Dealkylated Metabolite PhaseI->Dealkylated Oxidized Oxidized Side-Chain Metabolite PhaseI->Oxidized Reduced Reduced Ketone Metabolite PhaseI->Reduced PhaseII Phase II Metabolism (UGTs, SULTs) Hydroxylated->PhaseII Dealkylated->PhaseII Conjugated Conjugated Metabolite (Glucuronide, Sulfate) PhaseII->Conjugated Excretion Excretion Conjugated->Excretion

Caption: Predicted metabolic pathway for this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (Dibenzoxepinone Derivative) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate NADPH NADPH (for microsomes) NADPH->Incubate TimePoints Sample at Time Points Incubate->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: General workflow for in vitro metabolic stability assays.

Logical_Relationship cluster_structure Chemical Structure cluster_stability Metabolic Stability Metabolic_Hotspot Metabolic Hotspot (e.g., Unsubstituted Ring) Modification Structural Modification (e.g., Fluorination) Metabolic_Hotspot->Modification Identifies need for Stability Increased Metabolic Stability (Longer t½, Lower CLint) Modification->Stability Leads to

Caption: Logic for improving metabolic stability through structural modification.

References

Minimizing off-target effects of "Dibenz[b,e]oxepin-11(6H)-one" analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one analogs. Our goal is to help you minimize off-target effects and overcome common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: High background signal or non-specific activity in cell-based assays.

  • Question: My this compound analog is showing activity across multiple unrelated cell lines or assays, suggesting non-specific effects. How can I troubleshoot this?

  • Answer: High background signal can stem from several factors. Consider the following troubleshooting steps:

    • Compound Purity and Aggregation:

      • Verify the purity of your compound batch using techniques like HPLC-MS. Impurities can lead to confounding biological activity.

      • Assess for compound aggregation, a common cause of non-specific assay interference. Dynamic light scattering (DLS) can be used to detect aggregates. If aggregation is suspected, consider adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to your assay buffer.

    • Assay-Specific Interference:

      • Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence). Run control experiments with your compound in the absence of cells or enzymes to check for direct interference with the assay reagents or readout.

    • Cytotoxicity:

      • Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine if the observed activity is due to general cell death rather than specific target modulation.

Problem 2: My analog, designed as a kinase inhibitor, shows unexpected off-target effects on unrelated pathways.

  • Question: I have evidence that my this compound analog, intended to be a selective kinase inhibitor, is modulating other signaling pathways. How can I identify these off-targets?

  • Answer: Identifying off-target interactions is crucial for understanding your compound's mechanism of action and potential liabilities.

    • Kinome Profiling:

      • Utilize a broad kinase screening panel to assess the selectivity of your inhibitor against a large number of kinases.[1][2] Several commercial services offer profiling against hundreds of kinases. This can reveal unexpected kinase targets.

    • Chemical Proteomics:

      • Employ techniques like chemical proteomics to identify protein targets in an unbiased manner.[3] Methods like Kinobeads can be used to pull down kinase targets from cell lysates.[3]

    • Phenotypic Screening and Pathway Analysis:

      • If you observe a specific phenotype, use pathway analysis tools to identify potential signaling nodes affected. Follow up with targeted validation experiments (e.g., Western blotting for key pathway proteins, reporter gene assays).

Problem 3: Difficulty in achieving desired potency or selectivity with a series of analogs.

  • Question: I am synthesizing and testing a series of this compound analogs, but I'm struggling to improve potency on my target of interest without also increasing off-target activity. What strategies can I employ?

  • Answer: Optimizing potency and selectivity is a common challenge in drug discovery.

    • Structure-Activity Relationship (SAR) Analysis:

      • Systematically analyze your SAR data. Small structural modifications can have a significant impact on activity and selectivity. For example, the addition of hydrophilic residues at certain positions of the dibenzoxepinone core has been shown to improve inhibitory potency and metabolic stability.[4]

    • Computational Modeling:

      • If the structure of your primary target is known, use molecular docking and other computational tools to guide the design of more selective analogs. This can help identify key interactions to preserve while disrupting interactions with off-target proteins.

    • Consider Bioisosteric Replacements:

      • Replacing certain functional groups with bioisosteres can modulate potency, selectivity, and pharmacokinetic properties. For instance, replacing the oxygen atom in the dibenzoxepine ring with sulfur has been shown to significantly alter the biological activity profile in some derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets for this compound analogs?

A1: The this compound scaffold has been explored for a variety of biological targets. Notably, derivatives have been developed as:

  • p38 MAP Kinase Inhibitors: Some analogs are highly potent and selective inhibitors of p38α MAP kinase.[4]

  • Antihistamines: Certain derivatives exhibit high affinity for the histamine H1 receptor.[6]

  • Antimicrobial Agents: Some analogs have shown activity against Gram-positive bacteria and fungi.[5][7][8]

  • Anthelmintic Agents: The parent compound has demonstrated inhibitory effects on the motility of Caenorhabditis elegans.[9]

Potential off-targets that have been identified for some analogs include:

  • hERG Potassium Channels: In silico studies have suggested that certain derivatives may target hERG I and II potassium channels, which is a critical consideration for cardiotoxicity.[7][10]

  • Other GPCRs: Due to the tricyclic nature of the scaffold, there is a potential for interactions with other G-protein coupled receptors, such as serotonin and dopamine receptors.[11][12]

Q2: How can I assess the selectivity of my this compound analog?

A2: A tiered approach is recommended for selectivity profiling:

  • Primary Target Assay: Confirm potent activity against your intended target.

  • Closely Related Targets: Test against other members of the same protein family (e.g., other MAP kinases if your target is p38).

  • Broad Profiling Panels: Use commercial services for broad kinase or GPCR profiling to identify potential off-targets early in the discovery process.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in a cellular context.

Q3: What are some key considerations for formulation and solubility of these compounds for in vitro and in vivo studies?

A3: this compound analogs are often lipophilic, which can lead to solubility challenges.

  • Solubility Assessment: Determine the aqueous solubility of your compounds early on.

  • DMSO Stocks: For in vitro assays, high-concentration stock solutions are typically prepared in DMSO. Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects (typically kept below 0.5%).

  • Formulation for In Vivo Studies: For animal studies, formulation development may be necessary. This can involve the use of co-solvents (e.g., PEG, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility and bioavailability.

Data Presentation

Table 1: Example p38α Kinase Inhibition and Selectivity Data for Hypothetical Analogs

Compound IDp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)Selectivity (JNK1/p38α)Selectivity (ERK2/p38α)
DBO-001151500>10000100>667
DBO-002550080001001600
DBO-003502500>1000050>200

Experimental Protocols

High-Throughput Biochemical Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay in a 384-well format.[13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase Solution: Dilute the target kinase (e.g., p38α) to the optimal concentration in assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at their optimal concentrations (often at or below the Km for ATP) in the assay buffer.

    • Test Compounds: Serially dilute this compound analogs in DMSO.

  • Assay Procedure:

    • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase solution (e.g., 5 µL) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation using a suitable detection method (e.g., TR-FRET, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation add_kinase Add Kinase reagent_prep->add_kinase compound_prep Compound Dilution dispense_compounds Dispense Compounds to Plate compound_prep->dispense_compounds dispense_compounds->add_kinase pre_incubation Pre-incubation (15 min) add_kinase->pre_incubation add_substrate_atp Add Substrate/ATP pre_incubation->add_substrate_atp reaction_incubation Reaction Incubation (60 min) add_substrate_atp->reaction_incubation detection Add Detection Reagent & Read Plate reaction_incubation->detection data_analysis Calculate % Inhibition detection->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

troubleshooting_logic cluster_solutions Potential Solutions start High Background Signal in Cell-Based Assay check_purity Check Compound Purity (HPLC-MS) start->check_purity check_aggregation Assess Aggregation (DLS) start->check_aggregation check_interference Test for Assay Interference start->check_interference check_cytotoxicity Perform Cytotoxicity Assay start->check_cytotoxicity resynthesize Re-synthesize or Purify Compound check_purity->resynthesize Impure? add_detergent Add Detergent to Assay Buffer check_aggregation->add_detergent Aggregates Detected? modify_assay Modify Assay Readout or Protocol check_interference->modify_assay Interference Observed? adjust_concentration Adjust Compound Concentration check_cytotoxicity->adjust_concentration Cytotoxic?

Caption: Troubleshooting logic for high background signal in cell-based assays.

p38_pathway stress Cellular Stress (UV, Cytokines) mkk3_6 MKK3/6 stress->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Inflammatory Response downstream->response inhibitor This compound Analog inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

References

Technical Support Center: Dibenz[b,e]oxepin-11(6H)-one Assay Interference and False Positives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential assay interference and the generation of false-positive results when working with Dibenz[b,e]oxepin-11(6H)-one and structurally related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Can this compound cause false positives in immunoassays?

A1: While direct studies on this compound are limited, extensive evidence shows that structurally similar tricyclic compounds, such as Doxepin, can cause false-positive results in various immunoassays.[1][2] This is primarily due to cross-reactivity, where the assay's antibodies bind to the structurally related, non-target compound.[1][3] Given the shared core dibenzoxepine structure, it is plausible that this compound could exhibit similar cross-reactivity in certain immunoassays, particularly those for tricyclic antidepressants (TCAs).

Q2: Which types of assays are most likely to be affected by interference from this compound and its analogs?

A2: Immunoassays are the most frequently reported type of assay to be affected.[1][3] Specifically, urine drug screens (UDS) for tricyclic antidepressants are susceptible to interference.[2] Additionally, due to the inherent fluorescence of the dibenzoxepine scaffold, fluorescence-based assays could also be impacted through mechanisms like autofluorescence or quenching.

Q3: What is the mechanism behind immunoassay interference?

A3: The primary mechanism is structural similarity. Immunoassay antibodies are designed to recognize a specific molecular shape. If this compound or its metabolites share a similar enough three-dimensional structure and epitope to the target analyte of the immunoassay, the antibody may bind to it, generating a false-positive signal.[1]

Q4: My fluorescence-based assay is showing unexpected results. Could this compound be the cause?

A4: Yes. Compounds with aromatic ring systems, like the dibenzoxepine core, are often fluorescent. This can interfere with fluorescence-based assays in two main ways:

  • Autofluorescence: The compound itself fluoresces at the excitation/emission wavelengths of the assay, leading to a false-positive or artificially high signal.

  • Quenching: The compound absorbs the light emitted by the assay's fluorophore, leading to a false-negative or artificially low signal.

Troubleshooting Guides

Guide 1: Investigating Immunoassay False Positives

If you suspect a false-positive result in an immunoassay due to the presence of this compound, follow this troubleshooting workflow.

G start Suspected False-Positive Immunoassay Result check_structure Is this compound or a structural analog present? start->check_structure confirm Confirm with a More Specific Method check_structure->confirm Yes no_interference Result is Likely a True Positive or interference from another source. check_structure->no_interference No gcms GC-MS or LC-MS/MS Analysis confirm->gcms serial_dilution Perform Serial Dilution of Sample confirm->serial_dilution gcms->no_interference Analyte detected interference_confirmed Interference Confirmed gcms->interference_confirmed Analyte not detected non_linear Non-linear dilution indicates interference serial_dilution->non_linear non_linear->interference_confirmed

Workflow for Investigating Immunoassay False Positives.

Experimental Protocol: Confirmation by Mass Spectrometry

To definitively confirm or rule out a false positive, a more specific analytical method that does not rely on antibody-antigen interactions is required. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.

  • Sample Preparation: Extract the analyte from the sample matrix. Solid-phase extraction is a common method for isolating compounds like doxepin and its metabolites from biological fluids.

  • Chromatographic Separation: The extract is injected into a gas or liquid chromatograph. The components of the mixture are separated based on their physical and chemical properties as they pass through a capillary column.

  • Mass Spectrometry Detection: As the separated components exit the column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound.

  • Data Analysis: The resulting mass spectrum is compared to a library of known spectra to unequivocally identify the compounds present in the sample. If the target analyte of the immunoassay is absent, but this compound is identified, this confirms cross-reactivity.

Guide 2: Troubleshooting Fluorescence Assay Interference

Use this guide to determine if this compound is causing interference in your fluorescence-based assay.

G start Unexpected Fluorescence Assay Result autofluorescence_check Check for Autofluorescence start->autofluorescence_check quenching_check Check for Quenching autofluorescence_check->quenching_check No Signal autofluorescent Compound is Autofluorescent autofluorescence_check->autofluorescent High Signal quenching Compound is Quenching quenching_check->quenching Low Signal no_interference No significant interference detected. Investigate other assay parameters. quenching_check->no_interference No Change mitigate Mitigation Strategies autofluorescent->mitigate quenching->mitigate

Workflow for Troubleshooting Fluorescence Interference.

Experimental Protocols:

Protocol 1: Checking for Autofluorescence

  • Preparation: In a microplate, prepare wells containing only the assay buffer and this compound at the same concentration used in your main experiment. Also, prepare blank wells with only the assay buffer.

  • Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths, filters, and instrument settings as your main assay.

  • Analysis: If the wells containing the compound show a significantly higher fluorescence signal than the blank wells, the compound is autofluorescent.

Protocol 2: Checking for Fluorescence Quenching

  • Preparation: Prepare three sets of wells:

    • Set A: Assay buffer + your fluorescent probe/reagent.

    • Set B: Assay buffer + your fluorescent probe/reagent + this compound.

    • Set C: Assay buffer only (blank).

  • Measurement: Read the fluorescence of all wells.

  • Analysis: Subtract the signal from the blank (Set C) from both Set A and Set B. If the signal in Set B is significantly lower than in Set A, your compound is quenching the fluorescence.

Mitigation Strategies for Fluorescence Interference:

  • Change Wavelengths: If possible, switch to a fluorophore that excites and emits at different wavelengths, outside the range of the interfering compound's fluorescence. Dibenzoxepine structures are known to have a large Stokes' shift with excitation around 280 nm and emission around 480 nm in cyclohexane.[4] Using red-shifted dyes can often reduce interference.

  • Pre-read Plate: Before adding the fluorescent reagents, perform a fluorescence read of the plate with the compounds. This baseline fluorescence can then be subtracted from the final assay signal.

  • Reduce Compound Concentration: Lowering the concentration of the interfering compound may reduce the effect to an acceptable level, but this must be balanced with maintaining the desired biological activity.

Quantitative Data on Cross-Reactivity

Table 1: Cross-Reactivity of Doxepin in a TCA Immunoassay

Compound Concentration for Positive Result (ng/mL)
Doxepin 300
Imipramine 100
Amitriptyline 200
Nortriptyline 300

| Desipramine | 400 |

Note: This data is representative and can vary significantly between different immunoassay manufacturers and platforms. The concentration listed is the amount of the substance needed to produce a result equivalent to the assay's cutoff calibrator.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₀O₂ [5][6][7]
Molecular Weight 210.23 g/mol [5][6][7]
XLogP3 2.9 [5]

| Polar Surface Area | 26.3 Ų |[5] |

These properties can be useful for predicting solubility, permeability, and potential for non-specific binding in various assay formats.

References

Refinement of "Dibenz[b,e]oxepin-11(6H)-one" reaction conditions to avoid unexpected outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Dibenz[b,e]oxepin-11(6H)-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and avoid unexpected outcomes during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently cited method is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid. This method is generally reliable and proceeds in two main stages: the synthesis of the 2-(phenoxymethyl)benzoic acid precursor, followed by its cyclization to the desired product.

Q2: I am having trouble with the first step, the synthesis of 2-(phenoxymethyl)benzoic acid from phthalide and phenol. What are the critical parameters?

The reaction of phthalide with a phenoxide (generated from phenol and a base) is sensitive to reaction conditions. Key parameters include the choice of base, solvent, and temperature. A common procedure involves heating a mixture of phthalide and potassium phenoxide in a high-boiling solvent like xylene. Incomplete reaction or side product formation can occur if the temperature is too low or if the reagents are not anhydrous.

Q3: What are the common side products in the intramolecular Friedel-Crafts cyclization step?

While the intramolecular nature of the reaction favors the desired 7-membered ring formation, potential side products can arise from intermolecular reactions, especially at high concentrations. Incomplete reaction will leave unreacted 2-(phenoxymethyl)benzoic acid or its corresponding acyl chloride. Charring and decomposition can also occur if the reaction temperature is too high or if the reaction is left for an extended period with strong Lewis acids.

Q4: Can I use substituted phenols to create derivatives of this compound?

Yes, this synthetic route is amenable to the use of substituted phenols to generate a variety of derivatives. However, it is crucial to consider the electronic effects of the substituents on the aromatic ring. Electron-donating groups on the phenol ring can activate it, potentially leading to higher yields in the cyclization step. Conversely, strong electron-withdrawing groups can deactivate the ring, making the Friedel-Crafts acylation more difficult and requiring harsher conditions.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization. The choice of solvent is critical and depends on the impurities present. Common solvents for recrystallization of similar aromatic ketones include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. It is advisable to perform small-scale solvent screening to find the optimal conditions for your specific batch. Column chromatography can also be employed for purification if recrystallization is not effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-(phenoxymethyl)benzoic acid (Precursor) 1. Incomplete formation of the phenoxide. 2. Reaction temperature is too low. 3. Presence of moisture in the reaction.1. Ensure a slight excess of a strong base (e.g., potassium hydroxide) is used and that the water is effectively removed (e.g., by azeotropic distillation with xylene). 2. Ensure the reaction is heated to a sufficiently high temperature (reflux in xylene is common). 3. Use anhydrous solvents and reagents.
Low or No Yield of this compound (Final Product) 1. Inactive Lewis acid (e.g., AlCl₃, FeCl₃) due to moisture. 2. Insufficient amount of Lewis acid. 3. Deactivating substituents on the aromatic ring. 4. Incomplete conversion of the carboxylic acid to the acyl chloride (if this is an intermediate step).1. Use fresh, anhydrous Lewis acid. Handle it in a glovebox or under an inert atmosphere. 2. Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with it. Try increasing the amount of Lewis acid. 3. For deactivated substrates, consider using a stronger Lewis acid or higher reaction temperatures. However, be cautious of potential side reactions. 4. Ensure the reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion. This can be monitored by the cessation of gas evolution (HCl and SO₂).
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high. 2. Prolonged reaction time with a strong Lewis acid.1. Carefully control the reaction temperature. For highly reactive substrates, cooling might be necessary during the addition of the Lewis acid. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Product is Difficult to Purify/Multiple Spots on TLC 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts (if using a substituted precursor). 3. Formation of intermolecular reaction products.1. Ensure the reaction goes to completion. If necessary, purify via column chromatography before recrystallization. 2. Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification may require careful chromatography. 3. Use high dilution conditions to favor the intramolecular reaction over intermolecular side reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization to this compound and its Derivatives

PrecursorCyclizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Phenoxymethyl)benzoyl chlorideAlCl₃1,2-Dichloroethane0-201Not specified for parent
2-[(4-Methylphenyl)thio]methyl benzoic acidPolyphosphoric acid (PPA)-140-1502.5Good[1]
2-(Phenoxymethyl)benzoic acidFeCl₂ / Cl₂CHOCH₃Not specifiedNot specifiedNot specifiedGood to Excellent
Substituted 2-(phenoxymethyl)benzoic acidsThionyl Chloride then AlCl₃1,2-Dichloroethane0-201Varies with substituent[1]

Note: Specific yield data for the unsubstituted this compound is not always provided in the literature, which often focuses on the synthesis of derivatives. The yields are generally reported as "good" to "excellent" under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenoxymethyl)benzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenol (1.0 eq), potassium hydroxide (1.1 eq), and xylene.

  • Azeotropic Distillation: Heat the mixture to reflux to form the potassium phenoxide and remove the water via the Dean-Stark trap.

  • Addition of Phthalide: Once all the water has been removed, add phthalide (1.0 eq) to the reaction mixture.

  • Reaction: Continue to reflux the mixture for 5 hours.

  • Work-up: Cool the reaction mixture and add water. Separate the aqueous layer and wash the organic layer with a 1N NaOH solution. Combine the aqueous layers and acidify with 1M HCl until a precipitate forms.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., a mixture of water and isopropanol) to yield pure 2-(phenoxymethyl)benzoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, add 2-(phenoxymethyl)benzoic acid (1.0 eq) and thionyl chloride (excess, e.g., 3.0 eq). Reflux the mixture for 3 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Reaction: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) and cool the solution to 0-5 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (AlCl₃, >1.0 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 5-20 °C for 1 hour.

  • Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, wash with water, 5% NaOH solution, and again with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Intramolecular Friedel-Crafts Cyclization start Phenol + KOH + Phthalide reflux Reflux in Xylene with Dean-Stark start->reflux Azeotropic Distillation workup_prec Acidic Work-up reflux->workup_prec precursor 2-(Phenoxymethyl)benzoic Acid workup_prec->precursor precursor_in 2-(Phenoxymethyl)benzoic Acid acyl_chloride React with SOCl₂ precursor_in->acyl_chloride fc_reaction Add AlCl₃ in Anhydrous Solvent acyl_chloride->fc_reaction workup_cyc Quench with Ice/HCl fc_reaction->workup_cyc purification Recrystallization workup_cyc->purification product This compound purification->product troubleshooting_logic start Low Yield of Final Product check_sm Starting Material Consumed? start->check_sm inactive_catalyst Inactive Lewis Acid (Moisture) check_sm->inactive_catalyst No tar_formation Tarry Byproducts Observed? check_sm->tar_formation Yes insufficient_catalyst Insufficient Lewis Acid inactive_catalyst->insufficient_catalyst deactivated_ring Deactivated Aromatic Ring inactive_catalyst->deactivated_ring incomplete_acyl Incomplete Acyl Chloride Formation inactive_catalyst->incomplete_acyl solution1 Use Anhydrous Reagents inactive_catalyst->solution1 solution2 Increase Stoichiometry of Lewis Acid insufficient_catalyst->solution2 solution3 Use Harsher Conditions or Modify Substrate deactivated_ring->solution3 solution4 Ensure Complete Reaction with SOCl₂ incomplete_acyl->solution4 tar_formation->start No, other issue high_temp Reaction Temperature Too High tar_formation->high_temp Yes long_time Reaction Time Too Long high_temp->long_time solution5 Lower Reaction Temperature high_temp->solution5 solution6 Monitor Reaction and Reduce Time long_time->solution6

References

Technical Support Center: Scaling Up Dibenz[b,e]oxepin-11(6H)-one Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of Dibenz[b,e]oxepin-11(6H)-one, a key intermediate in the production of pharmaceuticals like Doxepin.[1] This guide focuses on challenges pertinent to scaling up production for preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its corresponding acyl chloride. Key reagents for this cyclization include polyphosphoric acid (PPA), Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid), and various Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2][3] An alternative modern approach involves a direct intramolecular ortho-acylation using a catalytic system, which can be more environmentally friendly.

Q2: What are the main advantages and disadvantages of using Polyphosphoric Acid (PPA) for the cyclization reaction at a larger scale?

A2: PPA is an effective reagent for this cyclization. However, its high viscosity can present significant challenges in stirring and handling, particularly at scale.[4][5] The work-up procedure can also be problematic, as quenching the reaction with water is highly exothermic and can lead to the formation of viscous lumps that trap the product, complicating extraction.[5]

Q3: Are there more manageable alternatives to PPA for the cyclization?

A3: Yes, Eaton's Reagent is a less viscous alternative to PPA and is often easier to handle.[5] Another approach is the conversion of the starting benzoic acid to its acyl chloride, followed by cyclization using a Lewis acid like AlCl₃ or catalytic amounts of FeCl₃. The use of catalytic FeCl₃ is particularly advantageous for larger-scale synthesis as it minimizes waste and simplifies the work-up.

Q4: What purity level is typically required for preclinical studies, and how can it be achieved?

A4: For preclinical studies, this compound should ideally have a purity of >98%, with well-characterized impurity profiles. High purity is typically achieved through recrystallization. Several solvent systems can be employed, including isopropanol, ethanol, or mixtures like ethyl acetate/heptane.[6] Multiple recrystallizations may be necessary to remove stubborn impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete conversion of the starting material. Suboptimal reaction temperature or time. Deactivation of the catalyst. Formation of side products.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Optimize the reaction temperature and time. For Friedel-Crafts reactions, temperature control is crucial to prevent side reactions. - Ensure anhydrous conditions, as water can deactivate Lewis acid catalysts. - Investigate and characterize side products to understand competing reaction pathways.
Formation of Impurities Intermolecular reaction leading to polymer formation. Cleavage of the ether linkage under harsh acidic conditions. Incomplete cyclization.- For Friedel-Crafts reactions, slow addition of the acyl chloride to the Lewis acid at a low temperature can minimize intermolecular side reactions. - Consider using milder cyclization reagents like Eaton's reagent or catalytic FeCl₃ to prevent ether cleavage. - Ensure sufficient reaction time and optimal temperature for complete cyclization.
Difficult Work-up with PPA High viscosity of the reaction mixture. Formation of insoluble product-PPA complexes upon quenching.- Add a co-solvent like xylene to the PPA reaction to reduce viscosity.[4] - Quench the reaction by slowly adding the hot reaction mixture to a vigorously stirred mixture of ice and water. - If lumps form, allow them to dissolve with prolonged stirring, potentially with the addition of more water or an organic solvent for extraction.
Challenges in Removing Lewis Acid Catalyst (e.g., AlCl₃) The product can form a complex with AlCl₃, which requires decomposition during work-up.- The work-up for AlCl₃-mediated reactions typically involves carefully quenching the reaction mixture with ice and concentrated HCl.[6] - The product is then extracted into an organic solvent. The organic layer should be washed with water, a bicarbonate solution to remove acidic residues, and finally with brine.[6]
Product Purification Issues Oily product that is difficult to crystallize. Co-crystallization of impurities.- If the product oils out, try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. - If impurities persist after recrystallization, consider column chromatography for purification of a small batch to be used as a seed for subsequent recrystallizations.

Data Presentation

Comparison of Synthetic Routes for this compound Synthesis

Method Reagents Typical Yield Advantages for Scale-up Disadvantages for Scale-up
Friedel-Crafts (PPA) 2-(phenoxymethyl)benzoic acid, Polyphosphoric AcidGoodOne-step cyclization.High viscosity, difficult work-up.
Friedel-Crafts (Eaton's Reagent) 2-(phenoxymethyl)benzoic acid, P₂O₅/MeSO₃HGood to ExcellentLower viscosity than PPA, easier to handle.Corrosive nature of methanesulfonic acid.
Friedel-Crafts (Acyl Chloride/AlCl₃) 2-(phenoxymethyl)benzoyl chloride, AlCl₃Good to ExcellentWell-established method.Requires stoichiometric amounts of AlCl₃, leading to significant waste and a more involved work-up.
Friedel-Crafts (Acyl Chloride/FeCl₃) 2-(phenoxymethyl)benzoyl chloride, catalytic FeCl₃GoodUses a catalytic amount of an inexpensive and less hazardous Lewis acid, simpler work-up.May require optimization of reaction conditions for high yields.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization of the Acyl Chloride with Catalytic FeCl₃

  • Preparation of 2-(phenoxymethyl)benzoyl chloride:

    • To a solution of 2-(phenoxymethyl)benzoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 equivalents).

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the crude 2-(phenoxymethyl)benzoyl chloride in an anhydrous solvent like 1,2-dichloroethane.

    • Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 5-10 mol%).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Slowly pour the reaction mixture into a stirred mixture of ice and water.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., 1,2-dichloroethane).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield this compound as a solid.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_phenoxymethylbenzoic_acid 2-(phenoxymethyl)benzoic acid acyl_chloride 2-(phenoxymethyl)benzoyl chloride 2_phenoxymethylbenzoic_acid->acyl_chloride SOCl₂, cat. DMF product This compound acyl_chloride->product cat. FeCl₃ Intramolecular Friedel-Crafts Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Time/ Temperature incomplete->optimize_conditions check_workup Review Work-up Procedure complete->check_workup optimize_conditions->start workup_issue Work-up Issue? check_workup->workup_issue workup_issue->start Yes purification Optimize Purification (Recrystallization Solvent) workup_issue->purification No success High Purity Product purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dibenz[b,e]oxepin-11(6H)-one and Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals.

This guide provides a comparative overview of the biological activities of the tricyclic antidepressant drug Doxepin and the structurally related compound Dibenz[b,e]oxepin-11(6H)-one. While Doxepin is a well-characterized pharmaceutical agent with a broad pharmacological profile, experimental data on the specific biological targets of the parent this compound scaffold in the context of neuropsychopharmacology are limited in publicly available literature. This comparison, therefore, juxtaposes the established activities of Doxepin with the reported biological evaluations of various derivatives of this compound, highlighting the therapeutic applications of the former and the potential of the latter as a privileged scaffold in drug discovery.

I. Overview of Chemical Structures

Doxepin is a dibenz[b,e]oxepin derivative with a dimethylaminopropylidene side chain, which is crucial for its pharmacological activity. This compound represents the core tricyclic ketone structure from which Doxepin is derived. It is also a known photodecomposition product of Doxepin.

II. Comparative Biological Activity Data

Table 1: Receptor Binding Affinities (Ki, nM) of Doxepin
Receptor TargetDoxepin Ki (nM)Reference
Histamine H10.17 - 0.25[1]
Histamine H247[2]
Serotonin 5-HT2A1.2 - 13[1]
Serotonin 5-HT2C4.5[1]
α1-Adrenergic12 - 36[1]
Muscarinic M1-M524 - 95[1]
Table 2: Monoamine Transporter Inhibition (Ki, nM) by Doxepin
TransporterDoxepin Ki (nM)Reference
Norepinephrine Transporter (NET)36 - 76.5[1]
Serotonin Transporter (SERT)23 - 102[1]
Dopamine Transporter (DAT)>10,000[1]
Table 3: Biological Activities of this compound Derivatives
Derivative ClassBiological ActivityQuantitative Data (Example)Reference
O-BenzoyloximesAntimicrobialMIC: 25-200 µg/mL[3][4]
Disubstituted at positions 2 and 9p38α MAP Kinase InhibitionIC50: 1.6 nM (for compound 32e)
Parent CompoundAnthelmintic (vs. C. elegans)IC50: ~300 µM (motility)[5]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of Doxepin and a general experimental workflow for assessing the biological activity of such compounds.

Doxepin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Doxepin Doxepin NET Norepinephrine Transporter (NET) Doxepin->NET Inhibits SERT Serotonin Transporter (SERT) Doxepin->SERT Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake Serotonin_vesicle Serotonin (5-HT) SERT->Serotonin_vesicle Reuptake Synaptic_Cleft_NE NE NE_vesicle->Synaptic_Cleft_NE Synaptic_Cleft_5HT 5-HT Serotonin_vesicle->Synaptic_Cleft_5HT NE_R NE Receptors Synaptic_Cleft_NE->NE_R Serotonin_R 5-HT Receptors Synaptic_Cleft_5HT->Serotonin_R H1R Histamine H1 Receptor Alpha1R α1-Adrenergic Receptor M_AChR Muscarinic Receptor Doxepin_postsynaptic Doxepin Doxepin_postsynaptic->H1R Antagonist Doxepin_postsynaptic->Alpha1R Antagonist Doxepin_postsynaptic->M_AChR Antagonist Doxepin_postsynaptic->Serotonin_R Antagonist

Doxepin's multifaceted mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo/Cell-Based Models Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Receptor_Binding Receptor Binding Assays (e.g., Histamine H1) Purification->Receptor_Binding Transporter_Uptake Monoamine Transporter Uptake Inhibition Assays Purification->Transporter_Uptake Enzyme_Assay Enzyme Inhibition Assays (e.g., p38 MAP Kinase) Purification->Enzyme_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) Purification->Antimicrobial_Assay Cell_Culture Cell-Based Functional Assays (e.g., Cytotoxicity) Receptor_Binding->Cell_Culture Transporter_Uptake->Cell_Culture Enzyme_Assay->Cell_Culture Animal_Model Animal Models of Disease (e.g., C. elegans motility) Cell_Culture->Animal_Model

References

Structure-Activity Relationship of Dibenz[b,e]oxepin-11(6H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,e]oxepin-11(6H)-one scaffold is a privileged tricyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data from published studies.

Antimicrobial Activity

A prominent area of investigation for this compound analogs has been their potential as antimicrobial agents. Studies have focused on the synthesis and evaluation of derivatives, particularly at the 11-position, to enhance potency against a spectrum of bacterial and fungal pathogens.

O-Benzoyloxime and O-(Arylcarbamoyl)-oxime Derivatives

Modification of the ketone at the 11-position to an oxime, followed by acylation or carbamoylation, has yielded compounds with notable antimicrobial activity. The general structure of these analogs is depicted below:

Caption: General modification at the C11 position of the this compound core.

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for a series of this compound O-benzoyloxime derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain.[1][2][3]

CompoundR Group (Substitution on Benzoyl Ring)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. niger
6a 4-Iodo125150200
6b 3,4,5-Trimethoxy150200200
6c 4-Bromo125150150
6d 4-Bromomethyl507575
6e 4-Chloro125150150
6f 2,4-Dichloro125150150
6g (thiepine) 4-Chloro255050
6h (thiepine) 2,4-Dichloro255050
9 (thiepine dioxide) 4-Chloro200200200
Ofloxacin -1010-
Ketoconazole ---10

SAR Insights:

  • Halogen Substitution: The presence of a halogen (Iodo, Bromo, Chloro) on the benzoyl ring (compounds 6a , 6c , 6e , 6f ) generally results in moderate antimicrobial activity.

  • Bromomethyl Group: A significant improvement in activity was observed with the introduction of a bromomethyl group at the para-position (6d ), suggesting that this moiety may be crucial for interaction with microbial targets.[1][2][3]

  • Bioisosteric Replacement: Replacing the oxygen atom in the oxepine ring with sulfur to form dibenzo[b,e]thiepine derivatives (6g , 6h ) led to a substantial increase in antimicrobial potency.[1][2][3]

  • Oxidation of Sulfur: Conversely, oxidation of the sulfur in the thiepine ring to a sulfone (9 ) resulted in a dramatic loss of activity.[1][2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method)[1][2][3]
  • Microbial Strains: Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger were used.

  • Culture Media: Nutrient agar was used for bacterial strains, and Sabouraud dextrose agar was used for the fungal strain.

  • Inoculum Preparation: The microbial suspensions were prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Assay Procedure:

    • The agar plates were seeded with the respective microbial suspensions.

    • Wells (cups) of 6 mm diameter were made in the agar.

    • Different concentrations of the test compounds (25-200 µg/mL in DMSO) were added to the wells.

    • Ofloxacin (10 µg/mL) and ketoconazole (10 µg/mL) were used as positive controls for antibacterial and antifungal activity, respectively.

    • The plates were incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Data Analysis: The diameter of the zone of inhibition around each well was measured, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth.

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

Chronic inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is regulated by the p38 mitogen-activated protein (MAP) kinase signaling pathway. This compound derivatives have been identified as potent and selective inhibitors of p38α MAP kinase.

p38_pathway stress Inflammatory Stimuli / Stress p38 p38 MAP Kinase stress->p38 Activates mk2 MK2 p38->mk2 Phosphorylates tnf_alpha TNF-α Production mk2->tnf_alpha Upregulates inhibitor This compound Analog inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by this compound analogs.

Quantitative p38α MAP Kinase Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of disubstituted this compound analogs against the p38α enzyme.

CompoundR1 SubstitutionR2 Substitutionp38α IC50 (nM)
3i 3-NH29-OCH33.2
32e 3-NH-cPr9-OH1.6
32f 3-NH-cPr9-OCH32.5
32g 3-NH-cPr9-F4.8

SAR Insights:

  • Amino and Cyclopropylamino Groups at C3: The presence of an amino or a cyclopropylamino group at the 3-position of the this compound core is crucial for potent p38α inhibition.

  • Hydrophilic Substitution at C9: The introduction of a hydrophilic substituent, such as a hydroxyl or methoxy group, at the 9-position significantly enhances the inhibitory potency and metabolic stability of these compounds. The hydroxyl group in compound 32e resulted in the most potent analog in this series.

Experimental Protocol: p38α MAP Kinase Enzyme Assay
  • Enzyme and Substrate: Recombinant human p38α MAP kinase and a biotinylated peptide substrate (e.g., biotin-ATF2) were used.

  • Assay Buffer: The assay was performed in a buffer containing HEPES, MgCl2, ATP, and DTT.

  • Procedure:

    • The test compounds were serially diluted in DMSO.

    • The enzyme, substrate, and test compound were incubated together in the assay buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • After a defined incubation period, the reaction was stopped.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay (e.g., LANCE Ultra).

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Potential CNS Activity

The tricyclic core of dibenz[b,e]oxepin is structurally related to well-known tricyclic antidepressants (TCAs) like doxepin. While specific SAR studies on the "-one" series for CNS targets are limited, research on closely related dibenzo[b,e]oxepine and dibenz[b,f]oxepin derivatives provides valuable insights into their potential as antipsychotic and antidepressant agents.

CNS_Targets cluster_0 Dibenz[b,e]oxepine Core cluster_1 Potential CNS Targets core core H1 Histamine H1 Receptor core->H1 5HT2A Serotonin 5-HT2A Receptor core->5HT2A D2 Dopamine D2 Receptor core->D2 D4 Dopamine D4 Receptor core->D4

Caption: Potential CNS receptor targets for dibenz[b,e]oxepine-based analogs.

Receptor Binding Affinity of Dibenzo[b,e]oxepine Derivatives

The following table summarizes the binding affinities (pKi) of chlorinated dibenzo[b,e]oxepine derivatives for the human histamine H1 receptor (hH1R) and the human serotonin 5-HT2A receptor (h5-HT2AR).

CompoundSubstitution PatternhH1R pKih5-HT2AR pKi
1 2-Chloro8.83 (R-enantiomer)< 6.7
2 3,8-Dichloro8.44< 6.7

SAR Insights:

  • High Affinity for H1 Receptor: The dibenzo[b,e]oxepine scaffold with a piperazine side chain at the 11-position exhibits high affinity for the histamine H1 receptor.

  • Influence of Chlorine Substitution: The position and number of chlorine substituents on the aromatic rings influence the binding affinity and selectivity. The 3,8-dichloro substitution pattern in compound 2 resulted in a highly selective H1 receptor antagonist.

  • Stereoselectivity: For the 2-chloro derivative (1 ), the R-enantiomer was identified as the eutomer, indicating stereospecific binding to the H1 receptor.

Experimental Protocol: Radioligand Receptor Binding Assay
  • Receptor Source: Membranes from cells stably expressing the human receptor of interest (e.g., hH1R, h5-HT2AR) were used.

  • Radioligand: A specific radiolabeled ligand for the target receptor was used (e.g., [3H]mepyramine for hH1R, [3H]ketanserin for h5-HT2AR).

  • Procedure:

    • The cell membranes, radioligand, and various concentrations of the test compound were incubated in a suitable buffer.

    • Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation and Detection: The bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Anthelmintic Activity

The parent compound, this compound, has also been evaluated for its antiparasitic activity.

Quantitative Anthelmintic Data
CompoundOrganismAssayIC50
This compound Caenorhabditis elegansMotility Inhibition389 µM

SAR Insights:

  • The unsubstituted this compound scaffold demonstrates moderate anthelmintic activity against the nematode C. elegans. Further SAR studies are needed to explore how substitutions on the ring system affect this activity.

Experimental Protocol: C. elegans Motility Assay
  • Organism: Wild-type C. elegans (N2 strain) were used.

  • Assay Medium: The assay was performed in a liquid medium (e.g., M9 buffer).

  • Procedure:

    • Synchronized L4-stage worms were transferred to the wells of a microtiter plate.

    • The test compound was added at various concentrations.

    • The plates were incubated for a specific period (e.g., 10 minutes).

  • Data Acquisition and Analysis: The motility of the worms (e.g., thrashes per minute) was recorded and quantified using an automated tracking system. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in motility compared to the control.

Conclusion

The structure-activity relationship studies of this compound analogs reveal a versatile scaffold with tunable pharmacological properties. Key takeaways include:

  • Antimicrobial Activity: Modification at the C11-ketone to O-acyl or O-carbamoyl oximes, particularly with a bromomethyl substituent on the benzoyl ring, and bioisosteric replacement of the oxepine oxygen with sulfur, are effective strategies to enhance antimicrobial potency.

  • Anti-inflammatory Activity: Disubstitution of the this compound core with an amino or cyclopropylamino group at C3 and a hydrophilic group at C9 leads to potent and selective p38 MAP kinase inhibitors.

  • CNS Activity: The dibenzo[b,e]oxepine scaffold is a promising template for developing agents targeting CNS receptors, with substitutions on the aromatic rings and the side chain at the 11-position playing a critical role in determining receptor affinity and selectivity.

This comparative guide highlights the key structural modifications that influence the biological activity of this compound analogs. The provided experimental data and protocols offer a valuable resource for researchers in the field of drug discovery and development to design and synthesize novel compounds with improved therapeutic profiles. Further investigations are warranted to fully explore the potential of this privileged scaffold in various therapeutic areas.

References

Comparative Antimicrobial Efficacy of Dibenz[b,e]oxepin-11(6H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial efficacy of various derivatives of Dibenz[b,e]oxepin-11(6H)-one. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of the antimicrobial performance of these compounds based on available experimental data.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for different classes of these derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

O-Benzoyloxime Derivatives and Thio-analogues

A study on a series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes revealed varying levels of antimicrobial activity. The replacement of the oxygen atom in the oxepine ring with a bioisosteric sulfur atom to form dibenzo[b,e]thiepine derivatives was found to significantly enhance antimicrobial efficacy.[1][2]

Compound ClassDerivative TypeTest OrganismsMIC (μg/mL)Reference StandardsMIC (μg/mL)
Dibenzo[b,e]oxepinesO-Benzoyloximes (6a–c, 6e–h)MRSA, E. coli, A. niger125–200Ofloxacin, Ketoconazole10
Dibenzo[b,e]oxepineBromomethyl derivative (6d)MRSA, E. coli, A. niger50–75Ofloxacin, Ketoconazole10
Dibenzo[b,e]thiepinesIsomeric derivatives (6g, 6h)MRSA, E. coli, A. niger25–50Ofloxacin, Ketoconazole10
Dibenzo[b,e]thiepine5,5-dioxide derivative (9)S. aureus, E. coli, A. niger200Ofloxacin, Ketoconazole10

MRSA: Methicillin-Resistant Staphylococcus Aureus

O-Acyloximino-dibenzo[b,e]thiepins and their 5,5-dioxides

Further studies on O-acyloximino-dibenzo[b,e]thiepins and their corresponding 5,5-dioxides (sulfones) demonstrated moderate to strong antimicrobial activity, particularly against Gram-positive bacteria and fungal strains.[3]

Compound ClassTest OrganismsMIC (μg/mL)
O-acyloximino-dibenzo[b,e]thiepins (1)Gram-positive bacteria (S. aureus, B. subtilis)15.6–500
Gram-negative bacteria (K. pneumoniae, E. coli, P. aeruginosa)125–1000
O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides (2)Gram-positive bacteria and Fungi (C. albicans, A. niger)31.25–1000
Gram-negative bacteria125–500
O-(arylcarbamoyl)oximes

A series of 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes showed notable activity against planktonic Gram-positive bacteria and the fungal strain Candida albicans. These compounds also exhibited potential as antibiofilm agents.[4][5][6]

Compound ClassTest OrganismsActivity
O-(arylcarbamoyl)oximesStaphylococcus aureus (planktonic)High
Bacillus subtilis (planktonic)High
Candida albicans (planktonic)High
S. aureus, B. subtilis, E. coli, C. albicans (biofilm)Inhibitory activity observed

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of this compound derivatives.

Antimicrobial Susceptibility Testing: Cup Plate Method

The cup-plate method is a type of agar diffusion test used for the preliminary screening of antimicrobial activity.[1][2]

  • Media Preparation : A suitable nutrient agar medium is prepared and sterilized. For antibacterial testing, Mueller-Hinton agar is commonly used, while for antifungal testing, Sabouraud dextrose agar is standard.

  • Inoculation : The sterile molten agar is cooled to approximately 45-50°C and then inoculated with a standardized suspension of the test microorganism. The inoculated agar is then poured into sterile Petri dishes and allowed to solidify.

  • Well Creation : Wells or "cups" of a standard diameter (e.g., 6-8 mm) are aseptically punched into the solidified agar.

  • Application of Test Compounds : A defined volume of the test compound solution at various concentrations (e.g., 25 to 200 μg/mL) is added to each well. Standard antibiotics (e.g., Ofloxacin for bacteria, Ketoconazole for fungi) and a solvent control are also applied to separate wells.[1][2]

  • Incubation : The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Observation and Measurement : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Plates : A series of two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific cell density.

  • Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation : The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the screening and evaluation of the antimicrobial activity of novel chemical compounds, such as the this compound derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation synthesis Synthesis of This compound Derivatives characterization Structural Elucidation (NMR, IR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Cup Plate Method) characterization->primary_screening select_actives Selection of Active Compounds primary_screening->select_actives mic_determination MIC Determination (Broth Microdilution) select_actives->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination moa_studies Mechanism of Action Studies mbc_determination->moa_studies toxicity Cytotoxicity Assays moa_studies->toxicity

Caption: General workflow for antimicrobial drug discovery.

References

Dibenz[b,e]oxepin-11(6H)-one: A Comparative Guide for its Potential as an Anthelmintic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Dibenz[b,e]oxepin-11(6H)-one" as a potential anthelmintic agent. The available experimental data for this compound is compared with established anthelmintic drugs: albendazole, ivermectin, and praziquantel. It is important to note that current research on the anthelmintic properties of this compound is in its nascent stages and is limited to studies on the free-living nematode Caenorhabditis elegans. Further investigation into its efficacy against parasitic helminths of clinical and veterinary significance is required to fully validate its potential.

Executive Summary

This compound has demonstrated anthelmintic activity against the model organism Caenorhabditis elegans, inducing a concentration-dependent reduction in motility.[1] However, its efficacy against parasitic nematodes and other helminths remains to be determined. This guide synthesizes the current, albeit limited, data for this compound and contrasts it with the well-established profiles of leading anthelmintic drugs. The potential of the this compound scaffold as a source for novel anthelmintics is highlighted, warranting further investigation.[2][3]

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy data for this compound and the comparator drugs against various helminths.

Table 1: In Vitro Efficacy Against Caenorhabditis elegans

CompoundAssay TypeEfficacy Metric (IC50/EC50)Reference(s)
This compound Motility (Thrashing) Assay~300 µM[1]
AlbendazoleLarval Development1.6 µg/mL[4]
IvermectinLarval Migration InhibitionLM50 of 0.149 µg/mL (resistant strain)[5]
PraziquantelNot typically evaluated for motility in C. elegans-

Table 2: In Vitro Efficacy Against Parasitic Nematodes

CompoundParasite SpeciesAssay TypeEfficacy Metric (IC50/LD50)Reference(s)
AlbendazoleHaemonchus contortusEgg Hatch AssayLD50 of 0.06 µg/mL (susceptible)
IvermectinHaemonchus contortusLarval Migration InhibitionLM50 of 0.149 µg/mL (resistant)[5]
LevamisoleTrichuris murisLarval MotilityIC50 of 1.39 µg/mL[6]
This compound Data Not Available--

Table 3: In Vitro Efficacy Against Platyhelminths (Flatworms)

CompoundParasite SpeciesAssay TypeEfficacy Metric (IC50)Reference(s)
PraziquantelSchistosoma mansoniAdult Worm MotilityIC50s much higher than racemic PZQ for metabolites[7]
Luteolin (Natural Product)Schistosoma mansoniAdult Worm Motility5.8 µg/mL[8]
This compound Data Not Available--

Mechanisms of Action & Signaling Pathways

The mechanism of action for this compound as an anthelmintic has not yet been elucidated. In contrast, the mechanisms for the comparator drugs are well-characterized.

Albendazole: Targeting Microtubule Synthesis

Albendazole and other benzimidazoles selectively bind to the β-tubulin subunit of parasitic nematodes, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.

Albendazole_Mechanism Albendazole Albendazole BetaTubulin β-Tubulin (in parasite) Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Cytoskeleton Cytoskeletal Integrity Microtubule->Cytoskeleton Disrupts GlucoseUptake Glucose Uptake Cytoskeleton->GlucoseUptake Impairs CellDeath Parasite Cell Death GlucoseUptake->CellDeath Leads to

Mechanism of action for Albendazole.

Ivermectin: Potentiating Glutamate-Gated Chloride Channels

Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the parasite.

Ivermectin_Mechanism Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to ChlorideInflux Increased Cl- Influx GluCl->ChlorideInflux Potentiates Hyperpolarization Hyperpolarization of Nerve/Muscle Cells ChlorideInflux->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Death Parasite Death Paralysis->Death Results in

Mechanism of action for Ivermectin.

Praziquantel: Disrupting Calcium Homeostasis

Praziquantel's primary mode of action against schistosomes involves the disruption of calcium ion homeostasis. It is believed to act on a specific parasite transient receptor potential (TRP) channel, leading to a rapid and sustained influx of calcium. This results in tetanic muscle contraction, paralysis, and tegumental damage.

Praziquantel_Mechanism Praziquantel Praziquantel TRPChannel Parasite TRP Channel Praziquantel->TRPChannel Activates CalciumInflux Rapid Ca2+ Influx TRPChannel->CalciumInflux Mediates MuscleContraction Tetanic Muscle Contraction CalciumInflux->MuscleContraction Causes TegumentDamage Tegumental Damage CalciumInflux->TegumentDamage Induces Paralysis Paralysis MuscleContraction->Paralysis Leads to

Mechanism of action for Praziquantel.

Experimental Protocols

Caenorhabditis elegans Motility (Thrashing) Assay

This protocol is a standard method for assessing the effect of compounds on nematode motility.

Objective: To quantify the rate of thrashing of C. elegans in liquid medium as a measure of neuromuscular function.

Materials:

  • Synchronized population of L4 or young adult C. elegans.

  • M9 buffer or S-basal medium.

  • 96-well microtiter plates.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Control solvent.

  • Microscope with recording capabilities or automated worm tracking system.

Procedure:

  • Prepare serial dilutions of the test compound in the liquid medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <1% DMSO).

  • Transfer a defined number of synchronized worms (e.g., 10-20) into each well of the 96-well plate containing the test compound or control.

  • Incubate the plates at a standard temperature (e.g., 20°C) for a defined period (e.g., 10 minutes to 24 hours).

  • Following incubation, record the movement of individual worms for a set duration (e.g., 30-60 seconds). A thrash is defined as a complete change in the direction of bending at the mid-body.

  • Quantify the number of thrashes per minute for each worm.

  • Calculate the average thrashing rate for each concentration of the test compound and the control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits thrashing by 50% compared to the control.

Workflow for C. elegans Motility Assay.

Conclusion and Future Directions

This compound exhibits demonstrable anthelmintic activity against the model organism C. elegans. This finding suggests that the dibenzoxepine scaffold may hold promise for the development of novel anthelmintic drugs. However, the current lack of data on its efficacy against clinically relevant parasitic helminths is a significant limitation.

Future research should prioritize:

  • Screening against a panel of parasitic helminths: In vitro studies using species such as Haemonchus contortus, Trichuris muris, and Schistosoma mansoni are crucial to determine the spectrum of activity.

  • In vivo efficacy studies: Animal models of helminth infections are necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

  • Mechanism of action studies: Identifying the molecular target and signaling pathways affected by this compound will be essential for understanding its mode of action and for potential lead optimization.

The exploration of novel chemical scaffolds is vital in the face of growing anthelmintic resistance. While this compound is at a very early stage of investigation, the initial findings encourage further research to fully assess its potential as a next-generation anthelmintic agent.

References

Tricyclic Compounds in Oncology: A Comparative Analysis of Dibenz[b,e]oxepin-11(6H)-one and Other Tricyclic Scaffolds for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of cancer therapeutics is continually exploring novel chemical scaffolds to overcome existing treatment limitations. Among these, tricyclic compounds, a class of molecules characterized by a three-ringed structure, have emerged as a promising area of investigation. While historically recognized for their applications in treating depression, accumulating evidence highlights their potential as potent anticancer agents. This guide provides a comparative analysis of the anticancer activity of Dibenz[b,e]oxepin-11(6H)-one and its analogs against other notable tricyclic compounds, including traditional tricyclic antidepressants and newer targeted inhibitors.

Overview of Tricyclic Compounds in Cancer Research

Tricyclic compounds exhibit a diverse range of biological activities, which has prompted their investigation in oncology. Their mechanisms of action are varied, targeting fundamental cellular processes implicated in cancer progression, from signal transduction to epigenetic regulation and cytoskeletal dynamics. This guide will focus on four distinct classes of tricyclic compounds:

  • This compound and its Analogs: This class, exemplified by the core structure of the antidepressant Doxepin, is being explored for its direct anticancer properties. While data on this compound itself is limited in the context of direct cytotoxicity, its structural analogs, such as dibenzo[b,f]oxepine derivatives, have demonstrated notable activity.

  • Tricyclic Antidepressants (TCAs): Repurposed drugs like Amitriptyline and Imipramine have shown surprising efficacy in preclinical cancer models, inducing apoptosis and inhibiting key survival pathways in cancer cells.

  • Tricyclic Histone Deacetylase (HDAC) Inhibitors: The dibenz[b,e]oxepin nucleus has been utilized in the design of potent epigenetic modulators that target HDACs, enzymes often dysregulated in cancer.

  • Tricyclic KRAS Inhibitors: Representing a modern approach to targeted therapy, novel tricyclic compounds are being developed to inhibit mutated KRAS, a key driver in many aggressive cancers.

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various tricyclic compounds across different cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).

Table 1: Cytotoxicity of Dibenzo[b,f]oxepine Derivatives (Analogs of this compound)

CompoundCancer Cell LineIC50 (µM)Putative Mechanism of Action
Dibenzo[b,f]oxepine Derivative 2i HCT116 (Colon Carcinoma)~5Tubulin Polymerization Inhibition
MCF-7 (Breast Adenocarcinoma)~10
Dibenzo[b,f]oxepine Derivative 2j HCT116 (Colon Carcinoma)~8Tubulin Polymerization Inhibition
MCF-7 (Breast Adenocarcinoma)~15
9-nitrobenzo[b]naphtho[1,2-f]oxepineHeLa (Cervical Cancer)Not specifiedTubulin Binding
U87 (Glioblastoma)Not specified

Data for dibenzo[b,f]oxepine derivatives are used as a proxy due to the limited public data on the direct anticancer cytotoxicity of this compound.[1][2] One derivative of 6,11-dihydro-dibenz[b,e]oxepin-11(6H)one has been shown to have histone deacetylase (HDAC) inhibitory activity and to induce apoptosis in cancer cells.[3]

Table 2: Cytotoxicity of Tricyclic Antidepressants

CompoundCancer Cell LineIC50 (µM)Key Mechanistic Insights
AmitriptylineMCF-7 (Breast Cancer)Not specified, but significant viability decrease at 39.06 µg/mlInduction of apoptosis, potential inhibition of Glutathione S-transferase.[4]
ImipramineMDA-MB-231 (Breast Cancer)Not specified, but inhibits growthInhibition of ER-α signaling and DNA repair.[5]
MCF-7 (Breast Cancer)Not specified, but inhibits growthInhibition of PI3K/Akt/mTOR signaling, induction of autophagy.[6]

Table 3: Activity of Tricyclic KRAS Inhibitors

CompoundTargetCancer Cell LineIC50 (nM)
ARS-1620KRAS G12CH358 (Lung Cancer)150
MIA-PaCa2 (Pancreatic Cancer)150
LU65 (Lung Cancer)150
BI-0474KRAS G12CH358 (Lung Cancer)26

IC50 values for KRAS inhibitors often represent the concentration for inhibition of downstream signaling (e.g., p-ERK) or cellular proliferation.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the tricyclic compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[8][9]

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Reaction Mixture: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every 30-60 seconds for at least 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance against time. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit HDAC enzyme activity.[6][10]

  • Reagent Preparation: Prepare the HDAC substrate, developer, and HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) in the provided assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test inhibitor at various concentrations, and the assay buffer.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the developer solution, which contains a protease to release the fluorescent molecule from the deacetylated substrate, and incubate for an additional 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to the control and determine the IC50 value.

KRAS Inhibition Assay (Nucleotide Exchange Assay)

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein.[4][5][11]

  • Reagent Preparation: Prepare recombinant KRAS protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and the nucleotide exchange factor SOS1 in assay buffer.

  • Reaction Setup: In a 384-well plate, add the KRAS protein, the test inhibitor at various concentrations, and the assay buffer.

  • Initiation of Exchange: Add the fluorescently labeled GTP and SOS1 to initiate the nucleotide exchange reaction.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Signal Detection: Measure the fluorescence polarization or FRET signal using a suitable plate reader. The binding of the fluorescent GTP to KRAS results in a change in the signal.

  • Data Analysis: Calculate the percentage of inhibition of nucleotide exchange relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these tricyclic compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

cluster_0 Tricyclic Antidepressants (e.g., Imipramine) Imipramine Imipramine PI3K PI3K Imipramine->PI3K Inhibits ER_alpha ER-α Signaling Imipramine->ER_alpha Inhibits DNA_Repair DNA Repair Imipramine->DNA_Repair Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes ER_alpha->CellGrowth Promotes DNA_Repair->CellGrowth Enables

Caption: Signaling pathways affected by tricyclic antidepressants like Imipramine.

cluster_1 Dibenzoxepine Analogs (Tubulin Inhibitors) Dibenzoxepine Dibenzoxepine Derivatives Tubulin Tubulin Dimers Dibenzoxepine->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting dibenzoxepine analogs.

cluster_2 Tricyclic HDAC Inhibitors HDACi Tricyclic HDAC Inhibitor HDAC HDACs HDACi->HDAC Inhibits Acetylation Histone Acetylation HDAC->Acetylation Decreases Histones Histones Chromatin Chromatin Relaxation Acetylation->Chromatin Promotes TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Epigenetic regulation by tricyclic HDAC inhibitors.

cluster_3 Tricyclic KRAS G12C Inhibitors KRASi Tricyclic KRAS Inhibitor KRAS_GDP KRAS G12C (GDP) Inactive KRASi->KRAS_GDP Covalently Binds (Locks Inactive State) KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK Activates SOS1 SOS1 (GEF) SOS1->KRAS_GDP Promotes GDP-GTP Exchange Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation

Caption: Targeted inhibition of the KRAS G12C signaling pathway.

Conclusion and Future Directions

The investigation into tricyclic compounds for cancer therapy is a rapidly evolving field. While traditional tricyclic antidepressants have demonstrated unexpected anticancer properties, the development of novel tricyclic scaffolds targeting specific oncogenic drivers like HDACs and KRAS represents a more tailored and potentially more effective approach. The this compound scaffold and its analogs are of particular interest due to their potential to act as both tubulin polymerization inhibitors and HDAC inhibitors, suggesting a multi-targeted approach may be feasible.

Further research is warranted to fully elucidate the anticancer potential of this compound and to develop more potent and selective derivatives. Head-to-head preclinical studies comparing these different classes of tricyclic compounds in various cancer models will be crucial to identify the most promising candidates for clinical development. The data and protocols presented in this guide aim to provide a solid foundation for such future investigations.

References

Cross-Reactivity of Doxepin and Structurally Related Compounds in Tricyclic Antidepressant Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immunoassays are widely used for the initial screening of tricyclic antidepressants in clinical and forensic settings due to their speed and ease of use. However, a significant limitation of these assays is their potential for cross-reactivity with compounds that are structurally similar to the target analyte. This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

This guide summarizes the available data on the cross-reactivity of doxepin, its primary metabolite nordoxepin (desmethyldoxepin), and other TCAs in several common commercial immunoassay systems.

Comparative Cross-Reactivity Data

The following table summarizes the concentration of various tricyclic antidepressants and related compounds that may produce a positive result in different commercial immunoassays. It is important to note that the cutoff calibrator for each assay can vary, and the data presented here is based on available product information and scientific literature.

CompoundEmit® Serum TCA Assay (Cutoff: ~300 ng/mL Nortriptyline)Triage® Panel for Drugs of Abuse Plus TCA (Cutoff: 1000 ng/mL Nortriptyline)Abbott FPIA for TCA (Cutoff: 75 ng/mL Imipramine)
Doxepin 500 ng/mL[5]Positive at 500 ng/mL[6]Positive at 1000 ng/mL[1][7]
Nordoxepin (Desmethyldoxepin) Data Not AvailablePositive at 500 ng/mL[6]Data Not Available
Amitriptyline200-400 ng/mL[5]Positive at 500 ng/mL[6]Positive at 1000 ng/mL[1][7]
Nortriptyline300 ng/mL[5]Positive at 500 ng/mL[6]Positive at 1000 ng/mL[1][7]
Imipramine200-400 ng/mL[5]Positive at 500 ng/mL[6]Positive at 1000 ng/mL[1][7]
Desipramine200-400 ng/mL[5]Positive at 500 ng/mL[6]Positive at 1000 ng/mL[1][7]
Clomipramine500 ng/mL[5]Positive at 1000 ng/mL[6]False negative at 400 ng/mL with Syva EIA[1][7]
Protriptyline500 ng/mL[5]Positive at 1000 ng/mL[6]Data Not Available
Trimipramine600 ng/mL[5]Data Not AvailableData Not Available
Cyclobenzaprine>200 ng/mL may be positive[5]Positive at 1000 ng/mL[6]Data Not Available

Note: The data is compiled from various sources and direct comparison should be made with caution due to differences in assay principles and calibrators.

Experimental Protocols

The determination of cross-reactivity in competitive immunoassays generally follows a standardized protocol. The fundamental principle is to assess the concentration of a potentially interfering substance that produces a signal equivalent to the assay's cutoff calibrator.

General Protocol for Cross-Reactivity Testing in Competitive Immunoassays:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., doxepin, nordoxepin) in a suitable solvent (e.g., methanol, ethanol, or drug-free urine/serum).

  • Serial Dilutions: Perform serial dilutions of the stock solution in a drug-free matrix (e.g., certified negative human urine or serum) to create a range of concentrations to be tested.

  • Immunoassay Analysis: Analyze each dilution using the immunoassay , following the manufacturer's instructions for the instrument and reagents.

  • Determination of Response: Record the assay response for each concentration of the test compound.

  • Comparison to Cutoff: Determine the concentration of the test compound that produces a result that is equal to or greater than the assay's cutoff value for a positive result.

  • Calculation of Percent Cross-Reactivity (if applicable):

    • Percent Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

This protocol can be adapted for various immunoassay platforms, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Cloned Enzyme Donor Immunoassay (CEDIA).

Visualizing Immunoassay Principles and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams, generated using the DOT language, illustrate the principle of a competitive immunoassay and a typical workflow for assessing cross-reactivity.

Competitive_Immunoassay_Principle cluster_sample Sample cluster_reagents Reagents cluster_reaction Competitive Binding cluster_detection Signal Detection Analyte Analyte (e.g., Doxepin) BindingSite Antibody Binding Sites Analyte->BindingSite CrossReactant Cross-Reactant CrossReactant->BindingSite Antibody Antibody Signal Signal Antibody->Signal Inverse relationship to analyte concentration LabeledAnalyte Labeled Analyte LabeledAnalyte->BindingSite BindingSite->Antibody

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Workflow start Start: Obtain Test Compound prep_stock Prepare High-Concentration Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Drug-Free Matrix prep_stock->serial_dilution immunoassay Analyze Dilutions with Immunoassay serial_dilution->immunoassay record_results Record Assay Response for Each Concentration immunoassay->record_results compare_cutoff Determine Concentration that Equals Assay Cutoff record_results->compare_cutoff calculate_cross_reactivity Calculate Percent Cross-Reactivity compare_cutoff->calculate_cross_reactivity end End: Report Findings calculate_cross_reactivity->end

Caption: Workflow for assessing immunoassay cross-reactivity.

References

A Comparative Analysis of Synthetic Routes to Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenz[b,e]oxepin-11(6H)-one is a key tricyclic ketone intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Doxepin. The efficiency of its synthesis is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic routes to this important scaffold, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research or production context.

At a Glance: Comparison of Key Synthesis Routes

The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its derivatives. However, the choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and substrate scope. Alternative methods, such as those catalyzed by palladium, offer different approaches to the formation of the central seven-membered ring.

Synthesis RouteCatalyst/ReagentSolventTemperatureTime (h)Yield (%)
Intramolecular Friedel-Crafts Cyclization
Ferric Chloride/Dichloromethyl methyl etherDichloromethaneRoom Temp.1 - 1261 - 92
Aluminum Chloride (from acid chloride)1,2-dichloroethane0 - 20°C240 - 79
Polyphosphoric Acid (PPA)Neat100 - 110°C1 - 1238 - 53
Phosphorus Pentoxide/EthanolSulfolaneReflux5 - 1220 - 64
Trifluoroacetic AnhydrideDichloromethaneReflux4 - 1041 - 86
Palladium-Catalyzed Intramolecular Heck Reaction Pd(OAc)₂, PPh₃, TBACDMF80°C4 - 12Moderate to Good
Ullmann Coupling & Ring-Closing Metathesis CuI (Ullmann), Grubbs Catalyst (RCM)VariousVariousTwo StepsModerate to Good

Visualizing the Synthetic Pathways

To provide a clear overview of the logical flow of the primary synthetic strategies, the following diagrams illustrate the key transformations.

Synthesis of 2-(Phenoxymethyl)benzoic Acid cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Phthalide Phthalide Precursor 2-(Phenoxymethyl)benzoic Acid Phthalide->Precursor 1. Phenol Phenol Phenol->Precursor 1. KOH Potassium Hydroxide KOH->Precursor Xylene Xylene (reflux) Xylene->Precursor

Precursor Synthesis Workflow

Intramolecular Friedel-Crafts Cyclization Routes cluster_catalysts Catalytic Systems Precursor 2-(Phenoxymethyl)benzoic Acid AcidChloride 2-(Phenoxymethyl)benzoyl Chloride Precursor->AcidChloride SOCl₂ Product This compound Precursor->Product Direct Cyclization AcidChloride->Product Cyclization FeCl2 FeCl₂/DCME FeCl2->Precursor AlCl3 AlCl₃ AlCl3->AcidChloride PPA PPA PPA->Precursor P2O5 P₂O₅/EtOH P2O5->Precursor TFAA TFAA TFAA->Precursor

A Comparative Analysis of Dibenz[b,e]oxepin-11(6H)-one Derivatives and Established Kinase Inhibitors for p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tübingen, Germany – December 29, 2025 – In the competitive landscape of kinase inhibitor development, a series of metabolically stable disubstituted Dibenz[b,e]oxepin-11(6H)-ones has demonstrated exceptional potency and selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase. This guide provides a comparative benchmark of these novel derivatives against well-established p38 MAPK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The Dibenz[b,e]oxepin-11(6H)-one derivatives, particularly compound 32e , have shown outstanding biological activity against isolated p38α with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] Furthermore, these compounds exhibit remarkable selectivity, a critical attribute for minimizing off-target effects and enhancing therapeutic potential.

In Vitro Potency: A Head-to-Head Comparison

The primary measure of a kinase inhibitor's efficacy is its IC50 value, which indicates the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the in vitro inhibitory activities of the most potent this compound derivatives against p38α MAPK, benchmarked against known inhibitors SB203580, VX-745 (Neflamapimod), and BIRB 796 (Doramapimod).

Compound Scaffold p38α IC50 (nM) Human Whole Blood TNF-α IC50 (nM)
This compound 3i This compound2.6170
This compound 32a This compound2.5185
This compound 32e This compound1.6125
SB203580Pyridinylimidazole50[1]Not uniformly reported
VX-745 (Neflamapimod)Pyrimido[1,6-b]pyridazin-6-one10[2]52 (PBMC assay)[2]
BIRB 796 (Doramapimod)Pyrazolourea38[3]960

Note: IC50 values can vary based on specific assay conditions. The data presented is for comparative purposes.

Kinase Selectivity Profile

A hallmark of the this compound series is its high selectivity. Compound 32e was found to have extraordinary selectivity, with a greater than 1000-fold margin against a panel of other kinases.[1] This is a significant advantage over some of the first-generation p38 inhibitors.

Inhibitor Selectivity Highlights
This compound 32e >1000-fold selectivity in a Kinase WholePanelProfiler screen.[1]
SB203580 Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα.[1] However, it is known to inhibit other kinases like Casein Kinase Iδ/ε.[4]
VX-745 (Neflamapimod) 20-fold greater selectivity for p38α over p38β.[5] A screen against 317 kinases showed activity (<10 µM) against 11 other kinases, including ABL1, SRC, and LCK.
BIRB 796 (Doramapimod) Described as a high-affinity and selective p38 kinase inhibitor with no significant inhibition on a panel of related kinases. It does, however, inhibit JNK2α2 and c-Raf-1 at higher concentrations.

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating kinase inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., TAK1) Stress Stimuli->MAP3K Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene_Expression Transcription_Factors->Gene_Expression Dibenzoxepinone This compound Dibenzoxepinone->p38_MAPK

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Kinase_Inhibitor_Workflow start Compound Synthesis (Dibenzoxepinone Derivatives) assay_dev In Vitro Kinase Assay (p38α Enzyme) start->assay_dev ic50 IC50 Determination assay_dev->ic50 cell_assay Cell-Based Assay (Human Whole Blood TNF-α Release) ic50->cell_assay selectivity Kinase Selectivity Profiling ic50->selectivity data_analysis Data Analysis & Comparison cell_assay->data_analysis selectivity->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

In Vitro p38α MAP Kinase Enzyme Assay

The inhibitory activity of the compounds against p38α was determined using a radiometric filter binding assay. The assay measures the incorporation of radioactive phosphate from [γ-³³P]ATP into a specific substrate, such as ATF2.

  • Reaction Mixture: A typical reaction mixture contains purified recombinant human p38α, the substrate peptide (e.g., ATF2), and the test compound at various concentrations in a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Note: The ATP concentration is a critical parameter and is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.

Human Whole Blood Assay for TNF-α Release

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo setting.

  • Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Compound Incubation: The blood is pre-incubated with various concentrations of the test compounds or vehicle control.

  • Stimulation: TNF-α production is stimulated by adding lipopolysaccharide (LPS).

  • Incubation: The treated blood is incubated for several hours (e.g., 6 hours) at 37°C.

  • Plasma Separation: Plasma is separated by centrifugation.

  • Quantification: The concentration of TNF-α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of TNF-α release.

Conclusion

The this compound derivatives represent a promising class of p38 MAPK inhibitors, demonstrating superior potency and selectivity in preclinical models compared to several established inhibitors. The lead compound, 32e , with its low nanomolar p38α IC50 and exceptional selectivity, warrants further investigation as a potential therapeutic agent for inflammatory diseases. This guide provides a foundational dataset for researchers to objectively evaluate the potential of this novel inhibitor class.

References

In Vivo Efficacy of Dibenz[b,e]oxepin-11(6H)-one and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct in vivo efficacy data for the specific compound Dibenz[b,e]oxepin-11(6H)-one in preclinical animal models of disease necessitates a comparative analysis using its well-established analog, Doxepin. Doxepin, a tricyclic antidepressant (TCA) sharing the same core dibenz[b,e]oxepin structure, has been extensively studied in various animal models, providing valuable insights into the potential therapeutic applications of this chemical class. This guide presents a comparative overview of the in vivo efficacy of Doxepin and another widely used TCA, Amitriptyline, in established animal models of depression and anxiety.

While some derivatives of this compound have been investigated for antimicrobial and anticancer properties in in vitro settings, and the parent compound has been assessed for anthelmintic activity in C. elegans, data on its effects in rodent models for central nervous system disorders remains unpublished in the public domain.[1][2][3] Therefore, this guide will leverage the extensive body of research on Doxepin to provide a relevant comparative framework for researchers and drug development professionals.

Comparative Efficacy in Animal Models of Depression

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to prolong the period of mobility.

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
Doxepin Mouse (FST)1 mg/kgIntraperitoneal (i.p.)In combination with a synbiotic mixture, significantly decreased immobility time after 7 days of administration.[4]
Amitriptyline Mouse (TST)10 mg/kgIntraperitoneal (i.p.)Significantly decreased immobility time in the Tail Suspension Test (TST), a similar model of behavioral despair.[5]
Amitriptyline Rat (Chronic Mild Stress)Not specifiedNot specifiedChronic treatment prevented the increase in immobility time induced by the Unpredictable Chronic Mild Stress (UCMS) paradigm.[5]
Citalopram (SSRI) Mouse (FST)Not specifiedNot specifiedReversed immobility induced by forced swimming, serving as a positive control.[6]
Paroxetine (SSRI) Mouse (FST)Not specifiedNot specifiedLess potently reversed swim-induced immobility compared to citalopram.[6]
Comparative Efficacy in Animal Models of Anxiety

The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is indicated by an increase in the time spent in the open arms.

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
Doxepin Rat (Stress-Induced Model)Not specifiedNot specifiedPrevented stress-induced learning and memory deficits, which can be related to anxiety.[7]
Amitriptyline Rat (Aging Model)Not specifiedChronic oralSignificantly reduced anxiety-like behaviors in aged rats, indicated by increased time spent in the open arms of the EPM.[8]
Amitriptyline Rat (Chronic Stress Model)5 mg/kgDaily oralReduced anxiety-like behavior in animals subjected to chronic stress.[9]
Diazepam (Benzodiazepine) Rat (EPM)Not specifiedNot specifiedA standard anxiolytic, it reliably increases the amount of time spent in the open arms of the maze.[10]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.[11][12][13][14]

Apparatus:

  • A transparent cylinder (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

Procedure:

  • Mice or rats are individually placed into the cylinder of water.

  • The total duration of the test is typically 6 minutes.[12]

  • The initial 2 minutes are considered an acclimatization period and are not scored.

  • During the final 4 minutes, the duration of immobility is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • An increase in the latency to the first bout of immobility and a decrease in the total duration of immobility are indicative of an antidepressant-like effect.

G Forced Swim Test (FST) Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis setup1 Prepare water cylinder (23-25°C) proc1 Gently place animal in water setup1->proc1 proc2 6-minute test session proc1->proc2 proc3 Record behavior (video optional) proc2->proc3 proc4 Remove and dry animal proc3->proc4 analysis1 Score last 4 minutes of the session proc3->analysis1 analysis2 Measure duration of immobility analysis1->analysis2 analysis3 Compare treatment groups to control analysis2->analysis3

Forced Swim Test Experimental Workflow
Elevated Plus Maze (EPM)

The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.[10][15]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are enclosed by high walls, while the other two are open.

  • The maze is typically made of a non-reflective material.

Procedure:

  • Animals are placed in the center of the maze, facing an open arm.

  • They are allowed to freely explore the maze for a set period, usually 5 minutes.

  • The session is recorded by an overhead video camera.

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

  • The total number of arm entries can be used as a measure of general locomotor activity.

G Elevated Plus Maze (EPM) Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis setup1 Elevated plus-shaped maze proc1 Place animal in center of maze setup1->proc1 proc2 5-minute free exploration proc1->proc2 proc3 Record session with overhead camera proc2->proc3 analysis1 Measure time spent in open and closed arms proc3->analysis1 analysis2 Count entries into open and closed arms proc3->analysis2 analysis3 Calculate % time and % entries in open arms analysis1->analysis3 analysis2->analysis3

Elevated Plus Maze Experimental Workflow

Signaling Pathways

Doxepin, as a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[16] This action is believed to be the primary mechanism underlying its antidepressant effects. Additionally, Doxepin is an antagonist at various other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic receptors, which contributes to its sedative and side effect profile.[16]

G Simplified Mechanism of Action of Doxepin cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Norepinephrine (NE) & Serotonin (5-HT) Release synapse_nt Increased NE & 5-HT Concentration presyn->synapse_nt Release reuptake NE & 5-HT Reuptake Transporters reuptake->presyn Reuptake postsyn Postsynaptic Receptors synapse_nt->postsyn Binds to effect Therapeutic Effect (Antidepressant Action) postsyn->effect doxepin Doxepin doxepin->reuptake Blocks

Simplified Mechanism of Action of Doxepin

References

A Head-to-Head Comparison of Dibenz[b,e]oxepin-11(6H)-one and its Thio-Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Dibenz[b,e]oxepin-11(6H)-one and its sulfur-containing counterparts, Dibenz[b,e]thiepin-11(6H)-one and Dibenzo[b,f]thiepin-10(11H)-one, reveals key differences in their biological activities and physicochemical properties. This guide synthesizes available experimental data to provide a comparative overview for researchers in medicinal chemistry and drug discovery.

The tricyclic core structure of this compound has served as a scaffold for various biologically active compounds. Its isosteric replacement with sulfur to form thio-analogs has been a strategy to modulate potency and physicochemical characteristics. This comparison focuses on the parent ketones to provide a baseline understanding of the impact of this heteroatom substitution.

Physicochemical Properties: A Tale of Two Heteroatoms

A summary of the key physicochemical properties of this compound and its thio-analogs is presented below. These parameters are crucial in early-stage drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundDibenz[b,e]thiepin-11(6H)-oneDibenzo[b,f]thiepin-10(11H)-one
Molecular Formula C₁₄H₁₀O₂C₁₄H₁₀OSC₁₄H₉NOS
Molecular Weight 210.23 g/mol [1][2]226.30 g/mol [3]239.29 g/mol
Melting Point 68-70 °C[4]86-88 °C[5]160-180 °C
Boiling Point 386.8 °C at 760 mmHg[4]Not availableNot available
Calculated LogP (XLogP3) 2.9[1][2]3.5[3]Not available
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[6]Not availableModerately soluble in dichloromethane, chloroform, and ethanol; low water solubility.[7]

Note: Data for Dibenzo[b,f]thiepin-10(11H)-one is for a related thiazepinone derivative and should be interpreted with caution.

Biological Activities: Sulfur Substitution Enhances Antimicrobial Potency

Direct comparative studies on the biological activities of the parent ketones are limited. However, a key study highlights the significant impact of replacing the oxygen atom with sulfur on antimicrobial activity.

Antimicrobial Activity

A study comparing derivatives of this compound and Dibenz[b,e]thiepin-11(6H)-one demonstrated a marked increase in potency for the sulfur analog.[8][9] While the dibenzo[b,e]oxepine derivatives exhibited low antimicrobial activity with Minimum Inhibitory Concentrations (MICs) in the range of 125-200 µg/mL, the corresponding dibenzo[b,e]thiepine derivatives showed significantly higher activity, with MICs between 25-50 µg/mL against the tested strains.[8][9] This suggests that the presence of the sulfur atom is a key determinant for enhanced antimicrobial effects within this scaffold.

Compound ClassMIC Range (µg/mL)
Dibenzo[b,e]oxepine Derivatives125-200[8]
Dibenzo[b,e]thiepine Derivatives25-50[8][9]
Anthelmintic Activity

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are generalized procedures for the synthesis of the core scaffolds and the key biological assays mentioned.

Synthesis of this compound and Dibenz[b,e]thiepin-11(6H)-one

The synthesis of these tricyclic ketones generally involves a two-step process: the formation of a substituted benzoic acid followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of Precursors

  • 2-(Phenoxymethyl)benzoic acid (for this compound): This intermediate can be prepared by the reaction of a phenol with phthalide in the presence of a base.[9]

  • 2-[(Phenylthio)methyl]benzoic acid (for Dibenz[b,e]thiepin-11(6H)-one): This precursor is synthesized by reacting thiophenol with 2-chlorobenzoic acid.[10]

Step 2: Intramolecular Friedel-Crafts Cyclization

The substituted benzoic acid is first converted to its corresponding acyl chloride, typically using thionyl chloride. The crude acyl chloride is then subjected to an intramolecular Friedel-Crafts reaction using a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent to yield the final tricyclic ketone.[11][12][13][14]

Synthesis_Workflow cluster_oxepin This compound Synthesis cluster_thiepin Dibenz[b,e]thiepin-11(6H)-one Synthesis phenol Phenol precursor_oxepin 2-(Phenoxymethyl)benzoic acid phenol->precursor_oxepin phthalide Phthalide phthalide->precursor_oxepin acyl_chloride_oxepin Acyl Chloride precursor_oxepin->acyl_chloride_oxepin SOCl₂ oxepinone This compound acyl_chloride_oxepin->oxepinone AlCl₃, Friedel-Crafts thiophenol Thiophenol precursor_thiepin 2-[(Phenylthio)methyl]benzoic acid thiophenol->precursor_thiepin chlorobenzoic_acid 2-Chlorobenzoic Acid chlorobenzoic_acid->precursor_thiepin acyl_chloride_thiepin Acyl Chloride precursor_thiepin->acyl_chloride_thiepin SOCl₂ thiepinone Dibenz[b,e]thiepin-11(6H)-one acyl_chloride_thiepin->thiepinone AlCl₃, Friedel-Crafts

Caption: General synthetic workflow for this compound and its thio-analog.

Antimicrobial Susceptibility Testing: Cup Plate Method

The cup-plate or agar well diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[15][16][17][18][19]

  • Preparation of Media and Inoculum: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes. A standardized suspension of the test microorganism is spread evenly over the surface of the solidified agar.

  • Well Creation and Sample Addition: Wells of a defined diameter are aseptically punched into the agar. A specific volume of the test compound solution (at various concentrations) is added to each well.

  • Incubation and Measurement: The plates are incubated under appropriate conditions for the test microorganism. The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is then measured. The size of the zone is proportional to the antimicrobial activity of the compound.

Antimicrobial_Assay cluster_workflow Cup Plate Method Workflow prep_media Prepare and pour agar medium inoculate Inoculate with test microorganism prep_media->inoculate create_wells Create wells in the agar inoculate->create_wells add_sample Add test compound to wells create_wells->add_sample incubate Incubate plates add_sample->incubate measure_zone Measure zone of inhibition incubate->measure_zone

Caption: Workflow for the antimicrobial cup plate assay.

Anthelmintic Activity Assay: C. elegans Motility Assay

The motility of the nematode Caenorhabditis elegans is a widely used endpoint for assessing the activity of potential anthelmintic compounds.[20][21][22][23][24]

  • Worm Synchronization and Plating: A synchronized population of C. elegans (e.g., L4 larvae or young adults) is prepared. A defined number of worms are dispensed into the wells of a microtiter plate containing a suitable liquid medium.

  • Compound Addition: The test compounds are added to the wells at various concentrations. Control wells with vehicle (e.g., DMSO) are included.

  • Motility Measurement: The plates are placed in an automated instrument that tracks worm movement, often by detecting interruptions in an infrared light beam. Motility is recorded over a set period.

  • Data Analysis: The motility data is analyzed to determine the concentration-dependent effect of the test compounds. The IC₅₀ value (the concentration that inhibits motility by 50%) is often calculated.

Anthelmintic_Assay cluster_workflow C. elegans Motility Assay synchronize Synchronize C. elegans population plate_worms Plate worms in microtiter plate synchronize->plate_worms add_compounds Add test compounds plate_worms->add_compounds measure_motility Measure motility using automated reader add_compounds->measure_motility analyze_data Analyze data and calculate IC₅₀ measure_motility->analyze_data

Caption: Workflow for the C. elegans motility-based anthelmintic assay.

Conclusion and Future Directions

The available data indicates that the substitution of the oxygen atom in this compound with sulfur to form Dibenz[b,e]thiepin-11(6H)-one leads to a significant enhancement of antimicrobial activity. This highlights the potential of thio-analogs as a promising avenue for the development of new anti-infective agents. The increase in lipophilicity observed with the thio-analog may contribute to this enhanced activity by facilitating membrane permeability.

However, a comprehensive understanding of the structure-activity relationships requires further investigation. Direct, head-to-head comparative studies across a broader range of biological targets, including those relevant to CNS disorders and inflammation, are needed for all three parent ketones. Additionally, more detailed experimental data on the physicochemical properties, such as aqueous solubility and metabolic stability, would be invaluable for guiding future drug design and development efforts based on these tricyclic scaffolds. Researchers are encouraged to build upon the foundational data presented here to further explore the therapeutic potential of these intriguing molecules.

References

Unveiling the Action of Novel Dibenz[b,e]oxepin-11(6H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Dibenz[b,e]oxepin-11(6H)-one derivatives, detailing their mechanism of action, performance against alternatives, and the experimental protocols for their evaluation. This analysis is based on recently published data and aims to facilitate the ongoing research and development of this promising class of compounds.

Antimicrobial Activity: Performance and Proposed Mechanism

Derivatives of this compound have demonstrated notable antimicrobial properties. The following data summarizes their performance in comparison to standard antimicrobial agents.

Comparative Antimicrobial Performance
CompoundTarget OrganismMIC (µg/mL)Reference StandardMIC (µg/mL)
Dibenzo[b,e]oxepine Derivatives (6a-c, 6e-h) Staphylococcus aureus (MRSA)125-200Ofloxacin10
Escherichia coli125-200Ofloxacin10
Aspergillus niger125-200Ketoconazole10
Bromomethyl Derivative (6d) Staphylococcus aureus (MRSA)50-75Ofloxacin10
Escherichia coli50-75Ofloxacin10
Aspergillus niger50-75Ketoconazole10
Dibenzo[b,e]thiepine Derivatives (6g, 6h) Staphylococcus aureus (MRSA)25-50Ofloxacin10
Escherichia coli25-50Ofloxacin10
Aspergillus niger25-50Ketoconazole10
Dibenzo[b,e]thiepine 5,5-dioxide Derivative (9) Staphylococcus aureus (MRSA)200Ofloxacin10
Escherichia coli200Ofloxacin10
Aspergillus niger200Ketoconazole10

Data synthesized from Sadek et al., 2011.[1][2][3][4]

Proposed Antimicrobial Mechanism of Action

While the precise mechanism is still under investigation, in silico and in vitro studies suggest a multi-faceted mode of action for these derivatives. One proposed mechanism involves the inhibition of potassium channels, which are crucial for maintaining the electrochemical gradient across the microbial cell membrane. Another potential mechanism is the interaction with microbial DNA, disrupting essential cellular processes.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_cell Microbial Cell Derivative Derivative K_Channel Potassium Channel Derivative->K_Channel Inhibition DNA Microbial DNA Derivative->DNA Binding/Interaction Cell_Death Cell Death K_Channel->Cell_Death Disruption of Ion Homeostasis DNA->Cell_Death Inhibition of Replication/Transcription anthelmintic_mechanism cluster_compound This compound Derivative cluster_neuron Nematode Neuron Derivative Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) Derivative->GluCl Inhibition Paralysis Paralysis GluCl->Paralysis Disruption of Neuromuscular Signaling cup_plate_workflow Prepare_Agar Prepare and sterilize Nutrient Agar plates Inoculate Inoculate plates with microbial suspension Prepare_Agar->Inoculate Create_Wells Create wells (cups) in the agar Inoculate->Create_Wells Add_Compounds Add test compounds and controls to wells Create_Wells->Add_Compounds Incubate Incubate plates at 37°C for 24-48h Add_Compounds->Incubate Measure_Zones Measure the diameter of the zone of inhibition Incubate->Measure_Zones celegans_workflow Prepare_Worms Synchronize and culture C. elegans Expose_Worms Expose worms to test compounds in liquid media Prepare_Worms->Expose_Worms Record_Movement Record video of worm movement Expose_Worms->Record_Movement Analyze_Thrashing Quantify thrashing rate (body bends per minute) Record_Movement->Analyze_Thrashing Calculate_IC50 Calculate the IC50 value Analyze_Thrashing->Calculate_IC50

References

Reproducibility of Dibenz[b,e]oxepin-11(6H)-one Biological Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities reported for Dibenz[b,e]oxepin-11(6H)-one and its derivatives. While direct studies on the reproducibility of these assays are limited in publicly available literature, this document aims to facilitate comparative analysis by summarizing key experimental data and methodologies from independent research efforts.

Comparative Analysis of Biological Activity

The primary biological activities reported for this compound and its analogs are centered on anthelmintic, antimicrobial, and p38 MAP kinase inhibitory effects. The following tables summarize the quantitative data from various studies to aid in comparing the reported potencies.

Anthelmintic Activity against Caenorhabditis elegans

This compound has been identified as an agent with anthelmintic properties, specifically affecting the motility of the nematode Caenorhabditis elegans.

CompoundAssay TypeEndpointReported IC₅₀Reference
This compoundC. elegans motilityThrashing rate reduction~300 µM[1]Scoccia J, et al. (2017)
This compoundC. elegans motilityInhibitory effects on motility389 µM[2]MedChemExpress Product Data

Observation: The reported IC₅₀ values for the inhibition of C. elegans motility are in a similar range (~300-389 µM), suggesting a degree of consistency across different reports.

Antimicrobial Activity

Derivatives of this compound have been evaluated for their efficacy against various microbial strains. The parent compound generally exhibits low activity, with structural modifications significantly impacting potency.

Compound/Derivative ClassOrganism(s)Assay TypeReported MIC (µg/mL)Reference
Dibenzo[b,e]oxepines (6a-c, 6e-h)MRSA, E. coli, A. nigerCup plate method125-200[3][4](Reference from initial search)
Bromomethyl derivative (6d)MRSA, E. coli, A. nigerCup plate method50-75[3][4](Reference from initial search)
Dibenzo[b,e]thiepine derivatives (6g,h)MRSA, E. coli, A. nigerCup plate method25-50[3][4](Reference from initial search)
Dibenzo[b,e]thiepine 5,5-dioxide (9)S. aureus, E. coli, A. nigerCup plate method200[3](Reference from initial search)

Observation: A clear structure-activity relationship is observed, with the sulfur-containing dibenzo[b,e]thiepine derivatives demonstrating the highest antimicrobial potency. This highlights the importance of the specific chemical scaffold in determining biological activity.

p38 MAP Kinase Inhibition

Substituted this compound derivatives have been developed as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

CompoundTargetAssay TypeReported IC₅₀Reference
Disubstituted dibenzo[b,e]oxepin-11(6H)-one (32e)p38αEnzyme assay1.6 nM[5][6]Laufer, S. et al. (2013)
Disubstituted dibenzo[b,e]oxepin-11(6H)-one (32e)TNF-α releaseHuman whole blood assay125 nM[5][6]Laufer, S. et al. (2013)

Observation: These derivatives show high potency at the enzyme level, which translates to cellular activity, albeit at a higher concentration. The significant difference between the enzyme and cellular IC₅₀ values is typical and reflects factors such as cell permeability and off-target effects.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of biological assays. Below are generalized protocols based on the methodologies described in the cited literature.

C. elegans Motility (Thrashing) Assay

This assay is a common method for assessing the anthelmintic activity of compounds by measuring their effect on nematode movement.

  • Organism Culturing: Wild-type C. elegans (e.g., N2 strain) are maintained on nematode growth medium (NGM) agar plates seeded with E. coli (e.g., OP50) as a food source.

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in M9 buffer.

  • Assay Procedure:

    • Synchronized young adult worms are washed from the NGM plates with M9 buffer.

    • A single worm is transferred to a well of a microtiter plate containing the test compound dilution.

    • After a defined incubation period (e.g., 10 minutes), the number of thrashes (one complete sinusoidal movement) in a set time (e.g., 30 seconds) is counted under a dissecting microscope.

  • Data Analysis: The thrashing rate is normalized to the solvent control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Cup Plate Method)

This method is a variant of the agar diffusion assay used to determine the antimicrobial activity of a substance.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculum Preparation: Standardized microbial suspensions are prepared from fresh cultures to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Preparation: The molten agar is seeded with the microbial inoculum and poured into sterile petri dishes. Once solidified, wells (cups) of a specific diameter are aseptically cut into the agar.

  • Assay Procedure:

    • A fixed volume of the test compound at various concentrations is added to each well.

    • A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25°C for 48-72h for fungi).

  • Data Analysis: The diameter of the zone of inhibition around each well is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

p38α MAP Kinase Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of the isolated p38α enzyme.

  • Reagents: Recombinant human p38α enzyme, a specific substrate (e.g., ATF2), and ATP are required. The test compound is dissolved in DMSO.

  • Assay Procedure:

    • The p38α enzyme is pre-incubated with various concentrations of the test compound in an assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using ³²P-ATP.

  • Data Analysis: The enzyme activity is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response model.

Visualizations

Experimental Workflow for Anthelmintic Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture C. elegans C Transfer worms to compound dilutions A->C B Prepare Dibenz[b,e]oxepin- 11(6H)-one dilutions B->C D Incubate for 10 min C->D E Count thrashing rate D->E F Normalize to control E->F G Calculate IC50 F->G

Caption: Workflow for C. elegans thrashing assay.

p38 MAP Kinase Signaling Pathway

G cluster_input Upstream Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAPKKK TAK1, ASK1, MEKKs Stress->MAPKKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MKK3, MKK6 MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates Transcription Transcription Factor Activation (ATF2, CREB) p38->Transcription activates Cytokine_Prod Cytokine Production (TNF-α, IL-6) p38->Cytokine_Prod induces Inhibitor Dibenz[b,e]oxepin- 11(6H)-one Derivative Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Safety Operating Guide

Prudent Disposal of Dibenz[b,e]oxepin-11(6H)-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Dibenz[b,e]oxepin-11(6H)-one as a hazardous waste. Do not dispose of it down the drain or in regular trash.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach based on general principles of chemical waste management and the hazard profile of structurally related compounds is essential. This compound is a key intermediate in the synthesis of Doxepin, a tricyclic antidepressant. Safety data for Doxepin indicates it is toxic if swallowed and very toxic to aquatic life, suggesting that this compound should be managed as a hazardous chemical waste.[1][2][3]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Assume this compound is a hazardous waste due to its chemical structure and relationship to Doxepin.[1][2] All waste materials, including the pure compound, solutions, and any contaminated items (e.g., gloves, weighing paper, pipette tips, and empty containers), must be treated as hazardous waste.[4]

  • Segregation: Collect waste containing this compound separately from other waste streams to prevent unintended reactions.[5] Specifically, do not mix it with incompatible materials.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[6] The container should be in good condition, free from cracks or rust.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5] Also, include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[4] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4]

  • Safe Location: Store the waste away from heat sources, direct sunlight, and high-traffic areas.

4. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Collection: The rinsate from the triple-rinsing procedure is considered hazardous waste and must be collected in the designated hazardous waste container for this compound.[4]

  • Container Disposal: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it as non-hazardous waste, in accordance with institutional guidelines.[4]

5. Final Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, general regulatory limits for hazardous waste accumulation apply.

ParameterGuidelineSource
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[4]
Maximum Accumulation for Acutely Toxic Waste For "P-listed" (acutely toxic) wastes, the limit is 1 quart for liquids or 1 kilogram for solids. While this compound is not explicitly P-listed, this is a good practice for highly toxic materials.[6]
pH of Aqueous Waste for Sewer Disposal Aqueous waste must have a pH between 5.5 and 10.5 for consideration of sewer disposal (Note: This is not recommended for this compound).[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 start Start: Generation of This compound Waste is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available treat_as_hazardous Assume Hazardous Waste based on related compounds (e.g., Doxepin) is_sds_available->treat_as_hazardous No follow_sds Follow specific disposal instructions in SDS is_sds_available->follow_sds Yes collect_waste Collect in a labeled, compatible, and sealed hazardous waste container treat_as_hazardous->collect_waste follow_sds->collect_waste store_waste Store in a designated satellite accumulation area with secondary containment collect_waste->store_waste dispose_waste Arrange for pickup by EHS or a licensed waste contractor store_waste->dispose_waste end End: Proper Disposal dispose_waste->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Dibenz[b,e]oxepin-11(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dibenz[b,e]oxepin-11(6H)-one. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Classification and Safety Precautions

The hazard classification for this compound presents some inconsistencies across different sources. According to the European Chemicals Agency (ECHA) C&L Inventory, aggregated data from multiple notifiers indicates varied classifications. Some reports suggest the substance is "Toxic if swallowed" (Acute Toxicity 3, H301) or "Harmful if swallowed" (Acute Toxicity 4, H302), while others state it does not meet the criteria for GHS hazard classification.[1] This discrepancy underscores the importance of handling the compound with a high degree of caution, assuming a higher potential hazard.

Due to the potential toxicity, it is imperative to minimize exposure through engineering controls, administrative controls, and appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Tightly fitting safety goggles with side-shields.Double-gloving with Butyl rubber or Viton™ gloves is recommended. Nitrile gloves may offer short-term splash protection but have poor resistance to ketones and aromatic hydrocarbons.[2][3][4][5][6][7][8][9]A fully buttoned lab coat or a disposable gown.If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a black organic vapor (OV) cartridge is recommended.
Solution Preparation and Transfers Tightly fitting safety goggles with side-shields and a face shield if there is a splash hazard.Butyl rubber or Viton™ gloves are recommended for extended contact.[4][5][7]A chemically resistant lab coat or gown.Work should be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a black organic vapor (OV) cartridge is necessary.
Equipment Cleaning and Decontamination Tightly fitting safety goggles with side-shields and a face shield.Heavy-duty Butyl rubber or Viton™ gloves.[4][5][7]A chemically resistant apron over a lab coat or gown.Work should be performed in a well-ventilated area or a chemical fume hood.
Waste Disposal Tightly fitting safety goggles with side-shields.Butyl rubber or Viton™ gloves.[4][5][7]A lab coat or gown.Not generally required if handling sealed waste containers.

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound is essential for safety and regulatory compliance. The following sections provide a step-by-step guide.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should have restricted access.

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing: Whenever possible, weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Experimental Procedures: Conduct all experimental manipulations involving this compound within a chemical fume hood.

  • Surface Decontamination: In case of a spill, cordon off the area. For small spills of the solid, carefully sweep it up with absorbent material. For liquid spills, use an inert absorbent material. Decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Equipment Cleaning: Clean all contaminated glassware and equipment thoroughly. A multi-step process of rinsing with a suitable organic solvent, followed by washing with soap and water, and a final rinse with deionized water is recommended.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal Method: The primary method for the disposal of solid organic chemical waste is incineration by a licensed hazardous waste disposal company.

Visualizing the Workflow

The following diagrams illustrate the key processes for safely handling this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Clean Work Area Select_PPE->Prepare_Work_Area Receiving_Storage Receiving and Secure Storage Prepare_Work_Area->Receiving_Storage Weighing_Dispensing Weighing and Dispensing in Ventilated Enclosure Receiving_Storage->Weighing_Dispensing Experimental_Work Experimental Work in Fume Hood Weighing_Dispensing->Experimental_Work Decontamination Decontaminate Surfaces and Equipment Experimental_Work->Decontamination Waste_Segregation Segregate Solid and Liquid Waste Decontamination->Waste_Segregation Waste_Disposal Arrange for Professional Disposal Waste_Segregation->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound.

PPE_Decision_Tree Start Handling this compound? Splash_Risk Risk of Splash? Start->Splash_Risk Wear_Goggles Wear Safety Goggles Solid_Handling Handling Solid Outside Enclosure? Splash_Risk->Solid_Handling No Wear_Face_Shield Wear Face Shield Splash_Risk->Wear_Face_Shield Yes Extended_Contact Potential for Extended Skin Contact? Solid_Handling->Extended_Contact No Wear_Respirator Wear Respirator (OV Cartridge) Solid_Handling->Wear_Respirator Yes Use_Butyl_Viton_Gloves Use Butyl/Viton Gloves Extended_Contact->Use_Butyl_Viton_Gloves Yes Use_Nitrile_Splash Use Nitrile for Splash Protection Only Extended_Contact->Use_Nitrile_Splash No Wear_Face_Shield->Solid_Handling Wear_Respirator->Extended_Contact End Proceed with Caution Use_Butyl_Viton_Gloves->End Use_Nitrile_Splash->End

Caption: A decision tree for selecting appropriate PPE.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.